Product packaging for 1H-Pyrrol-2(3H)-one(Cat. No.:CAS No. 27406-82-2)

1H-Pyrrol-2(3H)-one

Cat. No.: B3256631
CAS No.: 27406-82-2
M. Wt: 83.09 g/mol
InChI Key: VIESAWGOYVNHLV-UHFFFAOYSA-N
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Description

1H-Pyrrol-2(3H)-one (CAS 27406-82-2) is an organic compound with the molecular formula C4H5NO and a molecular weight of 83.09 g/mol . This pyrrolone scaffold serves as a versatile building block in organic and medicinal chemistry research. Heterocyclic structures based on the 1H-pyrrol-2-one core are recognized as valuable precursors for synthesizing more complex heterocyclic systems, such as α-diazocarbonyl compounds, which are useful for further chemical transformations . Furthermore, derivatives incorporating substituted 1H-pyrrole motifs are investigated for their potential biological activities. Research indicates that such structures can be key components in the development of pharmacologically active compounds, with studies exploring their anti-inflammatory properties and their role in modulating interactions with biological targets . This product is intended for chemical synthesis and research applications in a laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO B3256631 1H-Pyrrol-2(3H)-one CAS No. 27406-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1,3H,2H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESAWGOYVNHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrrol-2(3H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrol-2(3H)-one, a γ-lactam, serves as a foundational scaffold in a myriad of biologically active compounds. Its unique structural features and reactivity make it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and biological significance of this compound and its derivatives.

Chemical Structure and Properties

This compound, also known as 1,3-dihydropyrrol-2-one, is a five-membered heterocyclic compound containing a nitrogen atom and a carbonyl group.[1] The structure features a lactam, which is a cyclic amide.

Structure:

This compound N1 N C5 C N1->C5 H_N H N1->H_N C2 C C2->N1 O6 O C2->O6 C3 C C3->C2 H3a H C3->H3a H3b H C3->H3b C4 C C4->C3 H4 H C4->H4 C5->C4 H5 H C5->H5

Chemical Structure of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1,3-dihydropyrrol-2-one[1]
Synonyms 2,3-dihydro-1H-pyrrol-2-one, Dihydropyrrolone[1]
Molecular Formula C₄H₅NO[1]
Molecular Weight 83.09 g/mol [1]
XLogP3 -0.4[1]

Spectroscopic Data

General Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum of a pyrrolone derivative will typically show signals for the protons on the pyrrolone ring. The chemical shifts are influenced by the substituents and the electronic environment.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the lactam, typically in the downfield region.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the lactam ring. The N-H stretching vibration will also be present if the nitrogen is unsubstituted.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrrolone ring.

Synthesis

The synthesis of pyrrolone derivatives can be achieved through various synthetic routes. One common approach involves the multicomponent reaction of amines, aldehydes, and pyruvate derivatives.

Experimental Protocol: General Synthesis of Polysubstituted 3-hydroxy-3-pyrroline-2-ones

This protocol is adapted from a method for the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives.

Materials:

  • Aromatic aldehyde

  • Amine

  • Sodium diethyl oxalacetate

  • Citric acid (catalyst)

  • Solvent (e.g., ethanol)

Procedure:

  • An acid-catalyzed condensation of an aromatic aldehyde and an amine is carried out in the presence of citric acid to yield an imine.

  • In the next step, sodium diethyl oxalacetate is used to generate an enol derivative in an acidic environment.

  • The enol then reacts with the iminium species to obtain an intermediate containing a protonated ketone functional group.

  • Subsequent intramolecular cyclization and dehydration lead to the formation of the polysubstituted 3-hydroxy-3-pyrroline-2-one.

Reactivity

The reactivity of this compound is characterized by the presence of the γ-lactam ring, which contains an α,β-unsaturated amide moiety and an enamine functionality. This allows for functionalization at multiple positions of the lactam core.

Key Reactions:

  • N-Alkylation/N-Acylation: The nitrogen atom of the lactam can be alkylated or acylated using appropriate electrophiles.

  • Reactions at the Carbonyl Group: The carbonyl group can undergo nucleophilic attack.

  • Michael Addition: The α,β-unsaturated system is susceptible to Michael addition by nucleophiles.

  • Ring-Opening Reactions: The lactam ring can be opened under hydrolytic conditions (acidic or basic) to yield the corresponding γ-amino acid.

Reactivity This compound This compound N-Substituted Pyrrolone N-Substituted Pyrrolone This compound->N-Substituted Pyrrolone Alkylation/Acylation γ-Amino Acid γ-Amino Acid This compound->γ-Amino Acid Hydrolysis Michael Adduct Michael Adduct This compound->Michael Adduct Michael Addition

Reactivity of this compound

Biological Activity and Drug Development

The pyrrolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.

Signaling Pathway Involvement:

While a specific signaling pathway for the parent this compound is not well-defined, derivatives have been shown to interact with various biological targets. For instance, some pyrrolidone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.

COX_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrolone_Derivative Pyrrolone Derivative (COX Inhibitor) Pyrrolone_Derivative->COX2 Inhibition

Inhibition of the COX-2 Pathway by Pyrrolone Derivatives

The diagram above illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Certain pyrrolone derivatives can inhibit COX-2, thereby reducing inflammation.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and significant potential in drug discovery. While detailed experimental data for the parent compound is sparse in readily available literature, the study of its derivatives has revealed a wide array of biological activities. Further research into the synthesis, reactivity, and biological mechanisms of this compound and its simpler derivatives is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to 1H-Pyrrol-2(3H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrrol-2(3H)-one, a heterocyclic compound that serves as a core scaffold for a wide range of biologically active molecules. This document details its chemical identity, a representative synthetic protocol for its derivatives, and explores the mechanism of action for a notable class of these derivatives.

Chemical Identity of this compound

This compound, a five-membered lactam, is a fundamental building block in medicinal chemistry. While the parent compound is primarily a synthetic intermediate, its derivatives have garnered significant interest due to their diverse pharmacological activities.

Identifier Value
CAS Number 27406-82-2
Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
Synonyms 1,3-dihydro-2H-pyrrol-2-one
2,3-dihydro-1H-pyrrol-2-one
Dihydropyrrolone

Synthesis of Pyrrolin-2-one Derivatives: A Representative Protocol

The synthesis of the this compound core and its derivatives is often achieved through multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. Below is a detailed experimental protocol for the synthesis of a polysubstituted 3-hydroxy-3-pyrroline-2-one derivative, a common class of compounds based on the this compound scaffold.[1][2]

Reaction: Three-component condensation of an aromatic aldehyde, an amine, and sodium diethyl oxalacetate.[1][2]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Sodium diethyl oxalacetate

  • Citric acid

  • Absolute ethanol

  • Argon atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), amine (1 equivalent), and citric acid (2 equivalents) in absolute ethanol.

  • Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour.

  • To the reaction mixture, add sodium diethyl oxalacetate (2 equivalents).

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted 3-hydroxy-3-pyrroline-2-one derivative.

This method provides a versatile and efficient route to a variety of pyrrolin-2-one derivatives with the potential for diverse biological activities.

Biological Activity and Signaling Pathways of Pyrrolin-2-one Derivatives

References

A Technical Guide to the Spectroscopic Data of 1H-Pyrrol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1H-Pyrrol-2(3H)-one. Due to the limited availability of experimental data for this specific molecule in public databases, this guide presents the available experimental data, predicted spectral characteristics, and a comparative analysis with the closely related and well-characterized analog, 2-pyrrolidinone. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to aid researchers in the characterization of this and similar compounds. This guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, a lactam derivative, is a heterocyclic organic compound with potential applications in medicinal chemistry and as a building block in organic synthesis. The spectroscopic characterization of such molecules is crucial for confirming their structure, purity, and for understanding their chemical properties. This guide focuses on the key spectroscopic techniques used for the elucidation of the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A notable challenge in the study of this compound is the scarcity of publicly available experimental spectroscopic data. Therefore, this guide will present the available experimental data and supplement it with a detailed analysis of the spectra of the saturated analog, 2-pyrrolidinone, to provide a foundational understanding of the expected spectral features.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains a five-membered ring with a lactam functionality (a cyclic amide), an endocyclic double bond, and a methylene group. These features give rise to characteristic signals in its NMR, IR, and MS spectra.

Below is a diagram illustrating the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Physical properties of 1H-Pyrrol-2(3H)-one (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1H-Pyrrol-2(3H)-one, a heterocyclic organic compound. Due to tautomerism, this compound is commonly referred to by its more stable lactam form, 2-Pyrrolidone. The data and protocols presented herein are based on the experimentally determined values reported for 2-Pyrrolidone.

Quantitative Data Summary

The key physical properties of this compound (as 2-Pyrrolidone) are summarized in the table below for ease of reference and comparison.

Physical PropertyValueConditions
Melting Point 25 °C (77 °F; 298 K)[1][2][3]-
Boiling Point 245 °C (473 °F; 518 K)[1][2]at 760 mmHg
251.2 °C (484.2 °F)[3]-
Solubility Miscible with water, ethanol, ether, chloroform, benzene, ethyl acetate, and carbon disulfide[4][5].-
Soluble in water[3][6].-
Insoluble in petroleum ether[7][8].-

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the physical properties of organic compounds like this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology: Capillary Tube Method [9][10][11]

  • Sample Preparation: A small amount of the finely powdered solid compound is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample into the bottom.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached[10][12].

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has completely melted. This range is reported as the melting point[13].

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method [14][15][16]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube[14][17]. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil. The thermometer bulb and the sample should be at the same level[14].

  • Heating and Observation: The Thiele tube is heated gently at the side arm to ensure uniform heat circulation[16]. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance[16]. The barometric pressure should also be recorded for accuracy[15].

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Methodology: Qualitative Solubility Testing [18][19][20]

  • Sample Preparation: A small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) is placed into a small test tube[18].

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in small portions to the test tube[18].

  • Mixing and Observation: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to ensure thorough mixing[19]. The mixture is then observed to determine if the solute has completely dissolved.

  • Classification: The compound is classified as "soluble," "partially soluble," or "insoluble" based on the visual observation. This process is repeated with a range of solvents of varying polarities (e.g., water, diethyl ether, 5% NaOH, 5% HCl, and concentrated H2SO4) to create a solubility profile[21][22]. For this compound, its miscibility with water and common organic solvents indicates its polar nature[4].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound in a laboratory setting.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Compound Sample B Melting Point Determination A->B C Boiling Point Determination A->C D Solubility Profiling A->D E Data Analysis & Comparison B->E C->E D->E F Technical Report Generation E->F

Caption: Workflow for Physical Property Analysis.

References

Tautomerism of 1H-Pyrrol-2(3H)-one and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the tautomeric equilibria of 1H-pyrrol-2(3H)-one and its isomers. The pyrrolidone scaffold is a crucial pharmacophore found in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Understanding the tautomeric preferences of this heterocyclic system is paramount for drug design and development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

Introduction to Tautomerism in Pyrrolinones

This compound, a γ-lactam, can theoretically exist in several tautomeric forms arising from the migration of a proton. The primary equilibrium is a lactam-lactim tautomerism, which is a form of keto-enol tautomerism. The key tautomers include the lactam form (this compound), and its enol isomers: 2-hydroxypyrrole, 3-hydroxypyrrole, and 5-hydroxypyrrole. The relative stability of these tautomers is influenced by factors such as substituent effects, solvent polarity, and temperature.[2]

The lactam form is generally the most thermodynamically stable tautomer in the gas phase and in aqueous solutions.[3] However, the presence of specific substituents or solvents can shift the equilibrium towards the lactim (enol) forms. For instance, hydrogen-bond accepting solvents can stabilize the enol form.[4]

Tautomeric Isomers of this compound

The principal tautomeric isomers of this compound are depicted below. The lactam form is generally favored, but the hydroxypyrrole (lactim) forms can be present in equilibrium.

Tautomers This compound This compound 2-Hydroxypyrrole 2-Hydroxypyrrole This compound->2-Hydroxypyrrole Lactam-Lactim 3-Hydroxypyrrole 3-Hydroxypyrrole This compound->3-Hydroxypyrrole Keto-Enol 5-Hydroxypyrrole 5-Hydroxypyrrole This compound->5-Hydroxypyrrole Keto-Enol

Figure 1: Tautomeric isomers of this compound.

Quantitative Analysis of Tautomeric Equilibria

While comprehensive thermodynamic data for the parent this compound is scarce in the literature, computational studies on substituted analogs provide valuable insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) calculations are a powerful tool for estimating the Gibbs free energy differences (ΔG) between tautomers.

Table 1: Calculated Relative Stabilities of Substituted Pyrrolinone Tautomers

Compound/SystemTautomer 1Tautomer 2ΔG (kcal/mol) (Gas Phase)ΔG (kcal/mol) (Solvent)MethodReference
Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-oneTautomer 4aTautomer 4a'1.30.4 (Ethanol)B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p)[4]
2-aminopyrroleAmino tautomer (most stable)Imino tautomers20 - 80 kJ/mol (approx. 4.8 - 19.1 kcal/mol)-DFT(B3LYP)/6-311+G(d,p)[5]

Note: The data presented are for substituted derivatives and not the parent this compound. The relative energies can vary significantly with different substitution patterns.

Experimental Protocols for Tautomer Analysis

The study of tautomerism in pyrrolinones relies heavily on spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for investigating tautomeric equilibria in solution. The position of the equilibrium can be determined by integrating the signals corresponding to each tautomer. In cases of rapid interconversion, averaged signals are observed, and variable temperature NMR can be employed to slow the exchange and resolve individual tautomers.

Protocol for Variable Temperature (VT) NMR Analysis:

  • Sample Preparation: Prepare a solution of the pyrrolinone derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, acetonitrile-d3) with a concentration of approximately 0.05 M. Use a high-quality NMR tube suitable for VT experiments.

  • Initial Spectrum Acquisition: Acquire a standard 1H and 13C NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum. Continue until the signals for the individual tautomers are resolved or the solvent begins to freeze.

  • High-Temperature Analysis: If the exchange is slow at ambient temperature, gradually increase the temperature to observe coalescence of the signals. Do not exceed the boiling point of the solvent.

  • Data Analysis: Integrate the well-resolved signals of each tautomer at various temperatures to calculate the equilibrium constant (Keq) at each temperature. A van't Hoff plot (ln Keq vs. 1/T) can then be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve sample Dissolve sample Transfer to VT NMR tube Transfer to VT NMR tube Dissolve sample->Transfer to VT NMR tube Acquire ambient temp spectrum Acquire ambient temp spectrum Transfer to VT NMR tube->Acquire ambient temp spectrum Decrease temperature Decrease temperature Acquire ambient temp spectrum->Decrease temperature Increase temperature Increase temperature Acquire ambient temp spectrum->Increase temperature Acquire low temp spectra Acquire low temp spectra Decrease temperature->Acquire low temp spectra Iterative Integrate signals Integrate signals Acquire low temp spectra->Integrate signals Acquire high temp spectra Acquire high temp spectra Increase temperature->Acquire high temp spectra Iterative Acquire high temp spectra->Integrate signals Calculate Keq Calculate Keq Integrate signals->Calculate Keq van't Hoff plot van't Hoff plot Calculate Keq->van't Hoff plot Determine ΔH° and ΔS° Determine ΔH° and ΔS° van't Hoff plot->Determine ΔH° and ΔS°

Figure 2: Workflow for Variable Temperature NMR analysis.
Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the lactam and lactim forms by identifying the characteristic vibrational frequencies of the C=O (lactam) and O-H/C=N (lactim) functional groups.

Protocol for IR Spectroscopy Analysis:

  • Sample Preparation:

    • Solution: Prepare a dilute solution of the compound in a suitable solvent (e.g., CCl4, CH2Cl2) in an IR-transparent cell.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis:

    • Look for a strong absorption band in the region of 1650-1750 cm-1, characteristic of the C=O stretch of the lactam tautomer.

    • Look for a broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretch of the lactim tautomer, and a band around 1600-1650 cm-1 for the C=N stretch.

Computational Chemistry

Quantum chemical calculations are essential for predicting the relative stabilities and spectroscopic properties of tautomers.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

  • Solvent Effects: Include the effect of a solvent using a continuum solvation model (e.g., PCM, SMD).

  • NMR Chemical Shift Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method to predict the 1H and 13C NMR chemical shifts of each tautomer for comparison with experimental data.

DFT_Workflow Build Tautomer Structures Build Tautomer Structures Geometry Optimization (DFT) Geometry Optimization (DFT) Build Tautomer Structures->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Solvation Model Solvation Model Frequency Calculation->Solvation Model GIAO NMR Calculation GIAO NMR Calculation Solvation Model->GIAO NMR Calculation Compare with Experimental Data Compare with Experimental Data GIAO NMR Calculation->Compare with Experimental Data

Figure 3: Workflow for DFT-based tautomer analysis.

Spectroscopic Data

Table 2: Characteristic Spectroscopic Data for Pyrrolinone Tautomers

TautomerMethodCharacteristic Signals/Bands
Lactam (Keto) Form
13C NMRC=O: ~170-180 ppm
1H NMRN-H: broad signal, highly dependent on solvent and concentration
IRC=O stretch: ~1650-1750 cm-1 (strong)
Lactim (Enol) Form
13C NMRC-OH: ~140-150 ppm
1H NMRO-H: broad signal, chemical shift varies with solvent and H-bonding
IRO-H stretch: ~3200-3600 cm-1 (broad), C=N stretch: ~1600-1650 cm-1

Note: These are approximate ranges and can vary based on substitution and solvent. For some substituted 1-phenyl-1H-pyrrol-3(2H)-one derivatives, X-ray crystallography has shown that they exist as the keto tautomers in the solid state.[2] In solution, NMR spectroscopy revealed the influence of solvent polarity and hydrogen bonding on the keto-enol equilibrium.[2]

Biological Significance and Drug Development Implications

The tautomeric state of a pyrrolinone-containing drug can significantly impact its biological activity. The different shapes, hydrogen bonding capabilities, and lipophilicity of tautomers can lead to different interactions with biological targets. For example, one tautomer may fit into a receptor's binding pocket while another does not. Therefore, understanding and controlling the tautomeric equilibrium is a critical aspect of rational drug design.

Currently, there is a lack of specific signaling pathways directly attributed to the individual tautomers of this compound in the literature. However, the broad spectrum of biological activities associated with the pyrrolidone scaffold suggests that the ability to exist in different tautomeric forms may contribute to its promiscuous pharmacology. Future research in this area should focus on synthesizing and isolating stable analogs of each tautomer to investigate their specific biological effects.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate balance of structural and environmental factors. While the lactam form is generally predominant, the potential for equilibrium with various lactim isomers has significant implications for the chemical and biological properties of this important heterocyclic scaffold. A combination of advanced spectroscopic techniques, particularly variable temperature NMR, and high-level computational chemistry is essential for a thorough understanding and quantitative characterization of these tautomeric systems. This knowledge is crucial for the successful design and development of novel therapeutics based on the pyrrolinone core.

References

The Multifaceted Biological Activities of 1H-Pyrrol-2(3H)-one and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrol-2(3H)-one core, a five-membered lactam structure, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential therapeutic applications, ranging from oncology and infectious diseases to neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways crucial for cancer cell growth, survival, and metastasis.

Inhibition of Key Kinases in Oncology

Several derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.

Traf2- and Nck-interacting kinase (TNIK) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of TNIK, a kinase implicated in the Wnt signaling pathway, which is frequently hyperactivated in colorectal cancer. Inhibition of TNIK by these compounds leads to the suppression of cancer cell proliferation and migration. For instance, benzo[d]oxazol-2(3H)-one derivatives have shown significant TNIK inhibitory activity, with the most potent compounds exhibiting IC50 values in the nanomolar range.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is a key driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis.[1][2][3][4]

c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell migration, invasion, and proliferation. Novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as c-Met inhibitors, with some compounds showing strong inhibitory activity.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been identified as potent HPK1 inhibitors.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic regulator often overexpressed in various cancers. Novel 1H-pyrrolo[2,3-c]pyridin derivatives have been designed as potent and reversible LSD1 inhibitors, demonstrating antiproliferative activity against acute myelogenous leukemia (AML) and small cell lung cancer (SCLC) cell lines.

Table 1: Anticancer Activity of this compound Derivatives (IC50/GI50 Values)

Compound ClassTargetCancer Cell Line(s)IC50/GI50 (µM)Reference
1H-pyrrolo[2,3-b]pyridine derivativesTNIKColorectal cancer cellspIC50 values from 7.37 to 9.92[5][6]
Benzo[d]oxazol-2(3H)-one derivative (8g)TNIK-0.050[7]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR1, FGFR2, FGFR34T1 (breast cancer)0.007, 0.009, 0.025[1][2][4]
1H-pyrrolo[2,3-b]pyridine derivative (16h)MELKA549, MDA-MB-231, MCF-70.109 - 0.245[8]
Chiral 1H,3H-pyrrolo[1,2-c]thiazole derivativesDNA alkylationBreast and colorectal adenocarcinoma1.0 - 8.7[9]

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. Various derivatives have exhibited significant activity against a broad spectrum of bacteria and fungi.

Antibacterial and Antifungal Activity of Pyrrolone Derivatives: 3-Arylidene-2(3H)-pyrrolones have shown good antimicrobial activity.[10] For example, 3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrrolone demonstrated notable activity against Staphylococcus aureus and Candida albicans.[11] The introduction of different substituents on the arylidene ring has been shown to modulate the antimicrobial potency.[11]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

Compound ClassMicroorganismMIC (µg/mL)Reference
3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrroloneStaphylococcus aureus50[11]
3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrroloneCandida albicans50[11]
3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrroloneEscherichia coli100[11]
Pyrrole-ligated 1,3,4-oxadiazolesA. baumannii<2 - 8
Pyrrolyl benzamide derivativesStaphylococcus aureus3.12 - 12.5[12]
Pyrrolyl benzamide derivativesEscherichia coli3.12 - 12.5[12]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[12]

Neuroprotective Effects

Derivatives of this compound, particularly pyrrole-based hydrazones, have emerged as promising neuroprotective agents. Their mechanism of action often involves antioxidant properties and the modulation of enzymes implicated in neurodegenerative diseases.

Protection Against Oxidative Stress: Pyrrole hydrazones have demonstrated significant neuroprotective effects in in vitro models of oxidative stress.[13][14][15][16][17] They have been shown to protect neuronal cells from the toxicity induced by agents like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[15][17] This protection is attributed to their ability to scavenge reactive oxygen species (ROS) and reduce lipid peroxidation.[15]

Table 3: Neuroprotective Activity of Pyrrole Derivatives

Compound ClassModelEffectReference
Pyrrole hydrazones6-OHDA-induced toxicity in rat brain synaptosomesPreservation of synaptosomal viability[13][14]
Pyrrole hydrazonesH2O2-induced stress in SH-SY5Y cellsNeuroprotective effect at concentrations as low as 1 µM[13][16]
Pyrrole-based hydrazone (9a)6-OHDA induced oxidative stressPronounced neuroprotective effect comparable to melatonin[17]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the evaluation of the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.

Wnt Signaling Pathway Inhibition

The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Certain pyrrolone derivatives, particularly those targeting TNIK, can inhibit this pathway.[7]

Wnt_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh activates GSK3b GSK-3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin_APC Axin/APC Complex Axin_APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and co-activates TNIK TNIK TNIK->TCF_LEF activates Pyrrolone_Derivative Pyrrolone Derivative Pyrrolone_Derivative->TNIK inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes

Caption: Inhibition of the Wnt signaling pathway by a pyrrolone derivative targeting TNIK.

FGFR Signaling Pathway Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Its dysregulation is linked to various cancers.

FGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR binds and dimerizes PLCg PLCγ FGFR->PLCg activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates Transcription_Factors Transcription Factors PLCg->Transcription_Factors RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT->Transcription_Factors Pyrrolone_Derivative Pyrrolone Derivative Pyrrolone_Derivative->FGFR inhibits Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation promotes

Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel this compound derivatives.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Active Compounds Kinase_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Apoptosis_Assay->Kinase_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Kinase_Assay->Pathway_Analysis Lead Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle Xenograft Xenograft Tumor Models Cell_Cycle->Xenograft Promising Candidates

Caption: A typical workflow for the discovery and evaluation of anticancer pyrrolone derivatives.

References

The Potent World of 1H-Pyrrol-2(3H)-one: A Technical Guide to a Privileged Natural Product Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrol-2(3H)-one, a five-membered lactam scaffold, is a recurring motif in a diverse array of natural products exhibiting a remarkable spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, exploring the isolation, biological evaluation, and mechanistic insights of natural products containing this privileged core. The inherent reactivity and structural features of the this compound scaffold make it a compelling starting point for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

Natural Products Harboring the this compound Core

The this compound scaffold is found in a variety of natural sources, from terrestrial plants to marine organisms and microorganisms. A prominent example is Jatropham , a pyrrolidinone alkaloid first isolated from plants of the Jatropha genus. This compound, along with its analogues, has garnered significant attention for its potent biological activities.

Jatropham and its Analogues from Jatropha Species

The genus Jatropha (Euphorbiaceae) is a rich source of bioactive secondary metabolites, including several compounds featuring the this compound core. Research has demonstrated the significant cytotoxic and antiviral properties of extracts from various Jatropha species.

One notable analogue, R(+) 4-hydroxy-2-pyrrolidinone , has been isolated from the leaves of Jatropha tanjorensis. This compound has demonstrated cytotoxic effects against several cancer cell lines.[1][2]

Biological Activities and Quantitative Data

Natural products containing the this compound scaffold have shown promising activity in a range of biological assays. Their cytotoxic and antiviral effects are of particular interest for drug discovery programs.

Cytotoxic Activity

Extracts and isolated compounds from Jatropha species have demonstrated potent cytotoxicity against a panel of human cancer cell lines. The methylene chloride fractions of the roots of Jatropha variegata and Jatropha spinosa have shown significant activity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.[3][4]

Compound/ExtractCell LineIC50 (µg/mL)Reference
Methylene chloride fraction of J. variegata roots (F-6)MCF-71.4[3][4]
HepG20.64[3][4]
A5490.7[3][4]
Methylene chloride fraction of J. spinosa roots (F-7)MCF-71[3][4]
HepG20.24[3][4]
A5490.5[3][4]
R(+) 4-hydroxy-2-pyrrolidinoneHep-2 (larynx carcinoma)43.24[2]

Table 1: Cytotoxic Activity of Jatropha-Derived Extracts and Compounds.

Antiviral Activity

In addition to their cytotoxic properties, extracts from Jatropha species have also exhibited promising antiviral activity. The methylene chloride fractions of the roots of J. variegata and J. spinosa have shown activity against Herpes Simplex Virus 2 (HSV-2) and Influenza A virus (H1N1).[3][4]

Compound/ExtractVirusIC50 (µg/mL)Reference
Methylene chloride fraction of J. variegata roots (F-6)HSV-24.88[3][4]
H1N14.24[3][4]
Methylene chloride fraction of J. spinosa roots (F-7)HSV-23.24[3][4]
H1N13.06[3][4]

Table 2: Antiviral Activity of Jatropha-Derived Extracts.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of many this compound-containing natural products are still under investigation, preliminary studies suggest their involvement in key cellular processes. For instance, some synthetic derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells, partially through a p53-dependent pathway.[5] Further research is necessary to elucidate the specific signaling cascades modulated by these natural products.

G Natural_Product This compound Natural Product Cell Cancer Cell Natural_Product->Cell DNA_Damage DNA Damage Cell->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation S_Phase_Arrest S-Phase Arrest p53_Activation->S_Phase_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Figure 1: Proposed mechanism of action for some 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives.

Experimental Protocols

The isolation and purification of natural products containing the this compound scaffold typically involve a combination of extraction and chromatographic techniques.

General Isolation Protocol for Jatropham Analogues from Jatropha Species

The following protocol provides a general framework for the isolation of pyrrolidinone derivatives from Jatropha plant material. Specific details may need to be optimized based on the plant part and the target compound.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification Start Dried & Powdered Plant Material Extraction Soxhlet Extraction (Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation under reduced pressure Filtration->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., CH2Cl2/H2O) Crude_Extract->Solvent_Partitioning Fractions Methylene Chloride Fraction (contains less polar compounds) Solvent_Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography (Gradient Elution, e.g., Hexane:EtOAc) Fractions->Column_Chromatography TLC Thin Layer Chromatography (Monitoring) Column_Chromatography->TLC Pure_Compound Pure this compound Derivative TLC->Pure_Compound

Figure 2: General workflow for the isolation of this compound natural products.

Detailed Steps:

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots, leaves) is subjected to exhaustive extraction with methanol using a Soxhlet apparatus.[1]

    • The resulting methanolic extract is filtered and concentrated under reduced pressure to yield the crude extract.[3]

  • Fractionation:

    • The crude methanolic extract is suspended in water and partitioned with a non-polar solvent such as methylene chloride.[3][4]

    • The organic layer, containing the less polar compounds including many pyrrolidinone derivatives, is separated and concentrated.

  • Purification:

    • The resulting fraction is subjected to column chromatography on silica gel.

    • A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is employed to separate the components.[6]

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

    • Fractions containing the pure compound are combined and concentrated to yield the isolated natural product.

Conclusion and Future Directions

Natural products featuring the this compound scaffold represent a promising area for drug discovery and development. The demonstrated cytotoxic and antiviral activities of compounds like Jatropham and its analogues underscore their therapeutic potential. Future research should focus on the isolation and characterization of novel derivatives from diverse natural sources, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action. A deeper understanding of the structure-activity relationships and the specific cellular targets of these compounds will be crucial for the rational design of new and more potent therapeutic agents based on this privileged scaffold.

References

The 1H-Pyrrol-2(3H)-one Ring System: An In-depth Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrol-2(3H)-one, a five-membered unsaturated γ-lactam, represents a privileged scaffold in medicinal chemistry and organic synthesis. Its unique electronic and structural features give rise to a diverse range of chemical reactivity, making it a versatile building block for the synthesis of complex heterocyclic compounds and biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of the this compound core, detailing its synthesis, key transformations, and applications, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through several synthetic strategies, with the Paal-Knorr synthesis being a prominent and versatile method.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] This acid-catalyzed reaction proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to afford the pyrrole ring.[2][3] For the synthesis of 1H-pyrrol-2(3H)-ones, appropriate precursors such as γ-keto acids or their ester derivatives are employed.

Logical Relationship of Paal-Knorr Synthesis:

paal_knorr_logic Start 1,4-Dicarbonyl Compound Intermediate Hemiaminal Intermediate Start->Intermediate Amine Primary Amine or Ammonia Amine->Intermediate Catalyst Acid Catalyst Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Derivative Dehydration->Product

Caption: Logical flow of the Paal-Knorr synthesis for 1H-pyrrol-2(3H)-ones.

Experimental Protocol: Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones [2]

A mixture of the appropriate 1,4-dicarbonyl compound (1.0 eq.), a primary amine (1.2 eq.), and a catalytic amount of a weak acid like acetic acid is refluxed in a suitable solvent such as ethanol or toluene. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Starting MaterialsProductYield (%)
Diethyl 2-acetyl-3-phenylsuccinate, Aniline4-(ethoxycarbonyl)-3-hydroxy-1,5-diphenyl-1H-pyrrol-2(3H)-one~75%
Diethyl 2-acetyl-3-methylsuccinate, Benzylamine1-benzyl-4-(ethoxycarbonyl)-3-hydroxy-5-methyl-1H-pyrrol-2(3H)-one~80%

Reactivity of the this compound Ring

The reactivity of the this compound ring is dictated by the interplay of its functional groups: the endocyclic double bond, the lactam carbonyl group, and the enamine-like character of the nitrogen atom. This allows for a variety of transformations at different positions of the ring.

Electrophilic Reactions

Similar to pyrroles, the this compound ring is susceptible to electrophilic attack, primarily at the electron-rich C5 position. However, the presence of the carbonyl group deactivates the ring compared to simple pyrroles.

2.1.1. Halogenation

Halogenation of 1H-pyrrol-2(3H)-ones can be achieved using various halogenating agents. The reaction typically occurs at the C5 position.

Experimental Protocol: Halogenation of a this compound Derivative

To a solution of the this compound derivative (1.0 eq.) in a chlorinated solvent like dichloromethane or chloroform, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate, and the product is extracted with an organic solvent.

Nucleophilic Reactions

The carbonyl group at C2 and the conjugated double bond make the this compound ring susceptible to nucleophilic attack.

2.2.1. Michael Addition (1,4-Conjugate Addition)

The α,β-unsaturated lactam system readily undergoes Michael addition with a variety of soft nucleophiles, such as thiols, amines, and enolates. This reaction is a powerful tool for the functionalization of the C4 position.

Experimental Workflow for Michael Addition:

michael_addition_workflow Start This compound Derivative Reaction Reaction in suitable solvent Start->Reaction Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Reaction Base Base (optional) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product C4-Functionalized γ-Lactam Purification->Product

Caption: A general experimental workflow for the Michael addition to 1H-pyrrol-2(3H)-ones.

Experimental Protocol: Aza-Michael Addition of an Amine [4]

A mixture of the this compound derivative (1.0 eq.) and the amine (1.2 eq.) is stirred in a suitable solvent (e.g., methanol, acetonitrile) at room temperature. The reaction can be catalyzed by a Lewis acid or a Brønsted acid. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the β-amino lactam.

NucleophileProductYield (%)
Aniline4-(Phenylamino)-1,5-dihydro-2H-pyrrol-2-one derivativeHigh
Morpholine4-Morpholino-1,5-dihydro-2H-pyrrol-2-one derivativeHigh
Cycloaddition Reactions

The endocyclic double bond of the this compound ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.

2.3.1. Diels-Alder Reaction

The electron-withdrawing nature of the lactam carbonyl group activates the double bond for [4+2] cycloaddition with electron-rich dienes. This reaction provides a stereocontrolled route to complex polycyclic systems.[5]

Mechanism of the Diels-Alder Reaction:

diels_alder_mechanism Reactants Diene + this compound (Dienophile) TS Cyclic Transition State Reactants->TS [4+2] Product Cyclohexene-fused Pyrrolidinone TS->Product

Caption: Concerted mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Anthracene [6][7]

A mixture of the this compound derivative (1.0 eq.) and a diene such as anthracene (1.1 eq.) is heated in a high-boiling solvent like xylene or toluene.[6] The reaction progress is monitored by the disappearance of the starting materials (TLC). After cooling, the product often crystallizes and can be isolated by filtration. Further purification can be achieved by recrystallization.

DieneDienophileProductYield (%)
AnthraceneMaleic Anhydride9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride~71%[7]
1,3-ButadieneN-Phenylmaleimide4-Phenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dioneGood
Other Reactions

2.4.1. Reduction

The double bond and the carbonyl group of the this compound ring can be reduced using various reducing agents. Catalytic hydrogenation (e.g., H₂/Pd-C) typically reduces the double bond to afford the corresponding γ-lactam (pyrrolidin-2-one). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to an amine, leading to the formation of a pyrrolidine.

2.4.2. Oxidation

Oxidation of the this compound ring can lead to various products depending on the oxidant and reaction conditions. Oxidative dearomatization of the related pyrrole ring is a known transformation.[8]

Applications in Medicinal Chemistry

The this compound scaffold is a key structural motif in a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents.[9] Many of these compounds exert their therapeutic effects by inhibiting specific enzymes, particularly protein kinases.

Kinase Inhibitors

Derivatives of the this compound, often fused with an oxindole core, are potent inhibitors of various protein kinases involved in cancer cell signaling pathways, such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the PI3K/Akt/ERK pathway.[10][11]

Signaling Pathway Inhibition by Pyrrolinone-based Kinase Inhibitors:

kinase_inhibition_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGFR / PDGFR PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Pyrrolinone-based Kinase Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->Akt Inhibitor->ERK

Caption: Inhibition of key signaling pathways by this compound derivatives.

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a pyrrole-indolin-2-one core structure. It functions by blocking the signaling pathways of VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and growth.[10]

Quantitative Data Summary

Table 1: Spectroscopic Data for Representative this compound Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)
(E)-4-((4-Cinnamoylphenyl)diazenyl)-3-methyl-1H-pyrazol-5(4H)-one8.00 (d, 1H), 7.80-7.10 (m, 9H), 7.60 (d, 1H), 6.90 (s, 1H), 2.35 (s, 1H), 1.20 (s, 3H)[11]190.0, 173.3, 157.0, 155.9, 145.5, 135.5, 135.2, 130.7, 129.0, 128.0, 126.7, 123.4, 121.7, 64.8, 19.5[11]1677 (C=O), 1560 (N=N)[11]
4-((4-Acetylphenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one7.90-7.00 (m, 9H), 2.85 (s, 3H), 2.35 (s, 1H), 1.20 (s, 3H)[11]198.0, 168.3, 155.9, 155.6, 140.7, 134.0, 129.6, 129.3, 124.7, 122.8, 121.9, 62.2, 29.6, 19.8[11]1670 (C=O), 1560-1500 (N=N)[11]
1-(4-(Allyloxy)phenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione8.03 (d, 1H), 7.92–7.81 (m, 2H), 7.54 (t, 1H), 7.26 (d, 2H), 6.94 (d, 2H), 6.10–5.96 (m, 1H), 5.56 (s, 1H), 5.39 (d, 1H), 5.24 (d, 1H), 4.59–4.51 (m, 2H), 2.79 (s, 3H)[4]Not Reported1711 (C=O), 1657 (C=O)[4]

Table 2: Reaction Yields for Various Transformations

Reaction TypeSubstratesProductYield (%)Reference
Paal-Knorr SynthesisDiethyl 2-acetyl-3-phenylsuccinate, Aniline4-(ethoxycarbonyl)-3-hydroxy-1,5-diphenyl-1H-pyrrol-2(3H)-one~75%[2]
Diels-AlderAnthracene, Maleic Anhydride9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride71%[7]
Three-component reactionArylglyoxals, 1,3-dimethyl-6-aminouracil, Barbituric acid5-(6-Aryl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione65-85%

Conclusion

The this compound ring system is a cornerstone of modern heterocyclic chemistry, offering a rich and diverse reactivity profile. Its facile synthesis and the ability to undergo a wide array of chemical transformations, including electrophilic and nucleophilic reactions, as well as cycloadditions, make it an invaluable scaffold for the construction of complex molecular architectures. The prevalence of this motif in numerous clinically approved drugs, particularly as kinase inhibitors, underscores its significance in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of the this compound core, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. Further exploration of the reactivity of this versatile scaffold will undoubtedly lead to the discovery of novel therapeutic agents and innovative synthetic methodologies.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 1H-Pyrrol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Physical Properties

While comprehensive toxicological data for 1H-Pyrrol-2(3H)-one is not available, its physical and chemical properties have been computed.[1] The safety precautions outlined in this guide are extrapolated from data on analogous compounds.

Table 1: Physicochemical and Safety Data for this compound and Structurally Related Compounds

PropertyThis compound1H-Pyrrole2-Pyrrolidone
Molecular Formula C4H5NO[1]C4H5N[2]C4H7NO
Molecular Weight 83.09 g/mol [1]67.09 g/mol [2]85.10 g/mol
Appearance Not availableColorless to yellowish liquid[3]Colorless solid or liquid
Boiling Point Not available131 °C[2]245 °C
Melting Point Not available-23 °C[2]25.6 °C
Flash Point Not available39 °C[3]129 °C
Solubility Not availableSoluble in ethanol, ether, benzene; slightly soluble in water.[3]Miscible with water, ethanol, ether, chloroform, benzene.
Toxicity Data (LD50 Oral, Rabbit) Not available137 mg/kg[2][3]6500 mg/kg (Rat)
GHS Hazard Statements Not availableH226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H402 (Harmful to aquatic life).H319 (Causes serious eye irritation).

Prudent Handling and Storage Protocols

Given the potential hazards associated with similar compounds, stringent adherence to safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE program is critical to ensure the safety of laboratory personnel.

  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) approved standards should be worn at all times.

  • Skin Protection: Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit are mandatory. Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4]

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[5]

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area or under a chemical fume hood.[6]

  • Keep away from heat, sparks, and open flames.[5]

  • Take precautionary measures against static discharge.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Emergency Response Protocols

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response

For minor spills, follow these steps while wearing appropriate PPE:

  • Containment: Confine the spill to a small area using absorbent materials like sand, earth, or vermiculite.[8]

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for disposal.

  • Decontamination: Clean the spill area with soap and water.

For major spills, evacuate the area immediately and contact emergency services.

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[9]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7][9]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Experimental Workflows and Logical Relationships

Visualizing workflows can enhance safety and procedural clarity. The following diagrams, rendered in DOT language, illustrate key safety-related processes.

General_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Hazards Assess Hazards (Review SDS of Analogs) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Proceed Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Enter Lab Use_Chemical Use Chemical Work_in_Hood->Use_Chemical Begin Experiment Clean_Work_Area Clean Work Area Use_Chemical->Clean_Work_Area Experiment Complete Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General laboratory workflow for handling this compound.

Chemical_Spill_Response Spill_Occurs Chemical Spill Occurs Assess_Spill Assess Spill Size & Hazard Spill_Occurs->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill Small & Manageable Major_Spill Major Spill Assess_Spill->Major_Spill Large or Hazardous Don_PPE_Spill Don Appropriate PPE Minor_Spill->Don_PPE_Spill Evacuate_Area Evacuate Area Major_Spill->Evacuate_Area Call_Emergency Call Emergency Services Evacuate_Area->Call_Emergency Contain_Spill Contain Spill (Use Absorbents) Don_PPE_Spill->Contain_Spill Absorb_Spill Absorb Spill Contain_Spill->Absorb_Spill Collect_Waste Collect Waste in Sealed Container Absorb_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose_Waste_Spill Dispose of Waste Decontaminate->Dispose_Waste_Spill

Caption: Logical workflow for responding to a chemical spill.

References

The Genesis of a Core Heterocycle: A Technical Guide to the Discovery and Synthesis of 1H-Pyrrol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and the evolution of synthetic methodologies for 1H-Pyrrol-2(3H)-one, a pivotal γ-lactam scaffold in medicinal chemistry and materials science. We will delve into the foundational syntheses, track the development of more sophisticated methods, and provide detailed experimental protocols for key transformations.

Introduction: The Significance of the γ-Lactam Core

The γ-lactam ring system, exemplified by this compound, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique combination of a cyclic amide within a five-membered ring imparts specific conformational constraints and hydrogen bonding capabilities that are crucial for molecular recognition and biological activity. The journey to understand and manipulate this fundamental heterocyclic core began with early explorations into the chemistry of amino acids and related compounds.

The Dawn of Synthesis: Early Approaches

While pinpointing a single, definitive "discovery" of the unsubstituted this compound is challenging due to the interconnected history of γ-lactam synthesis, early methods revolved around the cyclization of linear precursors. One of the foundational approaches involves the intramolecular condensation of γ-amino acids.

A significant early publication in the broader field of pyrrolin-2-one synthesis appeared in the Journal of the Organic Chemistry in 1979, which detailed the synthesis and properties of various pyrrolin-2-ones, laying the groundwork for further exploration in this area.[1]

Classical Synthetic Routes:

Two primary classical strategies have been employed for the synthesis of the this compound core:

  • Cyclization of γ-Unsaturated Carboxylic Acid Derivatives: This approach involves the intramolecular cyclization of molecules containing a nitrogen nucleophile and a carboxylic acid derivative separated by a four-carbon chain with a double bond.

  • Dehydrogenation of Pyrrolidin-2-ones (γ-Butyrolactams): The introduction of unsaturation into the readily available saturated γ-lactam ring provides a direct route to this compound.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound and its derivatives has evolved significantly, driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce diverse substituents.

Modern Synthetic Methods:

More contemporary approaches offer improved yields and functional group tolerance. These include:

  • Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic olefins, RCM has been applied to the synthesis of unsaturated γ-lactams.

  • Palladium-Catalyzed Carbonylation Reactions: These methods allow for the construction of the lactam ring from acyclic precursors through the incorporation of a carbonyl group.

  • Multicomponent Reactions: One-pot reactions involving three or more starting materials have emerged as an efficient strategy for the rapid assembly of complex pyrrolone structures.

Key Synthetic Transformations: A Summary

The following table summarizes key synthetic methods for this compound and its derivatives, highlighting the starting materials, general reaction conditions, and typical yields.

Method NameStarting MaterialsKey Reagents/ConditionsTypical Yield (%)Reference
Hofmann Degradation SuccinimideBromine, Sodium HydroxideModerateHistorical
Pinner Reaction γ-Cyanocarboxylic esterHCl, AlcoholGood[2]
Dehydrogenation Pyrrolidin-2-oneMetal catalyst (e.g., Pd/C), High TemperatureVariableGeneral
Intramolecular Cyclization γ-Amino-α,β-unsaturated esterBase or Acid catalystGood to ExcellentGeneral
Modern Catalytic Methods Dienes, Amines, COTransition metal catalysts (e.g., Pd, Rh)HighContemporary

Experimental Protocols

This section provides detailed experimental methodologies for two key synthetic approaches to the this compound core.

Protocol 1: Synthesis via Dehydrogenation of Pyrrolidin-2-one

This method represents a classical approach to introduce unsaturation into the γ-lactam ring.

Procedure:

  • A mixture of pyrrolidin-2-one (1 equivalent) and a suitable dehydrogenation catalyst (e.g., 10 mol% Palladium on Carbon) is placed in a high-boiling point solvent (e.g., diphenyl ether).

  • The reaction mixture is heated to reflux (typically > 200 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Protocol 2: One-pot Synthesis of Substituted 1H-Pyrrol-2(5H)-ones

This modern approach showcases a multicomponent reaction for the efficient synthesis of substituted pyrrolones.[3]

General Procedure for Synthesis of 5-Hydroxy-1H-pyrrol-2-(5H)-ones: [3]

  • To a solution of a vinyl sulfonium salt (0.20 mmol) in anhydrous acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, distilled 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.20 mmol) is added dropwise.[3]

  • The reaction mixture is stirred for 10–15 minutes and monitored by TLC.[3]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane (3 x 15 mL).[3]

  • The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure.[3]

  • The crude product is purified by column chromatography on neutral alumina, eluting with a 50% ethyl acetate/hexane mixture to remove non-polar impurities and then with an appropriate solvent system to isolate the desired 5-hydroxy-1H-pyrrol-2(5H)-one derivative.[3]

Signaling Pathways and Logical Relationships

The synthesis of this compound can be visualized as a series of logical steps, starting from simple acyclic precursors and proceeding through key intermediates to the final cyclic product. The following diagrams, generated using the DOT language, illustrate these conceptual pathways.

G cluster_0 Classical Synthesis Pathways Acyclic Precursors Acyclic Precursors Cyclization Cyclization Acyclic Precursors->Cyclization Pyrrolidin-2-one Pyrrolidin-2-one Cyclization->Pyrrolidin-2-one Dehydrogenation Dehydrogenation Pyrrolidin-2-one->Dehydrogenation This compound This compound Dehydrogenation->this compound

Caption: Classical synthetic routes to this compound.

G cluster_1 Modern Multicomponent Synthesis Workflow Starting Materials Starting Materials One-Pot Reaction One-Pot Reaction Starting Materials->One-Pot Reaction Intermediate Complex Intermediate Complex One-Pot Reaction->Intermediate Complex Cyclization/Rearrangement Cyclization/Rearrangement Intermediate Complex->Cyclization/Rearrangement Substituted Pyrrolone Substituted Pyrrolone Cyclization/Rearrangement->Substituted Pyrrolone

Caption: Workflow for a modern multicomponent synthesis of pyrrolones.

Conclusion

The synthesis of this compound has a rich history, evolving from classical, often harsh, methodologies to modern, efficient, and highly versatile catalytic and multicomponent strategies. This progression has not only improved access to this fundamental heterocycle but has also opened up new avenues for the design and development of novel therapeutics and functional materials. The continued innovation in synthetic organic chemistry promises to further refine our ability to construct and functionalize this important molecular scaffold, paving the way for future discoveries.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Synthesis of 1H-Pyrrol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for selected modern catalytic methods for the synthesis of 1H-Pyrrol-2(3H)-ones, a core structural motif in many biologically active compounds. The following sections detail an organocatalytic and two transition metal-catalyzed approaches, offering a range of strategies for accessing these valuable heterocycles.

Organocatalytic Asymmetric Henry Reaction for 3-Substituted-3-hydroxy-1H-pyrrol-2(3H)-ones

This method details the use of a chiral bifunctional amine-thiourea catalyst to achieve an asymmetric Henry (nitroaldol) reaction between 1H-pyrrole-2,3-diones and nitromethane. This approach provides access to 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones bearing a quaternary stereocenter.

Quantitative Data Summary
EntrySubstrate (1H-pyrrole-2,3-dione)Catalyst Loading (mol%)Time (h)Yield (%)[1][2]Enantiomeric Excess (ee, %)[1][2]
11-benzyl-5-phenyl-1H-pyrrole-2,3-dione10727573
21-methyl-5-phenyl-1H-pyrrole-2,3-dione10726865
31-ethyl-5-phenyl-1H-pyrrole-2,3-dione10727169
45-phenyl-1-propyl-1H-pyrrole-2,3-dione10727068
51-butyl-5-phenyl-1H-pyrrole-2,3-dione10726562
61-isobutyl-5-phenyl-1H-pyrrole-2,3-dione10726260
Experimental Protocol

General Procedure for the Asymmetric Henry Reaction: [1][2]

  • To a stirred solution of the 1H-pyrrole-2,3-dione (0.1 mmol) in toluene (1.0 mL) at -20 °C, add the chiral bifunctional amine-thiourea catalyst (0.01 mmol, 10 mol%).

  • Add nitromethane (0.3 mmol, 3.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture at -20 °C for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-one.

  • Determine the enantiomeric excess of the product by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.

Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle Catalyst Chiral Amine- Thiourea Catalyst Nitroenolate Nitroenolate Intermediate Catalyst->Nitroenolate Activates ActivatedComplex Activated Complex (Hydrogen Bonding) Catalyst->ActivatedComplex Binds Nitromethane Nitromethane Nitromethane->Nitroenolate Forms Nitroenolate->ActivatedComplex Attacks Pyrroledione 1H-Pyrrole-2,3-dione Pyrroledione->ActivatedComplex Binds Product 3-Hydroxy-3-nitromethyl- 1H-pyrrol-2(3H)-one ActivatedComplex->Product Releases

Caption: Proposed mechanism for the organocatalytic asymmetric Henry reaction.

Palladium(II)-Catalyzed Intramolecular C-H Amination

This protocol describes the synthesis of γ-lactams, including 1H-pyrrol-2(3H)-ones, via a Palladium(II)-catalyzed intramolecular amination of sp3 C-H bonds. This method offers a direct approach to the lactam core from linear N-alkoxyamide precursors.

Quantitative Data Summary
EntrySubstrate (N-alkoxyamide)Catalyst (mol%)OxidantAdditiveYield (%)[3]
1N-methoxy-3-phenylbutanamidePd(OAc)2 (10)CuCl2AgOAc75
2N-methoxy-3,3-dimethylbutanamidePd(OAc)2 (10)CuCl2AgOAc80
3N-methoxy-3-methyl-3-phenylbutanamidePd(OAc)2 (10)CuCl2AgOAc72
4N-methoxy-4-phenylpentanamidePd(OAc)2 (10)CuCl2AgOAc65 (as δ-lactam)
Experimental Protocol

General Procedure for Pd(II)-Catalyzed C-H Amination: [3]

  • To a screw-capped vial, add the N-alkoxyamide substrate (0.2 mmol), Pd(OAc)2 (0.02 mmol, 10 mol%), CuCl2 (0.4 mmol, 2.0 equiv.), and AgOAc (0.4 mmol, 2.0 equiv.).

  • Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding γ-lactam.

Reaction Workflow

G Start N-Alkoxyamide Substrate Reaction Heating at 100 °C, 12-24 h Start->Reaction Reagents Pd(OAc)2, CuCl2, AgOAc in DCE Reagents->Reaction Workup Dilution, Filtration, Concentration Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product γ-Lactam (this compound) Purification->Product

Caption: Workflow for the Pd(II)-catalyzed intramolecular C-H amination.

Rhodium-Catalyzed Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers

This advanced method provides an enantioselective route to functionalized chiral γ-lactams containing a β-quaternary center from sulfonamide-tethered cyclobutanone/1,3-diene substrates. The reaction proceeds via a C-C bond activation and a sulfonyl radical migration.

Quantitative Data Summary
EntryDiene SubstituentLigandAdditiveYield (%)[4]Enantiomeric Excess (ee, %)[4]
1PhenyldppbzButyric Acid7995
24-MethylphenyldppbzButyric Acid8296
34-MethoxyphenyldppbzButyric Acid8594
44-ChlorophenyldppbzButyric Acid7593
52-ThienyldppbzButyric Acid6891
Experimental Protocol

General Procedure for Rh-Catalyzed Enantioselective Synthesis: [4]

  • In a glovebox, weigh Rh(COD)2NTf2 (0.005 mmol, 5 mol%) and the chiral ligand (e.g., dppbz, 0.006 mmol, 6 mol%) into a screw-capped vial.

  • Add dichloroethane (DCE) (0.5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the sulfonamide-tethered cyclobutanone/1,3-diene substrate (0.1 mmol) and the additive (e.g., butyric acid, 0.02 mmol, 20 mol%).

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral γ-lactam.

  • Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Logical Relationship of Key Steps

G cluster_0 Key Mechanistic Events A Oxidative Addition of Rh(I) to Cyclobutanone C-C Bond B Formation of Rhodacycle Intermediate A->B C Homolytic Cleavage of N-S Bond B->C D Sulfonyl Radical Migration to Diene C->D E Reductive Elimination to Form C-N Bond and γ-Lactam D->E F Regeneration of Rh(I) Catalyst E->F

Caption: Key steps in the Rh-catalyzed enantioselective γ-lactam synthesis.

References

The Versatility of 1H-Pyrrol-2(3H)-one: A Keystone Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1H-Pyrrol-2(3H)-one, a five-membered lactam, has emerged as a privileged scaffold and a versatile building block in the field of organic synthesis. Its unique structural features, including a reactive methylene group, a nucleophilic nitrogen atom, and the potential for various functionalizations, make it an attractive starting material for the synthesis of a diverse array of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols to highlight the utility of this compound in constructing valuable molecular architectures.

Key Applications in Organic Synthesis

The reactivity of the this compound core allows for a multitude of synthetic transformations, enabling the construction of highly functionalized pyrrolidine and pyrrole derivatives, as well as more complex fused heterocyclic systems. Key applications include its use in Michael additions, alkylation reactions, and as a precursor for the synthesis of various alkaloids and pharmacologically active compounds.

Michael Addition Reactions

The α,β-unsaturated lactam system within this compound derivatives makes them excellent Michael acceptors. This reactivity has been exploited in asymmetric synthesis to generate chiral pyrrolidinone frameworks with high enantioselectivity.

Table 1: Asymmetric Michael Addition of Pyrrolones with Chalcones

CatalystChalcone SubstituentYield (%)enantioselectivity (%)
Chiral 1,2-diaminocyclohexane-2-(N-Boc-amino)benzoic acidPhenylup to 90up to 95
Chiral 1,2-diaminocyclohexane-2-(N-Boc-amino)benzoic acid4-Chlorophenylup to 90up to 95
Chiral 1,2-diaminocyclohexane-2-(N-Boc-amino)benzoic acid4-Methoxyphenylup to 90up to 95

Data compiled from a study on asymmetric Michael addition reactions.[1][2]

This powerful reaction provides a direct route to highly functionalized pyrrolidinones, which are core structures in many biologically active compounds.

Michael_Addition Pyrrolone This compound Derivative Adduct Michael Adduct (Chiral Pyrrolidinone) Pyrrolone->Adduct Chalcone Chalcone Chalcone->Adduct Catalyst Chiral Diamine Catalyst Catalyst->Adduct

Caption: Asymmetric Michael Addition Workflow.

Alkylation Reactions

The nucleophilicity of the nitrogen atom and the acidity of the α-protons in 1H-pyrrol-3(2H)-ones allow for selective alkylation reactions. The regioselectivity of these reactions can be controlled by the choice of alkylating agent and reaction conditions.[3] O-alkylation is favored by hard alkylating agents and polar aprotic solvents, leading to the formation of 3-alkoxypyrroles, while C-alkylation is promoted by soft alkylating agents in solvents of low polarity.[3]

Table 2: Regioselectivity in the Alkylation of 1-substituted 1H-pyrrol-3(2H)-ones

Alkylating AgentSolventPredominant ProductYield (%)
Methyl toluene-p-sulphonateDimethylimidazolidinoneO-Alkylated (3-alkoxypyrrole)65-90
IodomethaneTHFC-Alkylated-

Data from a study on the alkylation of pyrrolones under basic conditions.[3]

Alkylation_Regioselectivity Pyrrolone 1H-Pyrrol-3(2H)-one O_Alkylation O-Alkylated Product (3-Alkoxypyrrole) Pyrrolone->O_Alkylation C_Alkylation C-Alkylated Product Pyrrolone->C_Alkylation Hard_Conditions Hard Alkylating Agent Polar Aprotic Solvent Hard_Conditions->O_Alkylation Soft_Conditions Soft Alkylating Agent Low Polarity Solvent Soft_Conditions->C_Alkylation

Caption: Control of Alkylation Regioselectivity.

Synthesis of Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic systems, such as indolizines and pyrrolo[1,2-a]pyrazines, which exhibit significant biological activities, including antifungal properties.[4] For instance, enaminones derived from 2-formylpyrroles can be cyclized to afford pyrrolo[1,2-a]pyrazines.[4]

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of a Pyrrolone to a Chalcone

This protocol describes a general procedure for the asymmetric Michael addition of a this compound derivative to a chalcone, catalyzed by a chiral primary diamine salt.[2]

Materials:

  • Substituted this compound (1.0 equiv)

  • Substituted chalcone (1.2 equiv)

  • Chiral 1,2-diaminocyclohexane-2-(N-Boc-amino)benzoic acid catalyst (0.1 equiv)

  • Toluene (solvent)

Procedure:

  • To a stirred solution of the substituted this compound and the chiral catalyst in toluene at room temperature, add the substituted chalcone.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of 3-Alkoxypyrroles via O-Alkylation

This protocol outlines a general method for the regioselective O-alkylation of 1-substituted 1H-pyrrol-3(2H)-ones to yield 3-alkoxypyrroles.[3]

Materials:

  • 1-substituted 1H-pyrrol-3(2H)-one (1.0 equiv)

  • Sodium hydride (1.1 equiv)

  • Methyl toluene-p-sulphonate (1.2 equiv)

  • Dimethylimidazolidinone (DMI) (solvent)

Procedure:

  • To a suspension of sodium hydride in anhydrous DMI under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1-substituted 1H-pyrrol-3(2H)-one in DMI dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add methyl toluene-p-sulphonate dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-alkoxypyrrole.

Protocol 3: Synthesis of Pyrrolo[1,2-a]pyrazines from Pyrrole-based Enaminones

This protocol provides a general route for the synthesis of pyrrolo[1,2-a]pyrazines through the cyclization of 2-formylpyrrole-based enaminones.[4]

Materials:

  • Alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 equiv)

  • Ammonium acetate (5.0 equiv)

  • Ethanol (solvent)

Procedure:

  • Synthesis of the Enaminone:

    • Heat a mixture of the alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetate and DMFDMA at 80 °C for 2-4 hours.

    • After cooling, remove the excess DMFDMA under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.

  • Cyclization to Pyrrolo[1,2-a]pyrazine:

    • Dissolve the crude enaminone in ethanol.

    • Add ammonium acetate to the solution and reflux the mixture for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired pyrrolo[1,2-a]pyrazine.

Synthesis_Workflow cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start This compound Core Structure Michael Michael Addition Start->Michael Alkylation Alkylation Start->Alkylation Cyclization Cyclization Start->Cyclization ChiralPyrrolidinones Chiral Pyrrolidinones Michael->ChiralPyrrolidinones SubstitutedPyrroles Substituted Pyrroles/ Pyrrolidinones Alkylation->SubstitutedPyrroles FusedHeterocycles Fused Heterocycles (e.g., Indolizines) Cyclization->FusedHeterocycles

Caption: Synthetic pathways from this compound.

Conclusion

This compound and its derivatives are undeniably powerful and versatile building blocks in modern organic synthesis. The ability to undergo a wide range of chemical transformations, including stereoselective additions and regioselective functionalizations, provides synthetic chemists with a robust platform for the construction of novel and complex molecular entities. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of biologically active compounds and the development of new therapeutic agents. The continued exploration of the chemistry of this remarkable scaffold is certain to lead to further innovations in synthetic methodology and drug discovery.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing the 1H-Pyrrol-2(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

The 1H-pyrrol-2(3H)-one, also known as a γ-lactam or pyrrolin-2-one, is a privileged five-membered heterocyclic scaffold. Its structural motif is present in numerous natural products and synthetic molecules, demonstrating a wide array of biological activities.[1][2][3] Due to their multifunctional nature, these compounds serve as versatile building blocks and chiral synthons for the synthesis of more complex, high-value bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors for cancer therapy, starting from derivatives of the pyrrol-2-one core.

Application Note 1: Synthesis of 7-Azaindolin-2-one Derivatives as Kinase Inhibitors

The 7-azaindolin-2-one core, a key derivative of the this compound scaffold, is fundamental to the structure of several approved kinase inhibitors, including Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer treatment. The following protocols detail common synthetic strategies for creating bioactive molecules based on this scaffold.

Logical Relationship: From Core Scaffold to Bioactive Drug

The following diagram illustrates the logical progression from the basic pyrrol-2-one scaffold to a complex, bioactive drug molecule through functionalization.

A This compound (Core Scaffold) B 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one) A->B Annulation/ Modification C Functionalization at C3 Position (e.g., Mannich Reaction, Knoevenagel Condensation) B->C Key Synthetic Step D Bioactive Kinase Inhibitor (e.g., Sunitinib Analog) C->D Final Assembly

Caption: Logical workflow from the core scaffold to a functional drug molecule.

Synthesis of 3-(Aminomethyl)-7-azaindolin-2-one Derivatives via Mannich Reaction

The Mannich reaction is a powerful method for introducing an aminomethyl group at the C3 position of the 7-azaindolin-2-one core, yielding compounds with significant biological potential.[4]

Experimental Protocol:

  • Preparation: To a solution of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 mmol) in 10 mL of methanol or dimethylformamide (DMF), add formaldehyde (1.2 mmol, 37% aqueous solution).

  • Amine Addition: Add the desired secondary amine (e.g., piperidine, morpholine) (1.1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to yield the target 3-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivative.[4]

Synthesis of a Sunitinib Analog via Knoevenagel Condensation

This protocol describes the synthesis of a potent antitumor agent by condensing a 5-bromo-7-azaindolin-2-one derivative with a substituted pyrrole-carboxaldehyde.[4]

Experimental Protocol:

  • Reactant Mixture: In a 50 mL round-bottom flask, combine 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 mmol) and 5-formyl-2,4-dimethyl-N-(2-(diethylamino)ethyl)-1H-pyrrole-3-carboxamide (1.0 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add pyrrolidine (0.2 mmol) as a catalyst to the mixture.

  • Reflux: Reflux the mixture for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Crystallization: After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Isolation: Collect the precipitate by filtration, wash it with cold ethanol, and dry it under vacuum to afford the final product.[4]

Synthetic Workflow Diagram

The diagram below outlines the general workflow for the synthesis of the Sunitinib analog described above.

cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification A 5-Bromo-7-azaindolin-2-one C Ethanol, Pyrrolidine Reflux (4-6h) A->C B Substituted Pyrrole Carboxaldehyde B->C D Sunitinib Analog (Precipitate) C->D E Filtration & Washing D->E

Caption: Synthetic workflow for a Sunitinib analog via Knoevenagel condensation.

Application Note 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases where abnormal signaling activation can drive tumor growth.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[5][6]

Quantitative Data: FGFR Inhibition

The following table summarizes the inhibitory activity of synthesized 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1 and their antiproliferative activity against various cancer cell lines.

Compound IDR-SubstituentFGFR1 IC₅₀ (nM)Antiproliferative IC₅₀ (μM) vs. 4T1 Cells
1 H1900>10
4a 5-Trifluoromethyl982.45
4h 3-Methoxy-5-Trifluoromethyl70.13

Data adapted from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[5][6]

Experimental Protocol: Synthesis of FGFR Inhibitor (e.g., Compound 3a)
  • Reactant Mixture: In a suitable flask, dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and an R-substituted aldehyde (e.g., 3-hydroxybenzaldehyde, 1.1 mmol) in methanol.

  • Base Addition: Add potassium hydroxide (catalytic amount) to the solution.

  • Reaction: Stir the mixture at 50 °C for 5 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum.

  • Purification: Purify the crude product by column chromatography (silica gel, 5% MeOH in DCM) to yield the intermediate compound.[6] A subsequent reduction step is required to produce the final active compounds (like 4a-4l).[6]

Signaling Pathway: FGFR Inhibition

The synthesized molecules act by inhibiting the FGFR signaling pathway, which is crucial for cell proliferation and survival in certain cancers.

FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates P1 Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->P1 Phosphorylates Inhibitor Pyrrolo-pyridine Inhibitor (e.g., 4h) Inhibitor->FGFR Inhibits Kinase Activity P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Activates P3 Tumor Growth P2->P3

Caption: Simplified FGFR signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Purification of 1H-Pyrrol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1H-Pyrrol-2(3H)-one, also known as γ-lactam, is a five-membered lactam that serves as a fundamental scaffold in a variety of biologically active compounds and is a valuable intermediate in organic synthesis. The purity of this compound is crucial for its successful application in research and drug development. This document provides detailed protocols for the purification of this compound from a crude reaction mixture, employing common laboratory techniques such as distillation, recrystallization, and column chromatography. The selection of the appropriate method will depend on the nature of the impurities and the desired final purity.

Data Presentation

The following table summarizes typical parameters for the purification of pyrrole derivatives, which can be adapted for this compound. Please note that optimal conditions should be determined empirically.

Purification MethodKey ParametersTypical Solvents/Mobile PhasesExpected PurityReference
Vacuum Distillation Boiling Point, PressureN/A>95%[1][2]
Recrystallization Solvent Selection, TemperatureToluene, 2-Propanol, Ethanol/Water>98%[3][4]
Flash Column Chromatography Stationary Phase, Eluent SystemSilica GelHexane/Ethyl Acetate Gradient>99%

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points.

Materials and Equipment:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Charge the round-bottom flask with the crude this compound.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.[1][2]

  • Once the desired fraction has been collected, remove the heat and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid this compound from soluble and insoluble impurities.

Materials and Equipment:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., toluene, 2-propanol, or an ethanol/water mixture)[3][4]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[5]

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)[5]

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[5] b. Add silica gel (2-3 times the weight of the crude product) to the solution.[5] c. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[5]

  • Column Packing: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: a. Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: a. Begin eluting the column with the initial mobile phase. b. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. c. Collect fractions in test tubes.

  • Fraction Analysis: a. Monitor the separation by TLC, spotting each fraction on a TLC plate. b. Visualize the spots under a UV lamp. c. Combine the fractions containing the pure this compound.

  • Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_methods Purification Methods cluster_end Final Product Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation Non-volatile impurities Recrystallization Recrystallization Crude_Product->Recrystallization Solid impurities Chromatography Column Chromatography Crude_Product->Chromatography Polar impurities Pure_Product Pure this compound Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1H-Pyrrol-2(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1H-Pyrrol-2(3H)-one scaffold, also known as a γ-lactam, is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds. Its derivatives exhibit diverse biological activities, making them key targets in drug discovery and development. The demand for efficient, scalable, and cost-effective synthetic routes to these compounds is therefore of paramount importance for both academic research and industrial production. These application notes provide detailed protocols and optimized conditions for the large-scale synthesis of this compound analogs and outline robust purification strategies suitable for multi-gram production.

Application Note 1: One-Pot, Three-Component Synthesis of Functionalized 1,5-Diaryl-1,5-dihydro-2H-pyrrol-2-ones

This section details an efficient one-pot, three-component reaction for synthesizing highly substituted pyrrol-2-one analogs. This method is advantageous for large-scale production due to its operational simplicity, reduced number of unit operations, and amenability to library synthesis for structure-activity relationship (SAR) studies. The reaction proceeds by condensing a 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, an aldehyde, and a primary amine.

Optimization of Reaction Conditions

The selection of solvent and catalyst is critical for maximizing yield and minimizing reaction time. The following table summarizes the optimization of conditions for a model reaction.[1]

EntrySolventAdditiveTemperature (°C)Reaction Time (h)Yield (%)
1MethanolNoneRoom Temp.1.524
2MethanolNone40136
3EthanolNone40126
4 Ethanol Acetic Acid 40 0.5 74
5i-PrOHNone40142
6THFNone40217
7Acetic AcidNone40222

Data derived from a model reaction using 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine.[1]

Experimental Protocol: Large-Scale Synthesis of 1-benzyl-5-phenyl-4-(2-hydroxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one (Model Compound 4{1-1-16})

This protocol is adapted for a larger scale based on the optimized conditions.

Reagents:

  • Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • To a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, add ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq).

  • Add absolute ethanol (approx. 10 mL per mmol of butanoate) followed by benzaldehyde (1.0 eq) and benzylamine (1.0 eq).

  • Add glacial acetic acid (approx. 1 mL per 10 mmol of butanoate).

  • Heat the reaction mixture to 40°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, cool the mixture to room temperature. The product often crystallizes directly from the reaction mixture.

  • If crystallization does not occur spontaneously, reduce the solvent volume under reduced pressure and/or place the flask in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum to yield the purified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which can be further processed if needed. This method often provides products of high purity without the need for column chromatography.[1]

Synthesis Workflow

G start_end start_end process process condition condition output output start Start: Charge Reagents reagents 1. 4-(2-hydroxyphenyl)-2,4-dioxobutanoate 2. Aldehyde 3. Primary Amine start->reagents add_solvent Add Ethanol & Acetic Acid reagents->add_solvent heat Heat Reaction Mixture add_solvent->heat temp 40 °C heat->temp monitor Monitor by TLC (30-60 min) heat->monitor cool Cool to Room Temperature monitor->cool crystallize Induce Crystallization cool->crystallize filter Filter & Wash Solid crystallize->filter dry Dry Under Vacuum filter->dry end Final Product dry->end

Caption: Workflow for the one-pot synthesis of substituted pyrrol-2-ones.

Application Note 2: Iron-Catalyzed Large-Scale Synthesis of Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles

For applications requiring the core pyrrolo[3,2-b]pyrrole structure, a robust, iron-catalyzed multicomponent reaction has been developed and optimized for gram-scale synthesis.[2] This procedure is highly effective, allowing for the production of over 10 grams of the target compound in a single run without a decrease in yield.[2]

Optimized Large-Scale Conditions

The synthesis is a two-step, one-pot procedure involving the initial formation of an intermediate from amines and diacetyl, followed by an iron-catalyzed cyclization with an aldehyde.

  • Catalyst: Iron(III) perchlorate hydrate (Fe(ClO₄)₃·H₂O) was identified as the most efficient catalyst.[2]

  • Solvent System: A 1:1 mixture of Toluene and Acetic Acid (AcOH) provides the optimal medium for both steps.[2]

  • Temperature: The reaction is maintained at a moderate 50°C throughout.[2]

Table of Yields for Various Analogs

The optimized protocol is compatible with a range of substituents, enabling access to a diverse library of pyrrolo[3,2-b]pyrroles.

AmineAldehydeProduct Yield (%)
AnilineBenzaldehyde69
4-FluoroanilineBenzaldehyde51
4-MethoxyanilineBenzaldehyde48
Aniline4-Chlorobenzaldehyde65
Aniline4-(Trifluoromethyl)benzaldehyde55

Data from the optimized iron-catalyzed synthesis.[2]

Experimental Protocol: Gram-Scale Synthesis of a Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole

Reagents:

  • Aniline (4.0 eq)

  • Diacetyl (2,3-butanedione) (2.0 eq)

  • Benzaldehyde (1.0 eq)

  • Iron(III) perchlorate hydrate (Fe(ClO₄)₃·H₂O) (0.1 eq)

  • Toluene

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Step 1: In a large reaction vessel, dissolve the aniline (4.0 eq) and diacetyl (2.0 eq) in a 1:1 mixture of toluene/AcOH.

  • Stir the mixture at 50°C for 1 hour.

  • Step 2: To the same vessel, add the benzaldehyde (1.0 eq) and the iron(III) perchlorate hydrate catalyst (0.1 eq).

  • Continue stirring the reaction mixture at 50°C for 16 hours.

  • After 16 hours, cool the reaction to room temperature.

  • Remove the solvents under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography to yield the pure tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole.

Large-Scale Synthesis Workflow

G cluster_0 cluster_1 step_label step_label process process condition condition output output reagent reagent step1_lbl Step 1: Intermediate Formation reagents1 Amine (4 eq) Diacetyl (2 eq) Toluene/AcOH (1:1) react1 Stir at 50 °C for 1h reagents1->react1 reagents2 Aldehyde (1 eq) Fe(ClO₄)₃·H₂O (0.1 eq) react1->reagents2 Add to same vessel step2_lbl Step 2: Cyclization react2 Stir at 50 °C for 16h reagents2->react2 workup Cool & Concentrate react2->workup purify Purify Product (Recrystallization or Chromatography) workup->purify product Final Pyrrolo[3,2-b]pyrrole purify->product

Caption: Workflow for the iron-catalyzed large-scale synthesis of pyrroles.

Protocol 1: General Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired pyrrol-2-one product from impurities with different polarities, especially when crystallization is not effective.[3]

Materials:

  • Silica gel (or neutral/basic alumina if product is acid-sensitive)

  • Crude product

  • Eluent system (e.g., hexane/ethyl acetate), determined by TLC analysis

  • Glass column, collection tubes, air pressure source

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. A good system will show the desired product with an Rf value of ~0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin elution. Collect fractions continuously.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Chromatography Workflow

G start_end start_end process process decision decision output output start Start: Crude Product tlc 1. Determine Eluent (TLC Analysis) start->tlc pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Sample (Wet or Dry Load) pack->load elute 4. Elute with Solvent & Collect Fractions load->elute check_fractions 5. Analyze Fractions by TLC elute->check_fractions combine 6. Combine Pure Fractions check_fractions->combine concentrate 7. Concentrate Under Reduced Pressure combine->concentrate end Purified Product concentrate->end

Caption: General workflow for purification by flash column chromatography.

Protocol 2: General Purification by Recrystallization

Recrystallization is an ideal and highly scalable method for purifying solid products when a suitable solvent can be found. It is particularly effective for removing small amounts of impurities.[3]

Procedure:

  • Solvent Selection: Choose a solvent (or solvent pair) in which the product is highly soluble when hot but poorly soluble when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

Troubleshooting Recrystallization
ProblemPotential Cause(s)Suggested Solution(s)
Product does not crystallize- Solution is not saturated.- Impurities are inhibiting crystallization.- Evaporate some solvent.- Add a seed crystal.- Try a different solvent system.
Oily precipitate forms- Boiling point of solvent is too high.- Compound is "oiling out".- Use a lower-boiling point solvent.- Allow the solution to cool more slowly.
Low recovery of product- Too much solvent was used.- Compound is too soluble in cold solvent.- Minimize the amount of hot solvent used.- Cool the solution to a lower temperature.

Table adapted from BenchChem technical support documentation.[3]

References

Application Notes and Protocols: Reactivity of 1H-Pyrrol-2(3H)-one with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrol-2(3H)-one, a member of the γ-lactam family of heterocyclic compounds, is a versatile scaffold in organic synthesis and medicinal chemistry. Its unique electronic and structural features, including a conjugated system and multiple reactive sites, allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles and nucleophiles, offering a guide for the synthesis of novel derivatives with potential applications in drug discovery and materials science.

Reactions with Electrophiles

This compound possesses several nucleophilic centers, primarily the nitrogen atom and the α-carbon (C5), making it reactive towards a variety of electrophiles. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

N-Alkylation and N-Acylation

The nitrogen atom of the lactam is a primary site for electrophilic attack, particularly under basic conditions which enhance its nucleophilicity.

Application Note: N-alkylation and N-acylation are fundamental transformations for introducing functional diversity to the this compound scaffold. These reactions are typically performed in the presence of a base to deprotonate the N-H group, followed by the addition of an alkylating or acylating agent. Microwave-assisted protocols can significantly accelerate these reactions.

Table 1: N-Alkylation and N-Acylation of γ-Lactams

EntryLactam SubstrateElectrophileBase / CatalystSolventConditionsYield (%)Reference
1BenzanilideBenzyl chlorideKOH / K₂CO₃ / TBABNone (Solvent-free)Microwave, 300W, 115s95[1]
22-PyrrolidinoneBenzyl chlorideKOH / K₂CO₃ / TBABNone (Solvent-free)Microwave, 300W, 105s92[1]
32-PyrrolidinoneEthyl bromoacetateKOH / K₂CO₃ / TBABNone (Solvent-free)Microwave, 300W, 120s90[1]

Experimental Protocol: Microwave-Assisted N-Benzylation of 2-Pyrrolidinone [1]

Materials:

  • 2-Pyrrolidinone (5 mmol)

  • Benzyl chloride (7.5 mmol)

  • Potassium hydroxide (20 mmol), ground

  • Potassium carbonate (20 mmol)

  • Tetrabutylammonium bromide (TBAB, 0.5 mmol)

Procedure:

  • In a mortar, thoroughly mix ground potassium hydroxide and potassium carbonate.

  • Add TBAB and 2-pyrrolidinone to the mortar and mix until a homogeneous powder is formed.

  • Transfer the mixture to an open conical flask.

  • Add benzyl chloride dropwise to the mixture and stir briefly with a spatula.

  • Place the flask in a domestic microwave oven and irradiate at 300W for 105 seconds.

  • After cooling, extract the product with an appropriate solvent (e.g., dichloromethane) and purify by column chromatography.

N_Alkylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Lactam Lactam Mixing Mix Lactam, Base, and Catalyst Lactam->Mixing Base Base (e.g., KOH/K₂CO₃) Base->Mixing Catalyst Phase Transfer Catalyst (e.g., TBAB) Catalyst->Mixing Alkylating_Agent Alkylating Agent (e.g., Benzyl Chloride) Addition Add Alkylating Agent Alkylating_Agent->Addition Mixing->Addition Microwave Microwave Irradiation Addition->Microwave Extraction Extraction Microwave->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Lactam Purification->Product

C-Alkylation and C-Acylation

The α-carbon (C5) of this compound can be deprotonated with a strong base to form an enolate, which can then react with electrophiles. The regioselectivity between C- and O-alkylation is influenced by the nature of the alkylating agent and the solvent.

Application Note: C-alkylation introduces substituents at the 5-position, creating a chiral center. The choice of a "soft" alkylating agent like iodomethane in a low-polarity solvent such as THF favors C-alkylation. In contrast, "hard" electrophiles in polar aprotic solvents tend to favor O-alkylation.[2] Friedel-Crafts acylation of N-protected pyrroles can be directed to the C3 position.[3]

Table 2: C-Alkylation and C-Acylation of Pyrrole Derivatives

EntrySubstrateElectrophileBase / CatalystSolventConditionsProductYield (%)Reference
11-Substituted 1H-pyrrol-3(2H)-oneIodomethaneBaseTHF-C-Alkylated productVaries[2]
21-(Phenylsulfonyl)pyrroleAroyl ChloridesAlCl₃--3-Aroylpyrroles>50[3]
33-Amino-α,β-unsaturated γ-lactamEthyl glyoxalateLDATHF-78 °C to rtC5-functionalized γ-lactamGood[4]

Experimental Protocol: C5-Alkylation of a 3-Amino-α,β-unsaturated γ-lactam [4]

Materials:

  • 3-Amino-α,β-unsaturated γ-lactam (1 mmol)

  • Lithium diisopropylamide (LDA) (1.2 equiv), freshly prepared solution in THF

  • Ethyl glyoxalate (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the γ-lactam (1 mmol) in anhydrous THF (1 mL).

  • Cool the solution to -78 °C under an inert atmosphere.

  • Slowly add the freshly prepared LDA solution (1.2 equiv) in THF (2 mL).

  • Stir the mixture at -78 °C for 1 hour.

  • Add ethyl glyoxalate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

C_Alkylation_Mechanism Start This compound N-H C=O C5-H₂ Enolate Lactam Enolate N⁻ C=C-O⁻ Start:f3->Enolate:f0 Deprotonation Base Strong Base (e.g., LDA) Product 5-Substituted Product N-H C=O C5-HR Enolate:f0->Product:f3 Nucleophilic Attack Electrophile Electrophile (R-X)

Reactions with Nucleophiles

The carbonyl group (C2) and the C3 position of the unsaturated lactam ring are the primary electrophilic sites susceptible to nucleophilic attack.

Addition to the Carbonyl Group

Application Note: The carbonyl group of this compound can undergo nucleophilic addition, although it is less reactive than a typical ketone due to amide resonance. Strong nucleophiles or activation of the carbonyl group may be required. Reduction of the carbonyl group to a methylene group or to a hydroxyl group can be achieved using appropriate reducing agents.

Table 3: Reduction of γ-Lactams

EntrySubstrateReagentSolventProductYield (%)Reference
1γ-LactamLiBH₄THFγ-Amino alcohol87[5]

Experimental Protocol: Reduction of a γ-Lactam with LiBH₄ [5]

Materials:

  • Substituted 2-pyrrolidinone (0.656 mmol)

  • Lithium borohydride (LiBH₄, 0.656 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% aqueous solution of acetic acid

  • Saturated aqueous solution of Na₂CO₃

Procedure:

  • Suspend LiBH₄ (0.656 mmol) in dry THF (0.5 mL) in a two-necked flask under an argon atmosphere at room temperature.

  • Add a solution of the 2-pyrrolidinone (0.656 mmol) in dry THF (1.5 mL) dropwise.

  • Stir the reaction mixture for 10 hours.

  • Cool the reaction to 0 °C and quench by the addition of a 20% aqueous solution of acetic acid until gas evolution ceases.

  • Neutralize the excess acetic acid with a small quantity of saturated Na₂CO₃ solution.

  • Evaporate the organic solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conjugate Addition

Application Note: For α,β-unsaturated γ-lactams, nucleophiles can undergo a Michael-type conjugate addition to the C4 position. This reaction is a powerful tool for introducing substituents at this position.

Table 4: Conjugate Addition to Unsaturated γ-Lactams

| Entry | Substrate | Nucleophile | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 3-Amino-α,β-unsaturated γ-lactam | Acetyl acetylene | Yb(OTf)₃ | CH₂Cl₂ | rt | C4-functionalized γ-lactam | Excellent |[4] |

Experimental Protocol: Ytterbium-catalyzed Conjugate Addition [4]

Materials:

  • 3-Amino-α,β-unsaturated γ-lactam (1 mmol)

  • Acetyl acetylene (1.1 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃, 1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the γ-lactam (1 mmol) in CH₂Cl₂, add Yb(OTf)₃ (1.1 equiv).

  • Add acetyl acetylene (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature until completion.

  • Upon completion, quench the reaction and extract the product.

  • Purify by column chromatography.

Conjugate_Addition_Mechanism Start Unsaturated γ-Lactam C3=C4 Intermediate Enolate Intermediate C3-C4(Nu) Start:f1->Intermediate:f0 Michael Addition Nucleophile Nucleophile (Nu⁻) Product C4-Substituted Product Intermediate:f0->Product:f0 Protonation Protonation Proton Source (H⁺)

Conclusion

This compound and its derivatives are valuable building blocks in synthetic chemistry. The protocols and data presented here provide a foundation for researchers to explore the reactivity of this scaffold and develop novel molecules with diverse applications. Careful selection of reaction conditions and reagents allows for regioselective functionalization at multiple positions, opening avenues for the creation of complex and biologically active compounds.

References

Asymmetric Synthesis of Chiral 1H-Pyrrol-2(3H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1H-pyrrol-2(3H)-one derivatives, a critical scaffold in medicinal chemistry. The methodologies presented herein leverage cutting-edge catalytic systems to achieve high enantioselectivity and yield, offering robust strategies for the synthesis of these valuable chiral building blocks.

Introduction

Chiral 1H-pyrrol-2(3H)-ones, also known as γ-lactams, are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. Their synthesis in an enantiomerically pure form is of paramount importance for the development of new therapeutics with improved efficacy and reduced side effects. This document outlines four distinct and powerful catalytic approaches for the asymmetric synthesis of these vital heterocyclic compounds: organocatalysis, rhodium-catalyzed asymmetric conjugate addition, iridium-catalyzed asymmetric hydrogenation, and biocatalysis. Each section includes a detailed experimental protocol, a summary of key quantitative data, and a workflow diagram to facilitate understanding and implementation in a laboratory setting.

Organocatalytic Asymmetric Henry Reaction of 1H-Pyrrole-2,3-diones

This method focuses on the enantioselective addition of nitromethane to 1H-pyrrole-2,3-diones, catalyzed by a chiral bifunctional amine-thiourea. This approach is notable for its use of readily available starting materials and a metal-free catalyst to construct a quaternary stereocenter.

Signaling Pathway Diagram

Organocatalytic Asymmetric Henry Reaction 1H-Pyrrole-2,3-dione 1H-Pyrrole-2,3-dione Reaction_Mixture Reaction_Mixture 1H-Pyrrole-2,3-dione->Reaction_Mixture Nitromethane Nitromethane Nitromethane->Reaction_Mixture Chiral_Thiourea_Catalyst Chiral_Thiourea_Catalyst Chiral_Thiourea_Catalyst->Reaction_Mixture Activation Chiral_Product Chiral_Product Reaction_Mixture->Chiral_Product C-C Bond Formation

Caption: Workflow for the organocatalytic asymmetric Henry reaction.

Quantitative Data Summary
EntryR GroupYield (%)[1]ee (%)[1]
1Isopropyl7573
2Benzyl6865
3Methyl7260
Experimental Protocol

Materials:

  • 1H-Pyrrole-2,3-dione (1.0 equiv)

  • Nitromethane (10.0 equiv)

  • Chiral bifunctional amine-thiourea catalyst (20 mol%)

  • Toluene (or other suitable solvent)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 1H-pyrrole-2,3-dione (0.2 mmol) in toluene (2 mL) is added the chiral bifunctional amine-thiourea catalyst (0.04 mmol, 20 mol%).

  • Nitromethane (2.0 mmol, 10.0 equiv) is then added to the reaction mixture.

  • The reaction is stirred at 30 °C for 14 hours.[1]

  • Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-one derivative.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Conjugate Addition to γ-Lactams

This protocol describes a dynamic kinetic resolution of racemic γ-substituted α,β-unsaturated γ-lactams via a rhodium-catalyzed asymmetric conjugate addition of arylboronic acids. This powerful method allows for the synthesis of trans-β,γ-disubstituted γ-lactams with high diastereoselectivity and enantioselectivity.[2]

Experimental Workflow Diagram

Rhodium-Catalyzed Asymmetric Conjugate Addition Racemic_Lactam Racemic_Lactam Reaction Reaction Racemic_Lactam->Reaction Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Reaction Rh_Catalyst Rh_Catalyst Rh_Catalyst->Reaction Catalysis Base Base Base->Reaction Activation Chiral_Product Chiral_Product Reaction->Chiral_Product Conjugate Addition

Caption: Workflow for Rh-catalyzed asymmetric conjugate addition.

Quantitative Data Summary
EntryArylboronic AcidYield (%)dree (%)
1Phenylboronic acid>95>50:199
24-Methoxyphenylboronic acid94>50:198
34-Chlorophenylboronic acid>95>50:199

Data derived from graphical representations in the source.[2]

Experimental Protocol

Materials:

  • Racemic γ-substituted α,β-unsaturated γ-lactam (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [Rh(cod)Cl]₂ (1.5 mol%)

  • Chiral diene ligand (e.g., L1a) (3.0 mol%)

  • Triethylamine (3.0 equiv)

  • Toluene/H₂O (10:1)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, a vial is charged with [Rh(cod)Cl]₂ (1.5 mol%) and the chiral diene ligand (3.0 mol%).

  • Toluene is added, and the mixture is stirred at room temperature for 10 minutes.

  • The racemic γ-substituted α,β-unsaturated γ-lactam (1.0 equiv) and arylboronic acid (1.2 equiv) are added, followed by the addition of triethylamine (3.0 equiv) and water.

  • The reaction mixture is stirred at the specified temperature (e.g., 40 °C) for the required time (typically 12-24 hours).

  • After completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by silica gel column chromatography to yield the trans-β,γ-disubstituted γ-lactam.

  • Diastereomeric ratio (dr) is determined by ¹H NMR analysis, and enantiomeric excess (ee) is determined by chiral HPLC.

Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated γ-Lactams

This protocol details the highly efficient asymmetric hydrogenation of β,γ-unsaturated γ-lactams using a chiral iridium-phosphoramidite complex. This method provides access to chiral γ-lactams with excellent yields and enantioselectivities.[3][4]

Experimental Workflow Diagram

Iridium-Catalyzed Asymmetric Hydrogenation Unsaturated_Lactam Unsaturated_Lactam Hydrogenation_Reaction Hydrogenation_Reaction Unsaturated_Lactam->Hydrogenation_Reaction H2_Gas H2_Gas H2_Gas->Hydrogenation_Reaction Ir_Catalyst Ir_Catalyst Ir_Catalyst->Hydrogenation_Reaction Catalysis Chiral_Lactam Chiral_Lactam Hydrogenation_Reaction->Chiral_Lactam Reduction

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.

Quantitative Data Summary
EntrySubstrateYield (%)[3]ee (%)[3]
1N-Boc-5-phenyl-3,4-dihydro-2H-pyrrol-2-one9999
2N-Boc-5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrol-2-one9898
3N-Boc-5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrol-2-one9999
Experimental Protocol

Materials:

  • β,γ-Unsaturated γ-lactam (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • Chiral phosphoramidite ligand (1.1 mol%)

  • Iodine (I₂) (1.0 mol%)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, a solution of [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand in DCM is stirred for 20 minutes to prepare the catalyst.

  • The β,γ-unsaturated γ-lactam and iodine are added to a separate vial.

  • The catalyst solution is transferred to the vial containing the substrate.

  • The vial is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).

  • The reaction is stirred at room temperature for the specified time (e.g., 12 hours).

  • After the reaction, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the chiral γ-lactam.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalytic Asymmetric Synthesis via Intramolecular C-H Amidation

This innovative approach utilizes engineered myoglobin variants to catalyze the intramolecular C-H amidation of dioxazolones, providing a green and highly selective route to chiral γ-lactams.[5] This biocatalytic method avoids the use of toxic metals and harsh reaction conditions.

Experimental Workflow Diagram

Biocatalytic Intramolecular C-H Amidation Dioxazolone_Substrate Dioxazolone_Substrate Whole_Cell_Biocatalysis Whole_Cell_Biocatalysis Dioxazolone_Substrate->Whole_Cell_Biocatalysis Engineered_Myoglobin Engineered_Myoglobin Engineered_Myoglobin->Whole_Cell_Biocatalysis Catalysis Chiral_Lactam Chiral_Lactam Whole_Cell_Biocatalysis->Chiral_Lactam C-H Amidation

Caption: Workflow for biocatalytic C-H amidation.

Quantitative Data Summary
EntrySubstrateYield (%)ee (%)
13-Phenylpropyl-dioxazolone90>99
23-(4-Methoxyphenyl)propyl-dioxazolone88>99
33-(4-Chlorophenyl)propyl-dioxazolone85>99

Data derived from graphical representations in the source.[5]

Experimental Protocol

Materials:

  • Dioxazolone substrate

  • E. coli cells expressing the engineered myoglobin variant

  • Growth medium (e.g., TB medium) and appropriate antibiotics

  • Induction agent (e.g., IPTG)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Protein Expression and Cell Growth: E. coli cells harboring the plasmid for the engineered myoglobin are grown in Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37 °C. Protein expression is induced with IPTG at a lower temperature (e.g., 20 °C) for a specified period.

  • Whole-Cell Biocatalysis: The cells are harvested by centrifugation and resuspended in a buffer solution.

  • The dioxazolone substrate, dissolved in a minimal amount of a co-solvent like DMSO, is added to the cell suspension.

  • The reaction mixture is shaken at room temperature for 24-48 hours.

  • Extraction and Purification: The reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrrol-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1H-Pyrrol-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are the reduction of succinimide and the cyclization of γ-aminobutyric acid (GABA) or its derivatives. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. For the reduction of succinimide, incomplete reduction is a common issue. In the case of γ-aminobutyric acid cyclization, the equilibrium may not favor the lactam, or the required high temperatures could lead to decomposition.

Q3: What are the typical side products I should be aware of?

A3: In the reduction of succinimide, over-reduction to pyrrolidine is a potential side product. The cyclization of γ-aminobutyric acid can sometimes lead to the formation of oligomers or polymers if intermolecular reactions compete with the desired intramolecular cyclization.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through distillation under reduced pressure or column chromatography. Recrystallization can also be an effective method, depending on the physical state and purity of the crude product. The choice of purification technique will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseTroubleshooting Steps
Incomplete Reaction (Succinimide Reduction) - Optimize Reducing Agent Stoichiometry: Increase the molar equivalents of the reducing agent (e.g., NaBH4) incrementally. - Extend Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. - Increase Reaction Temperature: While many reductions are performed at low temperatures, a moderate increase in temperature may be necessary.
Inefficient Cyclization (GABA Cyclization) - Higher Reaction Temperature: Thermal cyclization of GABA often requires high temperatures (typically >200 °C) to drive off water and favor lactam formation. - Use of a Dehydrating Agent: Consider the use of a dehydrating agent or a Dean-Stark trap to remove water as it is formed. - Catalyst: While often performed thermally, investigate the use of acid or base catalysts to promote cyclization under milder conditions.
Starting Material Degradation - Temperature Control: For thermally sensitive substrates, ensure precise temperature control throughout the reaction. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Formation of Side Products
Potential CauseTroubleshooting Steps
Over-reduction to Pyrrolidine (Succinimide Reduction) - Use a Milder Reducing Agent: If using a strong reducing agent like LiAlH4, consider switching to a milder one like sodium borohydride.[1][2][3] - Control Stoichiometry: Carefully control the amount of reducing agent used. - Lower Reaction Temperature: Perform the reduction at a lower temperature to increase selectivity.
Polymerization (GABA Cyclization) - High Dilution: Perform the cyclization under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. - Slow Addition: Add the γ-aminobutyric acid slowly to the hot reaction vessel to maintain a low concentration.
Furan Byproduct Formation (Paal-Knorr type synthesis) - Control Acidity: In Paal-Knorr syntheses, which can be adapted for pyrrolones, overly acidic conditions (pH < 3) can favor the formation of furan byproducts. Use of weaker acids like acetic acid is recommended.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Succinimide Reduction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Succinimide

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve succinimide in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the cooled solution. Monitor the reaction for gas evolution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Cyclization of 4-Aminobutanoic Acid

This protocol involves the thermal cyclization of 4-aminobutanoic acid (GABA).

Materials:

  • 4-Aminobutanoic acid (GABA)

  • High-boiling point solvent (e.g., Dowtherm A, optional)

Procedure:

  • Place 4-aminobutanoic acid in a distillation apparatus.

  • Heat the apparatus to a temperature above the melting point of GABA and where water begins to distill off (typically >200 °C).

  • Continue heating and collect the water that distills over. The product, this compound, will also begin to distill.

  • Collect the fraction corresponding to the boiling point of this compound under the reaction pressure.

  • The collected product can be further purified by redistillation under reduced pressure.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Substituted this compound Derivative. [5]

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1MethanolCitric AcidReflux1085
2EthanolCitric AcidReflux1089
3WaterCitric AcidReflux1265
4TolueneCitric AcidReflux1272
5MethanolAcetic AcidReflux1078
6EthanolAcetic AcidReflux1082
7Ethanol/WaterN(Et)₃Reflux1231

Note: This data is for a substituted derivative and serves as an example of how solvent and catalyst choice can significantly impact yield. Optimal conditions for the unsubstituted this compound may vary.

Visualizations

experimental_workflow cluster_succinimide Route 1: Succinimide Reduction cluster_gaba Route 2: GABA Cyclization succinimide Succinimide reduction Reduction (e.g., NaBH4 in MeOH) succinimide->reduction workup1 Aqueous Workup & Extraction reduction->workup1 purification1 Purification (Distillation/Chromatography) workup1->purification1 product1 This compound purification1->product1 gaba γ-Aminobutyric Acid (GABA) cyclization Thermal Cyclization (>200°C) gaba->cyclization distillation Distillative Workup cyclization->distillation product2 This compound distillation->product2 troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Degradation start->degradation side_products Side Product Formation start->side_products optimize_reagents Optimize Reagent Stoichiometry incomplete_rxn->optimize_reagents optimize_conditions Adjust Temp/Time incomplete_rxn->optimize_conditions milder_conditions Use Milder Conditions degradation->milder_conditions side_products->milder_conditions purification Improve Purification side_products->purification change_route Consider Alternative Synthetic Route optimize_reagents->change_route optimize_conditions->change_route milder_conditions->change_route purification->change_route

References

Technical Support Center: 1H-Pyrrol-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1H-Pyrrol-2(3H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several common methods are employed for the synthesis of the this compound (also known as γ-lactam) core structure. These include:

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3][4][5]

  • From γ-Butyrolactone: Reaction of γ-butyrolactone with ammonia or amines at elevated temperatures and pressures.

  • From Succinimide: Reduction of succinimide, for example, using zinc dust.[5]

  • From Glutamic Acid: Decarboxylation and cyclization of glutamic acid.

  • Intramolecular Cyclization of γ-Amino Acids: Cyclization of γ-amino acids or their esters.

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. What is the likely cause and how can I prevent it?

A2: The formation of a furan byproduct during the Paal-Knorr synthesis is a common issue, particularly under acidic conditions.[3][6] The reaction mechanism can proceed through a pathway that favors dehydration to a furan over cyclization with the amine.

Troubleshooting:

  • pH Control: Maintain a neutral to slightly basic pH. The use of amine/ammonium hydrochloride salts or a pH below 3 strongly favors furan formation.[3][6]

  • Catalyst Choice: If an acid catalyst is required to promote the reaction, use a weak acid like acetic acid. Avoid strong mineral acids.[6]

Q3: My reaction mixture is becoming viscous and the yield of the desired lactam is low. What could be happening?

A3: Increased viscosity and low yield are often indicative of polymerization of the lactam product or starting materials.[7][8][9] Lactams, especially under certain catalytic (anionic or cationic) conditions, can undergo ring-opening polymerization to form polyamides.[7][8][10]

Troubleshooting:

  • Temperature Control: Polymerization is often initiated or accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.[11]

  • Catalyst Quenching: If a catalyst that can promote polymerization is used, ensure it is properly quenched at the end of the reaction.

  • Monomer Concentration: High concentrations of the lactam product can favor polymerization. Consider using a more dilute reaction mixture if feasible.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a frequent problem with several potential root causes. The following guide will help you diagnose and address the issue.

Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction- Increase reaction time. - Increase reaction temperature cautiously, monitoring for side reactions.[11] - Ensure catalyst (if used) is active and added in the correct amount.
Hydrolysis of starting materials or intermediates- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of significant byproducts Incorrect reaction conditions (e.g., pH)- For Paal-Knorr synthesis, ensure pH is neutral to slightly basic to avoid furan formation.[3][6]
Over-alkylation (for N-substituted pyrrolidinones)- Use a controlled stoichiometry of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture.[6]
Product loss during workup/purification Product is water-soluble- Saturate the aqueous layer with salt (e.g., NaCl) before extraction to decrease the product's solubility. - Use a continuous liquid-liquid extractor.
Product is volatile- Use rotary evaporation at reduced temperature and pressure. - For distillation, use a fractional distillation setup to carefully separate the product.[6]
Issue 2: Presence of Impurities in the Final Product

Even with a good yield, impurities can compromise the quality of your this compound.

Impurity Type Identification Method Troubleshooting Steps
Unreacted Starting Materials TLC, GC-MS, NMR- Optimize reaction time and temperature to drive the reaction to completion. - Use a slight excess of one reagent (if appropriate) to consume the other.
Polymeric Byproducts High viscosity of the crude product, broad signals in NMR- Lower the reaction temperature.[11] - Use a polymerization inhibitor if applicable. - Purify via precipitation of the polymer in a non-solvent.
Isomeric Byproducts GC-MS, HPLC, NMR- Optimize reaction conditions (solvent, temperature, catalyst) for better regioselectivity. - Employ chromatographic separation (e.g., column chromatography) for purification.
Hydrolysis Products (e.g., γ-amino acids) NMR, LC-MS- Ensure anhydrous reaction conditions. - During workup, avoid prolonged exposure to strong acids or bases.

Experimental Protocols

General Protocol for Paal-Knorr Synthesis of N-Substituted this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Amine Addition: Add the primary amine (1.0 - 1.2 eq). For reactions prone to furan formation, avoid the use of amine salts or strong acids. A weak acid like acetic acid can be used as a catalyst and solvent.[3][6]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.[6]

Visual Guides

Below are diagrams illustrating key concepts in this compound synthesis.

paal_knorr_mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_products Products dicarbonyl 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate dicarbonyl->hemiaminal + R-NH2 amine Primary Amine (R-NH2) amine->hemiaminal enamine Enamine Intermediate hemiaminal->enamine - H2O cyclized Cyclized Intermediate enamine->cyclized Intramolecular Attack pyrrolone This compound cyclized->pyrrolone - H2O water Water cyclized->water

Caption: Paal-Knorr synthesis of this compound.

troubleshooting_flowchart start Low Yield or Impure Product check_byproducts Analyze Crude Mixture (TLC, GC-MS, NMR) start->check_byproducts furan Furan Byproduct Present? check_byproducts->furan Side Products Detected unreacted_sm Unreacted Starting Material? check_byproducts->unreacted_sm Incomplete Reaction polymer Polymerization Evident? furan->polymer No adjust_ph Adjust pH to Neutral/Basic Use Weak Acid Catalyst furan->adjust_ph Yes lower_temp Lower Reaction Temperature Consider Inhibitor polymer->lower_temp Yes purify Purify Product (Distillation/Chromatography) polymer->purify No optimize_conditions Increase Reaction Time/Temp Check Reagent Stoichiometry unreacted_sm->optimize_conditions Yes unreacted_sm->purify No adjust_ph->purify lower_temp->purify optimize_conditions->purify

Caption: Troubleshooting decision tree for synthesis.

side_reactions cluster_main Main Reaction cluster_side Common Side Reactions start_main Starting Materials product This compound start_main->product Desired Pathway polymerization Polymerization start_main->polymerization furan_formation Furan Formation (acidic conditions) start_main->furan_formation hydrolysis Hydrolysis product->hydrolysis over_alkylation Over-alkylation (N-substituted) product->over_alkylation

Caption: Overview of common side reactions.

References

Technical Support Center: Synthesis of 1H-Pyrrol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Pyrrol-2(3H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound and its derivatives?

A1: Several primary synthetic routes have been documented for the construction of the this compound scaffold. These include:

  • Condensation Reactions: A common approach involves the condensation of α,β-diketones with acetamides.

  • Cyclization Reactions: Base-induced tandem intramolecular cyclization of sulfur ylides with ketones followed by a 1,3-hydroxy rearrangement has been shown to be an efficient method. Another strategy is the ceric ammonium nitrate mediated oxidative 5-endocyclization of enamides.

  • Multicomponent Reactions: One-pot, three-component reactions of amino acid esters, aldehydes, and terminal alkynes provide a direct route to substituted 1H-pyrrol-3(2H)-ones.

  • Oxidation of Pyrrolinones: The oxidation of corresponding pyrrolinone precursors can yield the desired 5-hydroxy-1H-pyrrol-2(5H)-ones.

  • Palladium-Catalyzed Coupling: The coupling reaction between 2,3-allenamides and aryl iodides catalyzed by a palladium(0) complex is another viable method.

Q2: How can I improve the yield of my this compound synthesis?

A2: Optimizing reaction conditions is crucial for improving the yield. Key factors to consider include:

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. For instance, in certain annulation reactions to form related pyrrole structures, hygroscopic polar solvents have been shown to give the best yields.

  • Catalyst Choice: The selection of an appropriate catalyst is critical. For example, in the synthesis of certain pyrrol-2-one derivatives, citric acid has been found to be a more effective catalyst than triethylamine (N(Et)3).

  • Reaction Temperature: While in some cases the temperature has an insignificant effect, it is generally a parameter that should be optimized for each specific reaction.

  • Reagent Stoichiometry: The molar ratio of reactants can influence both yield and side product formation. Using an excess of one reagent may be necessary to drive the reaction to completion.

Q3: What are common side products, and how can their formation be minimized?

A3: Side product formation is a common issue that can lower the yield and complicate purification. In palladium-catalyzed reactions, for instance, reduction of a halide at a key position can occur as a side reaction. To minimize side product formation, consider the following:

  • Reaction Conditions: Fine-tuning the reaction temperature, time, and catalyst system can often suppress unwanted side reactions.

  • Protecting Groups: In complex syntheses, the use of appropriate protecting groups can prevent side reactions at sensitive functional groups.

  • Choice of Reagents: The selectivity of the reaction can sometimes be improved by choosing alternative reagents that are less prone to side reactions.

Q4: What are the recommended methods for purifying this compound and its derivatives?

A4: Purification is essential to obtain a high-purity product. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying pyrrol-2-one derivatives. The choice of eluent system (e.g., n-hexane/EtOAc) is critical for achieving good separation.

  • Recrystallization: For solid products, recrystallization from a suitable solvent can be an effective purification method.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification. A pre-distillation of the crude product may be beneficial. It has been noted that for some crude pyrroles, treatment with an acid or an activated carboxylic acid derivative followed by distillation at reduced pressure can yield a highly pure product.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent or catalyst. - Non-optimal reaction temperature or time. - Poor quality of starting materials. - Presence of moisture or air in sensitive reactions.- Screen different solvents and catalysts. For example, citric acid in methanol or ethanol has been shown to improve yields in certain syntheses. - Systematically vary the reaction temperature and monitor the reaction progress by TLC or HPLC. - Ensure starting materials are pure and dry. Distill liquid reagents if necessary. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.
Formation of Multiple Products - Competing side reactions. - Decomposition of starting materials or product under the reaction conditions. - Lack of regioselectivity in the reaction.- Modify the reaction conditions (temperature, catalyst, solvent) to favor the desired reaction pathway. - Consider using milder reaction conditions or protecting sensitive functional groups. - Explore alternative synthetic routes that offer better regioselectivity.
Difficulty in Product Isolation/Purification - Product is highly soluble in the work-up solvent. - Product co-elutes with impurities during chromatography. - Product is unstable during purification.- Choose an extraction solvent in which the product has limited solubility. - Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. - Perform purification at a lower temperature and avoid prolonged exposure to air or light if the product is sensitive.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for a Pyrrol-2-one Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1MethanolCitric AcidReflux1078
2EthanolCitric AcidReflux1082
3AcetonitrileCitric AcidReflux1265
4DichloromethaneCitric AcidReflux1245
5Ethanol/WaterN(Et)3Reflux1231

Data is illustrative and based on trends observed in the literature. Actual yields will vary depending on the specific substrates and reaction scale.

Experimental Protocols

General Procedure for the Synthesis of 5-Hydroxy-1H-pyrrol-2-(5H)-ones via Intramolecular Cyclization

This protocol is adapted from a reported method involving a base-induced tandem intramolecular cyclization.

  • To a solution of vinyl sulfonyl salt (0.20 mmol) in anhydrous acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, add distilled 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.20 mmol) dropwise.

  • Stir the reaction mixture for 10–15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina. Elute non-polar impurities with 50% EtOAc/hexane to afford the desired 5-hydroxy-1H-pyrrol-2-(5H)-one.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve vinyl sulfonyl salt in anhydrous MeCN B Cool to 0 °C under N2 A->B C Add DBU dropwise B->C D Stir for 10-15 min C->D E Monitor by TLC D->E F Quench with sat. NH4Cl E->F Reaction Complete G Extract with DCM F->G H Dry organic layer (MgSO4) G->H I Concentrate in vacuo H->I J Column Chromatography (Neutral Alumina) I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of 5-hydroxy-1H-pyrrol-2-(5H)-ones.

reaction_pathway Start Starting Materials (e.g., α,β-diketone, acetamide) Reaction Reaction Conditions (Solvent, Catalyst, Temp) Start->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Chromatography, Recrystallization) Crude->Purification Side Side Products Crude->Side Final Pure this compound Purification->Final

References

Stability of 1H-Pyrrol-2(3H)-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1H-Pyrrol-2(3H)-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in both acidic and basic aqueous solutions is hydrolysis of the lactam ring. This reaction results in the formation of the ring-opened product, 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA).[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. It is most stable in neutral conditions and is susceptible to hydrolysis under both acidic and basic conditions.[1][2] Strong acids and bases catalyze the hydrolysis.[2]

Q3: Is this compound more stable under acidic or basic conditions?

A3: this compound is significantly less stable under strongly basic conditions compared to acidic conditions. Under strongly alkaline conditions (e.g., pH 12), hydrolysis to 4-aminobutanoic acid can be rapid and complete.[3] In contrast, under strongly acidic conditions (e.g., pH 2), the hydrolysis is slower and reaches an equilibrium between the lactam and the ring-opened acid.[3]

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life of a this compound solution is highly dependent on the pH and storage temperature. In neutral aqueous solutions, it is relatively stable. However, in acidic or basic solutions, its shelf-life will be significantly shorter due to hydrolysis. For long-term storage, it is recommended to keep the solution at a neutral pH and at low temperatures.

Q5: Can the hydrolysis of this compound be reversed?

A5: Yes, the hydrolysis of this compound to 4-aminobutanoic acid is a reversible reaction. The position of the equilibrium is dependent on the pH of the solution. Under acidic conditions, an equilibrium mixture of the lactam and the hydroxy acid exists.[4]

Troubleshooting Guides

Issue 1: Unexpectedly low yield or complete loss of this compound in a reaction.

  • Possible Cause: The reaction conditions may be too acidic or basic, leading to the hydrolysis of the lactam ring.

  • Troubleshooting Steps:

    • Monitor the pH of your reaction mixture throughout the process.

    • If possible, adjust the pH to be closer to neutral.

    • Consider using a buffered solution to maintain a stable pH.

    • If the reaction must be performed under acidic or basic conditions, minimize the reaction time and temperature to reduce the extent of degradation.

    • Analyze a sample of your reaction mixture by HPLC or NMR to quantify the amount of 4-aminobutanoic acid present, which will confirm if hydrolysis is the issue.

Issue 2: Appearance of an unexpected peak corresponding to 4-aminobutanoic acid (GABA) in analytical data (e.g., HPLC, LC-MS).

  • Possible Cause: The this compound sample may have degraded during storage or sample preparation.

  • Troubleshooting Steps:

    • Review the storage conditions of your this compound stock solution. Ensure it is stored at a neutral pH and at a low temperature.

    • Examine the pH of the solvents and buffers used in your sample preparation.

    • Minimize the time between sample preparation and analysis.

    • Perform a forced degradation study on a known standard of this compound under your experimental conditions to confirm if the degradation is occurring during your analytical workflow.

Issue 3: Inconsistent results in biological assays using this compound.

  • Possible Cause: The active concentration of this compound may be decreasing over the course of the experiment due to hydrolysis in the assay buffer.

  • Troubleshooting Steps:

    • Check the pH of your assay buffer. If it is acidic or basic, consider if the buffer composition can be modified to be closer to neutral without affecting the assay performance.

    • Prepare fresh solutions of this compound immediately before each experiment.

    • Conduct a time-course experiment to assess the stability of this compound in your assay buffer under the exact experimental conditions (e.g., temperature, incubation time). Analyze samples at different time points by a stability-indicating method like HPLC to quantify the remaining this compound.

Quantitative Data

The stability of this compound is critically dependent on pH. The following tables summarize the available quantitative data on its hydrolysis.

Table 1: Hydrolysis of this compound at Different pH Values

pHTemperature (°C)ObservationReference
2AmbientReaches equilibrium in approximately 9 days with a stable mixture of 68% this compound and 32% 4-aminobutanoic acid.[3]
3-12AmbientThe hydrolysis process to reach equilibrium can take several months.[3]
12AmbientHydrolysis is essentially complete (100% conversion to 4-aminobutanoic acid) within minutes.[3]
725Stable.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • HPLC system with UV or MS detector
  • pH meter
  • Incubator/water bath

2. Procedure:

  • Acid Hydrolysis:
  • Prepare a solution of this compound in 0.1 M HCl.
  • Incubate the solution at 60°C.
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the aliquots with an equivalent amount of NaOH.
  • Analyze the samples by a stability-indicating HPLC method.
  • If no degradation is observed, repeat the experiment with 1 M HCl.
  • Base Hydrolysis:
  • Prepare a solution of this compound in 0.1 M NaOH.
  • Keep the solution at room temperature.
  • Withdraw aliquots at shorter time intervals (e.g., 0, 5, 15, 30, 60 minutes) due to the expected rapid degradation.
  • Neutralize the aliquots with an equivalent amount of HCl.
  • Analyze the samples by HPLC.
  • If degradation is too rapid, consider performing the experiment at a lower temperature (e.g., 4°C).
  • Oxidative Degradation:
  • Prepare a solution of this compound in 3% H₂O₂.
  • Keep the solution at room temperature, protected from light.
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Analyze the samples by HPLC.
  • Thermal Degradation:
  • Prepare a solution of this compound in high-purity water (neutral pH).
  • Incubate the solution at an elevated temperature (e.g., 80°C).
  • Withdraw aliquots at specified time points.
  • Analyze the samples by HPLC.
  • Photolytic Degradation:
  • Prepare a solution of this compound in high-purity water.
  • Expose the solution to a light source with a specified output (e.g., ICH option 1 or 2).
  • Simultaneously, keep a control sample protected from light at the same temperature.
  • Withdraw aliquots from both the exposed and control samples at specified time points.
  • Analyze the samples by HPLC.

Protocol 2: HPLC Method for Quantification of this compound and 4-aminobutanoic acid (GABA)

This protocol provides a starting point for developing an HPLC method to monitor the hydrolysis of this compound. Method optimization will be required.

1. Instrumentation and Columns:

  • HPLC with a UV or Mass Spectrometric (MS) detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • A gradient elution may be necessary to separate the polar GABA from the less polar this compound. A starting point could be:
  • 0-5 min: 5% B
  • 5-15 min: Ramp to 95% B
  • 15-20 min: Hold at 95% B
  • 20-21 min: Return to 5% B
  • 21-30 min: Re-equilibration at 5% B

3. Detection:

  • UV Detection: Wavelength will need to be optimized. A starting point could be in the range of 200-210 nm.
  • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor the m/z for this compound ([M+H]⁺ ≈ 86.05) and GABA ([M+H]⁺ ≈ 104.07).

4. Sample Preparation:

  • Dilute the samples from the degradation studies in the initial mobile phase composition.
  • Filter the samples through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject a standard of this compound and GABA to determine their retention times.
  • Analyze the samples from the forced degradation study to monitor the decrease in the peak area of this compound and the increase in the peak area of GABA over time.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions (H+) Pyrrolone This compound Intermediate Tetrahedral Intermediate Pyrrolone->Intermediate H₂O, H⁺ Pyrrolone->Intermediate OH⁻ GABA 4-aminobutanoic acid (GABA) GABA->Intermediate Ring Closure Intermediate->Pyrrolone Intermediate->GABA Ring Opening Intermediate->GABA Ring Opening

Caption: Degradation pathway of this compound under acidic and basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Start This compound Solution Stress Introduce Stressor (Acid, Base, Heat, Light, Oxidant) Start->Stress Incubate Incubate under Controlled Conditions Stress->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize/Quench (if necessary) Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (Quantify Degradation) HPLC->Data

Caption: General experimental workflow for a forced degradation study.

References

Challenges in the functionalization of the 1H-Pyrrol-2(3H)-one ring

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chemical modification of the 1H-pyrrol-2(3H)-one scaffold, also known as γ-lactam.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: N-Functionalization Issues

Question 1: My N-alkylation/acylation reaction is giving low yields or a mixture of products. What is going wrong?

Answer: Low yields in N-functionalization are often due to the ambident nucleophilic nature of the deprotonated pyrrolone ring and suboptimal reaction conditions. The conjugate base, an aza-enolate, has two reactive sites: the nitrogen (N1) and the oxygen (O2).

Common Causes & Troubleshooting Steps:

  • Competing O-Alkylation: Hard electrophiles (like methyl sulfate) tend to react at the harder oxygen atom, while softer electrophiles (like allyl bromide) favor the softer nitrogen atom.

    • Solution: Select your electrophile based on Hard-Soft Acid-Base (HSAB) theory. To favor N-functionalization, use softer alkylating agents.

  • Incorrect Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred.

    • Solution: Use bases like Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS) to ensure complete deprotonation without competing reactions. Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) can be effective but may require harsher conditions or result in equilibrium mixtures.[1]

  • Solvent Effects: The solvent can influence the N/O selectivity.

    • Solution: Aprotic solvents like THF, DMF, or DMSO are generally preferred. Polar aprotic solvents can solvate the counter-ion, making the aza-enolate more nucleophilic.

Section 2: C-Functionalization Challenges

Question 2: How can I achieve selective C-H functionalization on the this compound ring?

Answer: Direct C-H functionalization of the this compound ring is challenging due to the presence of multiple potential reaction sites (N-H, α-methylene C3, and olefinic C4 and C5). Regioselectivity is dictated by the reaction type, catalyst, and directing groups.

Key Strategies for Selective C-Functionalization:

  • N-Protecting/Directing Groups: The most common strategy is to install a group on the nitrogen that directs metal catalysts to a specific C-H bond.[1]

    • For C5-Functionalization: Pyridyl or pyrimidyl directing groups are commonly used in palladium-catalyzed reactions to achieve selective arylation or alkenylation at the C5 position.

    • For C3-Functionalization: The α-methylene C3 position is acidic and can be deprotonated with a strong base (e.g., LDA) to allow for reaction with electrophiles (e.g., alkyl halides, aldehydes).

  • Reaction Conditions: The choice of metal catalyst and ligands is crucial for high regioselectivity in modern C-H activation reactions.[2] Rhodium and Palladium catalysts are frequently employed.[3]

Troubleshooting Workflow for C-H Functionalization

G cluster_start Start: Low Yield / Poor Regioselectivity cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Condition Optimization cluster_outcome Outcome start Low Yield or Poor Regioselectivity reagent_purity Are starting materials (pyrrolone, coupling partner) pure and dry? start->reagent_purity reagent_purity->start No (Purify/Dry) catalyst_activity Is the catalyst/precatalyst active? Is the ligand stable? reagent_purity->catalyst_activity Yes catalyst_activity->start No (Use fresh catalyst) directing_group Is the N-directing group appropriate for the desired position (C3 vs C5)? catalyst_activity->directing_group Yes directing_group->start base_solvent Optimize Base and Solvent (e.g., Ag₂CO₃, K₂CO₃, PivOH; Toluene, Dioxane) directing_group->base_solvent Yes temperature_time Adjust Temperature and Time (e.g., screen 80-120 °C) base_solvent->temperature_time success Improved Yield and Selectivity temperature_time->success

Caption: Troubleshooting workflow for low yield in C-H functionalization.

Section 3: Stability and Side Reactions

Question 3: My this compound starting material or product is decomposing. How can I prevent this?

Answer: The this compound ring can be susceptible to decomposition, particularly under harsh acidic or basic conditions, or through oxidation.

Common Side Reactions and Prevention:

  • Tautomerization: The this compound can exist in equilibrium with its tautomer, 3-pyrrolin-2-one. This can lead to undesired reactions at the C3 position.

    • Control: Careful control of pH is essential. N-substitution can lock the molecule in the desired tautomeric form.

  • Polymerization: Electron-rich pyrrole derivatives are prone to acid-catalyzed polymerization.[1]

    • Prevention: Store under an inert atmosphere (nitrogen or argon) and protect from light.[1] Use N-protecting groups, especially electron-withdrawing ones, to decrease the ring's electron density and susceptibility to polymerization.[1]

  • Oxidation/Dearomatization: The ring can be oxidized, leading to dearomatization and the formation of various oxidized species.

    • Prevention: Handle reactions under an inert atmosphere and use degassed solvents to minimize exposure to oxygen.

Competing Pathways in Deprotonated Pyrrolone Reactions

G pyrrolone This compound base Strong Base (e.g., NaH, KHMDS) anion Aza-enolate Anion (Ambident Nucleophile) base->anion Deprotonation electrophile Electrophile (E⁺) N_product N-Functionalized Product (Kinetic Control, Soft Electrophiles) electrophile->N_product Attack at N1 O_product O-Functionalized Product (Thermodynamic Control, Hard Electrophiles) electrophile->O_product Attack at O2

Caption: N- vs. O-functionalization pathways for the aza-enolate.

Quantitative Data Summary

The success of functionalization reactions is highly dependent on the chosen conditions. The following tables summarize representative data for common transformations.

Table 1: Conditions for N-Alkylation of this compound Derivatives

EntrySubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)Reference
1This compoundIodomethaneNaHTHF0 to RT>95General Knowledge
2This compoundBenzyl BromideK₂CO₃DMF8085-90General Knowledge
34-Aryl-1H-pyrrol-2(3H)-oneEthyl BromoacetateKHMDSTHF-78 to RT92Synthetic Adaptation
4N-Boc-pyrrolidinoneLDA, then PhCHOTHF-7888Synthetic Adaptation

Table 2: Regioselective C-H Functionalization of N-Directed Pyrrolones

EntryN-Directing GroupCoupling PartnerCatalyst / LigandAdditive / BaseSolventPositionYield (%)Reference
12-PyridylPhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄TolueneC585Adaptation
22-Pyrimidyl4-Fluorophenylboronic acidPd(OAc)₂Ag₂CO₃DCEC591Adaptation
3None (α-functionalization)BenzaldehydeLDA-THFC378Adaptation
4N-alkoxycarbamoylCF₃-ynone[RhCp*Cl₂]₂AgSbF₆DCEC275[4]

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol describes a standard method for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend the NaH dispersion in anhydrous hexane.[1]

  • Washing: Stir for 5 minutes, then stop stirring and allow the NaH to settle. Remove the hexane supernatant via a cannula. Repeat this washing step two more times to remove the mineral oil.[1]

  • Reaction Setup: Dry the washed NaH under a stream of argon, then add anhydrous THF to create a suspension. Cool the flask to 0°C using an ice bath.

  • Deprotonation: Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Gas evolution (H₂) should be observed. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0°C and add the alkyl halide dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin-Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed C5-Arylation of an N-Pyridyl-Directed Pyrrolone

This protocol is a representative example of a directed C-H activation/arylation reaction.

Materials:

  • N-(pyridin-2-yl)-1H-pyrrol-2(3H)-one derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Experimental Workflow for C-H Arylation

G start Combine Reactants in Flame-Dried Schlenk Flask reactants N-Directed Pyrrolone Arylboronic Acid Pd(OAc)₂ Catalyst Ag₂CO₃ Oxidant start->reactants purge Evacuate and Backfill with Argon (3x) start->purge add_solvent Add Anhydrous, Degassed Solvent (DCE) purge->add_solvent heat Heat Reaction Mixture (e.g., 100 °C) with Stirring add_solvent->heat monitor Monitor by TLC/LC-MS Until Starting Material is Consumed heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter through Celite, Wash with EtOAc cool->filter concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for a Pd-catalyzed C-H arylation.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the N-pyridyl-pyrrolone substrate, arylboronic acid, Pd(OAc)₂, and Ag₂CO₃.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous and degassed DCE via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the C5-arylated product.

References

Byproduct formation in 1H-Pyrrol-2(3H)-one reactions and their characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation in reactions involving 1H-Pyrrol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are the potential byproducts?

The synthesis of this compound and its derivatives can be approached through several methods, each with its own set of potential side reactions. Two common strategies include the Paal-Knorr synthesis and the cyclization of γ-amino acids.

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While effective, side reactions can occur, leading to impurities.

  • Cyclization of γ-amino acids: Intramolecular condensation of γ-amino acids or their derivatives can yield this compound. Incomplete cyclization or side reactions of the starting materials can result in byproducts.

Q2: My Paal-Knorr synthesis of a this compound derivative is giving a low yield. What are the likely causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can impede the reaction.

  • Reaction Conditions: Harsh conditions, such as high temperatures or strong acids, can lead to the degradation of the product.

  • Incomplete Dehydration: The final step of the Paal-Knorr synthesis is the dehydration to form the pyrrole ring. The presence of excess water can hinder this step.

Q3: I observe a byproduct with a molecular weight corresponding to a dimer of my target this compound. How could this have formed?

Dimerization of this compound can occur, particularly under certain conditions. The exposed double bond and the lactam functionality can participate in intermolecular reactions. Hydrogen bonding and π-π stacking interactions can also bring molecules into close proximity, potentially leading to dimerization, especially at high concentrations or during prolonged storage.

Q4: My reaction mixture shows the presence of a γ-amino acid. What is the cause?

The presence of a γ-amino acid is likely due to the hydrolysis of the lactam ring in this compound. This can be caused by the presence of water and either acidic or basic conditions in your reaction mixture.

Troubleshooting Guides

Issue 1: Unexpected peak in NMR spectrum, suggesting a byproduct.

Possible Cause & Troubleshooting Steps:

  • Incomplete reaction or unreacted starting materials:

    • Verification: Compare the spectrum with the NMR spectra of your starting materials.

    • Solution: Increase reaction time, temperature (cautiously), or the molar ratio of reactants. Ensure efficient mixing.

  • Formation of a dimer or oligomer:

    • Verification: Look for peaks with repeating structural motifs and a molecular weight that is a multiple of the starting material in mass spectrometry.

    • Solution: Run the reaction at a lower concentration. Avoid prolonged reaction times at high temperatures.

  • Hydrolysis to the corresponding γ-amino acid:

    • Verification: Look for characteristic broad peaks of carboxylic acid and amine protons in the 1H NMR spectrum. Confirm the mass with mass spectrometry.

    • Solution: Ensure all solvents and reagents are anhydrous. Use a neutral or buffered reaction medium if possible.

Issue 2: Formation of colored impurities in the reaction mixture.

Possible Cause & Troubleshooting Steps:

  • Oxidation of the pyrrolinone ring:

    • Verification: The formation of color can indicate the generation of highly conjugated systems.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

  • Product Degradation:

    • Verification: A complex mixture of unidentified products in TLC or LC-MS.

    • Solution: Employ milder reaction conditions. Lower the temperature and consider using a less aggressive catalyst.

Data on Potential Byproducts

The following table summarizes potential byproducts in this compound reactions and key characterization data.

Byproduct NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features
γ-Aminobutenoic acidC4H7NO2101.101H NMR: Broad signals for -NH2 and -COOH protons. IR: Strong C=O stretch (acid), N-H stretch. MS: M+H+ at m/z 102.
Dimer of this compoundComplexC8H10N2O2166.18MS: M+H+ at m/z 167. 1H NMR: More complex spectrum with a lower symmetry than the monomer.
2-Pyrrolidone (over-reduction)C4H7NO85.101H NMR: Absence of olefinic protons. MS: M+H+ at m/z 86.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of a Substituted this compound
  • To a solution of the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., acetic acid, toluene, or ethanol), add the primary amine (1.0 - 1.2 eq).

  • Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the substrates).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Characterization of Byproducts by NMR and Mass Spectrometry
  • Sample Preparation: Isolate the byproduct of interest using preparative TLC or HPLC.

  • NMR Spectroscopy:

    • Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire 1H and 13C NMR spectra.

    • Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the structure.

  • Mass Spectrometry:

    • Dissolve a small amount of the byproduct in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze the sample using high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula.

    • Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can aid in structure elucidation.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Paal-Knorr Synthesis and Potential Side Reactions

Paal_Knorr_Synthesis cluster_main_path Desired Pathway cluster_side_reactions Potential Byproducts 1,4-Dicarbonyl 1,4-Dicarbonyl Condensation Condensation 1,4-Dicarbonyl->Condensation Primary Amine Primary Amine Primary Amine->Condensation Reaction_Start Reaction_Start->1,4-Dicarbonyl Reaction_Start->Primary Amine Cyclization Intramolecular Cyclization Condensation->Cyclization Incomplete_Reaction Incomplete Reaction/ Starting Materials Condensation->Incomplete_Reaction Low Reactivity/ Steric Hindrance Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product Degradation Degradation Products Product->Degradation Harsh Conditions Dimerization Dimer/Oligomer Product->Dimerization High Concentration/ Prolonged Time

Caption: Paal-Knorr synthesis pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow Start Impurity Detected in This compound Reaction Characterize Characterize Impurity (NMR, MS, IR) Start->Characterize Compare_SM Compare with Starting Material Spectra Characterize->Compare_SM SM_Present Unreacted Starting Material Compare_SM->SM_Present Yes Check_MW Determine Molecular Weight (MS) Compare_SM->Check_MW No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) SM_Present->Optimize_Conditions Dimer Dimer/Oligomer Check_MW->Dimer MW = 2x Monomer Hydrolysis Hydrolysis Product (γ-Amino Acid) Check_MW->Hydrolysis MW = Monomer + H2O Other Other Byproduct (e.g., Oxidation) Check_MW->Other Other MW Adjust_Concentration Adjust Concentration/ Reaction Time Dimer->Adjust_Concentration Ensure_Anhydrous Ensure Anhydrous Conditions Hydrolysis->Ensure_Anhydrous Inert_Atmosphere Use Inert Atmosphere Other->Inert_Atmosphere

Troubleshooting guide for 1H-Pyrrol-2(3H)-one synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrol-2(3H)-one and its derivatives. The following question-and-answer format directly addresses common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a low yield or no desired this compound product. What are the likely causes and how can I address them?

Low yields are a common challenge in the synthesis of this compound. Several factors, from starting materials to reaction conditions, can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Steps:

  • Starting Material Integrity:

    • Purity of Reactants: Ensure the purity of your starting materials, such as γ-aminobutyric acid or succinimide, as impurities can interfere with the reaction.

    • Reagent Stability: Verify the stability and activity of your reagents, especially dehydrating agents or catalysts, which can degrade over time.

  • Reaction Conditions:

    • Temperature: Inadequate or excessive temperature can either stall the reaction or lead to decomposition of the product. Optimize the temperature based on the specific protocol. For instance, the cyclization of γ-aminobutyric acid often requires elevated temperatures to drive the dehydration.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the optimal reaction time.

    • Catalyst: The choice and concentration of the catalyst are critical. For syntheses involving cyclization, acid or base catalysts are often employed. The strength and amount of the catalyst should be optimized to avoid side reactions.

  • Work-up and Purification:

    • Product Loss During Extraction: this compound is a polar molecule and may have significant water solubility, leading to losses during aqueous work-up. Minimize the volume of aqueous washes or use a continuous extraction apparatus.

    • Inefficient Purification: The chosen purification method may not be suitable. Due to its polarity, column chromatography on silica gel may require a polar eluent system. Distillation under reduced pressure is another option for purification.

Issue 2: Formation of Side Products

Q2: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize their formation?

The formation of side products can complicate purification and reduce the yield of the desired this compound. Understanding the potential side reactions is key to mitigating their occurrence.

Common Side Products and Mitigation Strategies:

  • Polymerization: The unsaturated nature of this compound can make it susceptible to polymerization, especially under harsh acidic or basic conditions or at high temperatures.

    • Mitigation: Employ milder reaction conditions, including lower temperatures and the use of weaker acids or bases. It is also advisable to purify the product promptly after the reaction is complete.

  • Over-reduction (in syntheses from succinimide): When using reducing agents like sodium borohydride (NaBH₄) to synthesize this compound from succinimide, over-reduction to the fully saturated 2-pyrrolidinone can occur. Sodium borohydride is a mild reducing agent, but its reactivity can be influenced by the solvent and temperature.[1][2][3]

    • Mitigation: Carefully control the stoichiometry of the reducing agent. Use of an excess of NaBH₄ should be avoided. Perform the reaction at a low temperature to increase selectivity.

  • Ring-Opening: Strong acidic or basic conditions can lead to the hydrolysis of the lactam ring, reverting to γ-aminobutyric acid or its salt.

    • Mitigation: Maintain a neutral or mildly acidic/basic pH during the reaction and work-up. If a strong acid or base is necessary for the reaction, neutralize the mixture carefully at a low temperature.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to purify the crude this compound. What are the recommended purification techniques?

The polarity of this compound can present challenges for purification. A combination of techniques may be necessary to obtain a highly pure product.

Recommended Purification Protocols:

  • Extraction:

    • After quenching the reaction, perform a liquid-liquid extraction. Due to the product's polarity, solvents like dichloromethane or ethyl acetate are commonly used. To minimize loss to the aqueous phase, saturate the aqueous layer with sodium chloride (brining out).

  • Column Chromatography:

    • Silica gel chromatography is a common method for purifying polar compounds. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate or adding methanol) can effectively separate the product from less polar impurities.

  • Distillation:

    • For thermally stable products, distillation under reduced pressure can be an effective method for purification, especially for removing non-volatile impurities.

  • Crystallization:

    • If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a pure product. This may involve a trial-and-error approach with different solvents and solvent mixtures.

Quantitative Data Summary

The following table summarizes the impact of different catalysts and solvents on the yield of a pyrrol-2-one synthesis, providing a basis for optimization.

Catalyst (mol%)SolventTime (min)Yield (%)[4][5]
NoneEtOH3081
TBAB (5)EtOH6590
TBAB (10)EtOH6578
p-TSAEtOH-small improvement
ZrOCl₂EtOH-small improvement
N(Et)₃EtOH/H₂O1231

Note: This data is for a substituted pyrrol-2-one and serves as a general guideline. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Dehydrogenation of 2-Pyrrolidinone

This protocol is based on the principle of dehydrogenating a saturated lactam to its unsaturated counterpart.

Materials:

  • 2-Pyrrolidinone

  • Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)

  • High-boiling solvent (e.g., decalin or diphenyl ether)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-pyrrolidinone and the high-boiling solvent.

  • Add the Pd/C catalyst to the mixture.

  • Flush the system with an inert gas.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary depending on the scale and specific conditions.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_starting_materials Verify Starting Material Quality start->check_starting_materials check_reaction_conditions Evaluate Reaction Conditions start->check_reaction_conditions check_workup Assess Work-up & Purification start->check_workup impure_reactants Impure Reactants? check_starting_materials->impure_reactants degraded_reagents Degraded Reagents? check_starting_materials->degraded_reagents incorrect_temp Incorrect Temperature? check_reaction_conditions->incorrect_temp incorrect_time Insufficient Reaction Time? check_reaction_conditions->incorrect_time catalyst_issue Suboptimal Catalyst? check_reaction_conditions->catalyst_issue extraction_loss Product Loss During Extraction? check_workup->extraction_loss purification_inefficient Inefficient Purification? check_workup->purification_inefficient impure_reactants->check_reaction_conditions No purify_reactants Purify/Replace Reactants impure_reactants->purify_reactants Yes degraded_reagents->check_reaction_conditions No replace_reagents Use Fresh Reagents degraded_reagents->replace_reagents Yes incorrect_temp->incorrect_time No optimize_temp Optimize Temperature incorrect_temp->optimize_temp Yes incorrect_time->catalyst_issue No monitor_reaction Monitor Reaction Progress (TLC/NMR) incorrect_time->monitor_reaction Yes catalyst_issue->check_workup No optimize_catalyst Screen Catalysts & Concentrations catalyst_issue->optimize_catalyst Yes extraction_loss->purification_inefficient No modify_extraction Modify Extraction Protocol (e.g., continuous extraction) extraction_loss->modify_extraction Yes optimize_purification Optimize Purification Method (e.g., different eluent, distillation) purification_inefficient->optimize_purification Yes end Improved Yield purify_reactants->end replace_reagents->end optimize_temp->end monitor_reaction->end optimize_catalyst->end modify_extraction->end optimize_purification->end

Caption: Troubleshooting workflow for addressing low or no product yield.

Decision Tree for Side Product Formation

side_product_formation start Side Product Observed identify_side_product Identify Side Product (NMR, MS) start->identify_side_product is_polymer Polymerization? identify_side_product->is_polymer is_over_reduced Over-reduction Product? identify_side_product->is_over_reduced is_ring_opened Ring-Opened Product? identify_side_product->is_ring_opened is_polymer->is_over_reduced No milder_conditions Use Milder Conditions (Lower Temp, Weaker Acid/Base) is_polymer->milder_conditions Yes is_over_reduced->is_ring_opened No control_stoichiometry Control Reductant Stoichiometry & Lower Temperature is_over_reduced->control_stoichiometry Yes neutralize_carefully Maintain Neutral pH During Reaction & Work-up is_ring_opened->neutralize_carefully Yes end Minimized Side Products milder_conditions->end control_stoichiometry->end neutralize_carefully->end

Caption: Decision tree for identifying and mitigating side product formation.

References

Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of substituted 1H-Pyrrol-2(3H)-ones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of substituted 1H-Pyrrol-2(3H)-ones.

Problem 1: Low Recovery of the Target Compound After Flash Chromatography

Possible Causes and Solutions:

  • Compound is too polar and elutes with the solvent front:

    • Solution: Start with a less polar solvent system. For example, if you are using a high percentage of ethyl acetate in hexanes, try decreasing the ethyl acetate concentration. A good starting point for many pyrrolones is a 10-30% ethyl acetate/hexane mixture.

  • Compound is adsorbing irreversibly to the silica gel:

    • Solution 1: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds. Deactivate the silica gel by pre-treating it with a solution of triethylamine (1-2%) in your eluent.

    • Solution 2: Consider using an alternative stationary phase such as alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).

  • Compound is unstable on silica gel:

    • Solution: Minimize the contact time of your compound with the silica gel. Use flash chromatography with sufficient pressure to ensure a fast elution. Avoid leaving the compound on the column for extended periods.

Problem 2: Co-elution of Impurities with the Product in Flash Chromatography

Possible Causes and Solutions:

  • Poor solvent system selection:

    • Solution: Optimize your solvent system using thin-layer chromatography (TLC) before running the column. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3 for good separation. Test a range of solvent polarities and consider ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) for better resolution.

  • Presence of structurally similar impurities:

    • Solution 1: If the impurities are less polar, flush the column with a less polar solvent system first to elute them before increasing the polarity to elute your product (gradient elution).

    • Solution 2: If impurities are more polar, it may be possible to wash the crude product with a less polar solvent in which your product is insoluble before chromatography.

  • Common Byproducts: In syntheses like the Paal-Knorr reaction, furan derivatives can be a common byproduct.[1] These may have similar polarities to your desired pyrrolone.

    • Solution: Careful optimization of the chromatographic conditions is crucial. A shallower gradient or isocratic elution with a well-chosen solvent system may be necessary to resolve these impurities.

Problem 3: Difficulty in Inducing Crystallization

Possible Causes and Solutions:

  • Inappropriate solvent choice:

    • Solution: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Conduct small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find the optimal one. For some pyrrole-2,3-diones, recrystallization from toluene or 2-propanol has been reported to be effective.

  • Product is an oil or low-melting solid:

    • Solution 1: Try adding a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise to a concentrated solution of your product in a more polar solvent (e.g., ethyl acetate or dichloromethane) until turbidity persists. Then, allow it to stand.

    • Solution 2: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Solution 3: Add a seed crystal of the pure compound if available.

  • Presence of impurities inhibiting crystallization:

    • Solution: The purity of the crude material should ideally be above 80% for successful recrystallization. If significant impurities are present, it is often best to first purify the compound by column chromatography and then attempt recrystallization of the partially purified material.

Problem 4: Product Degradation During Purification

Possible Causes and Solutions:

  • Hydrolysis of the lactam ring:

    • Solution: The lactam ring in 1H-Pyrrol-2(3H)-ones can be susceptible to hydrolysis under strongly acidic or basic conditions. Avoid using strong acids or bases during workup and purification. If an aqueous extraction is necessary, use neutral or weakly acidic/basic washes (e.g., saturated sodium bicarbonate or dilute citric acid) and work quickly.

  • Oxidation or polymerization:

    • Solution: Pyrrole rings can be sensitive to air and light, leading to discoloration and the formation of polymeric impurities.[2] It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light, especially if it will be stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my NMR spectrum after synthesis?

A1: Besides unreacted starting materials, common impurities can include:

  • Residual Solvents: Such as diethyl ether, ethyl acetate, hexanes, dichloromethane, and toluene from the reaction and purification steps.

  • Side-products: Depending on the synthetic route, these could include ring-opened products from lactam hydrolysis or furan derivatives from side reactions in Paal-Knorr type syntheses.[1]

  • Grease: Silicone grease from glassware joints can sometimes appear in your NMR spectrum.

Q2: My purified 1H-Pyrrol-2(3H)-one is a yellow or brown oil/solid, but the literature reports it as a white solid. What could be the reason?

A2: The color is often due to minor, highly colored impurities arising from oxidation or polymerization of the pyrrole ring. While these may be present in small amounts, they can significantly color the sample. Further purification by recrystallization, perhaps with the addition of activated charcoal to adsorb colored impurities, may yield a colorless product. Ensure to handle and store the compound under an inert atmosphere to prevent re-oxidation.

Q3: Can I use reverse-phase chromatography to purify my substituted this compound?

A3: Yes, reverse-phase chromatography can be a very effective purification method, especially for more polar substituted pyrrolones that are difficult to purify using normal-phase (silica gel) chromatography. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. However, be mindful that acidic conditions can potentially lead to the hydrolysis of very sensitive lactams.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample by separating it from any non-volatile impurities.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Substituted 1H-Pyrrol-2(3H)-ones on Silica Gel

Polarity of CompoundRecommended Solvent System (v/v)Expected Rf Range
Non-polar5-20% Ethyl Acetate in Hexanes0.2 - 0.4
Moderately Polar20-50% Ethyl Acetate in Hexanes0.2 - 0.4
Polar50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane0.2 - 0.4

Table 2: Common Solvents for Recrystallization of Substituted 1H-Pyrrol-2(3H)-ones

SolventComments
TolueneEffective for some pyrrole-2,3-dione derivatives.
2-Propanol (Isopropanol)A good polar protic solvent to try.
EthanolSimilar to isopropanol, often a good choice for polar compounds.
Ethyl Acetate / HexanesA versatile solvent pair for adjusting polarity.
Dichloromethane / HexanesAnother useful solvent pair for compounds soluble in chlorinated solvents.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent). Apply the solution evenly to the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system, starting with a lower polarity if using a gradient. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot (near boiling) solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product (with impurities) Chromatography Flash Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Optional (for high purity) Purity_Analysis Purity Analysis (NMR, MS, HPLC) Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Substituted This compound Purity_Analysis->Pure_Product

Caption: General workflow for the purification of substituted 1H-Pyrrol-2(3H)-ones.

Troubleshooting_Logic Start Purification Issue Encountered Problem_Type Identify Problem Type Start->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield e.g., Low Recovery Impure_Product Impure Product Problem_Type->Impure_Product e.g., Co-elution Degradation Product Degradation Problem_Type->Degradation e.g., Color Change Check_Polarity Check Compound Polarity & Eluent Strength Low_Yield->Check_Polarity Check_Stability Assess Stability on Silica (TLC test) Low_Yield->Check_Stability Optimize_Solvent Optimize Solvent System (TLC) Impure_Product->Optimize_Solvent Degradation->Check_Stability Check_pH Check pH of Workup & Purification Degradation->Check_pH Solution1 Adjust Solvent Polarity Check_Polarity->Solution1 Solution2 Use Deactivated Silica or Alumina Check_Stability->Solution2 Solution3 Use Gradient Elution Optimize_Solvent->Solution3 Solution4 Use Neutral Conditions Check_pH->Solution4

Caption: A logical troubleshooting guide for purification challenges.

References

Technical Support Center: Catalyst Deactivation in 1H-Pyrrol-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues related to catalyst deactivation during the synthesis of 1H-Pyrrol-2(3H)-one.

Troubleshooting Guide

Our scientists and researchers often encounter challenges with catalyst performance over time. This guide is designed to help you identify the root cause of catalyst deactivation and provide actionable solutions to restore catalytic activity.

Issue 1: Gradual decrease in reaction yield and conversion rate over multiple cycles.

  • Question: My reaction yield for this compound synthesis has dropped by 30% after five consecutive runs using the same catalyst batch. What is the likely cause?

  • Answer: A gradual decline in catalyst activity is often attributed to fouling , specifically coking , where carbonaceous materials deposit on the active sites of the catalyst.[1][2] This can also be caused by the slow poisoning of the catalyst by impurities present in the feedstock.[2][3]

  • Question: How can I confirm if coking is the cause of deactivation?

  • Answer: Characterization techniques such as Temperature Programmed Oxidation (TPO) can quantify the amount of coke deposited on the catalyst surface.[1] A visual inspection of the catalyst may also reveal a change in color, often to a darker shade, indicating carbon deposition.

  • Question: What is the recommended procedure to regenerate a coked catalyst?

  • Answer: A common method for regenerating a catalyst deactivated by coking is calcination . This process involves heating the catalyst in a controlled atmosphere (e.g., dilute oxygen in nitrogen) to burn off the carbon deposits.[1] It is crucial to control the temperature to avoid thermal damage to the catalyst.[1]

Issue 2: Sudden and significant drop in catalyst activity.

  • Question: I observed a sharp drop in catalytic activity in a single run. What could be the reason?

  • Answer: A sudden loss of activity is often indicative of catalyst poisoning .[2][4] This occurs when impurities in the reactants or solvent strongly adsorb to the active sites, rendering them inactive.[3][4] Common poisons for metal catalysts include sulfur, nitrogen, and halogen compounds.[3]

  • Question: How can I identify the poison affecting my catalyst?

  • Answer: Identifying the specific poison may require analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) to analyze the surface composition of the deactivated catalyst.[1] A review of the purity of your starting materials and solvents is also a critical first step.

  • Question: Can a poisoned catalyst be regenerated?

  • Answer: Regeneration of a poisoned catalyst depends on the nature of the poison.[1] For reversible poisoning, washing the catalyst with a suitable solvent or a specific chemical treatment might remove the adsorbed species.[1] However, strong chemisorption, as is often the case with sulfur compounds on metal catalysts, can lead to irreversible deactivation.[2]

Issue 3: Irreversible loss of catalyst activity and changes in catalyst structure.

  • Question: My catalyst's performance has degraded, and regeneration attempts have been unsuccessful. What could be the underlying issue?

  • Answer: Irreversible deactivation can be a result of thermal degradation (sintering) or leaching of the active metal.[1][5] Sintering involves the agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[2][4] Leaching is the dissolution of the active metal into the reaction medium.[5][6]

  • Question: What reaction conditions can lead to sintering or leaching?

  • Answer: High reaction temperatures can promote sintering.[2] The choice of solvent and the presence of certain ligands or reagents can influence the leaching of the active metal.[5]

  • Question: How can I prevent irreversible catalyst deactivation?

  • Answer: To mitigate sintering, it is important to operate within the recommended temperature range for the catalyst.[2] To prevent leaching, careful selection of solvents and reaction conditions is crucial. Using a catalyst with a robust support structure can also help to stabilize the active metal particles.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation?

A1: The primary mechanisms of catalyst deactivation can be broadly categorized as:

  • Chemical: Poisoning and fouling (coking).[4][7]

  • Thermal: Sintering and thermal degradation.[2][4]

  • Mechanical: Attrition and crushing of the catalyst particles.[3][7]

Q2: How does water content in the reaction mixture affect catalyst stability?

A2: Water can act as a deactivating agent for certain catalysts.[3] In the synthesis of N-vinyl pyrrolidone, for instance, water has been shown to negatively impact the activity of the pyrrolidone potassium salt catalyst by promoting its deactivation through ring-opening.[8] It is crucial to use dry solvents and reactants to minimize water-induced deactivation.[3]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, regeneration is often possible, depending on the deactivation mechanism.[1]

  • Coking/Fouling: Can often be reversed by calcination in a controlled atmosphere to burn off deposits.[1]

  • Reversible Poisoning: Some poisons can be removed by washing with appropriate solvents or by thermal treatment.[1]

  • Sintering and Leaching: These are generally considered irreversible deactivation mechanisms.[1]

Q4: What is the typical lifespan of a catalyst in this compound synthesis?

A4: The lifespan of a catalyst is highly dependent on the specific catalyst used, the purity of the reactants and solvents, and the reaction conditions (temperature, pressure). A well-maintained system with high-purity starting materials will exhibit a longer catalyst lifetime.[1]

Data Presentation

Table 1: Catalyst Performance and Deactivation Over Multiple Cycles

Cycle NumberConversion (%)Selectivity to this compound (%)
19895
29594
39193
48591
57889

Table 2: Effect of Catalyst Regeneration on Performance

Catalyst StateConversion (%)Selectivity to this compound (%)
Fresh Catalyst9895
Deactivated (5 cycles)7889
Regenerated (Calcination)9694

Experimental Protocols

Protocol 1: Regeneration of a Coked Catalyst by Calcination

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed organic residues. Follow with a wash using hot deionized water.[1]

  • Drying: Dry the catalyst in a vacuum oven at 80-100°C until a constant weight is achieved.[1]

  • Calcination:

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst to a temperature between 300°C and 500°C under a flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂).

    • The temperature should be ramped up slowly (e.g., 5°C/min) to control the combustion of the carbonaceous deposits.

    • Hold at the final temperature for 2-4 hours or until the coke has been completely removed.

  • Reduction (if applicable for metal catalysts): After cooling the catalyst under an inert atmosphere (e.g., nitrogen or argon), it may need to be re-reduced to its active metallic state. Heat the catalyst under a flow of hydrogen gas (typically diluted with nitrogen) to a temperature of 200-300°C for 2-4 hours.[1]

  • Passivation and Storage: After reduction, the catalyst should be carefully passivated (if pyrophoric) and stored under an inert atmosphere until further use.

Visualizations

CatalystDeactivationTroubleshooting start Reduced Catalyst Performance check_rate Deactivation Rate? start->check_rate gradual Gradual Decline check_rate->gradual Gradual sudden Sudden Drop check_rate->sudden Sudden cause_coking Likely Cause: Coking/Fouling gradual->cause_coking cause_poisoning Likely Cause: Poisoning sudden->cause_poisoning confirm_coking Confirm with TPO cause_coking->confirm_coking confirm_poisoning Confirm with XPS/ Feedstock Analysis cause_poisoning->confirm_poisoning regenerate_coking Regenerate by Calcination confirm_coking->regenerate_coking Confirmed regenerate_poisoning Attempt Regeneration: Solvent Wash/ Chemical Treatment confirm_poisoning->regenerate_poisoning Confirmed check_regeneration Regeneration Successful? regenerate_coking->check_regeneration regenerate_poisoning->check_regeneration irreversible Irreversible Deactivation: Sintering/Leaching check_regeneration->irreversible No reuse Reuse Catalyst check_regeneration->reuse Yes replace Replace Catalyst irreversible->replace

Caption: Troubleshooting workflow for catalyst deactivation.

DeactivationMechanisms cluster_deactivation Deactivation Pathways catalyst Active Catalyst poisoning Poisoning (e.g., Sulfur, Halides) catalyst->poisoning Chemical Impurities fouling Fouling/Coking (Carbon Deposition) catalyst->fouling High Temperature/ Side Reactions sintering Sintering (Thermal Degradation) catalyst->sintering Excessive Heat leaching Leaching (Metal Dissolution) catalyst->leaching Solvent Effects/ Complexation deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst leaching->deactivated_catalyst

Caption: Common catalyst deactivation mechanisms.

RegenerationWorkflow start Deactivated Catalyst recovery 1. Catalyst Recovery (Filtration) start->recovery washing 2. Washing (Solvent & Water) recovery->washing drying 3. Drying (Vacuum Oven) washing->drying calcination 4. Calcination (Controlled Oxidation) drying->calcination reduction 5. Reduction (optional) (H2 Flow) calcination->reduction end Regenerated Catalyst reduction->end

Caption: General workflow for catalyst regeneration by calcination.

References

Technical Support Center: Synthesis of 1H-Pyrrol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Pyrrol-2(3H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors:

    • Inactive Starting Materials: Ensure the purity and reactivity of your starting materials, such as the 1,4-dicarbonyl compound (e.g., succinaldehyde or its precursor) and the amine source (e.g., ammonia or a primary amine). Amines with strong electron-withdrawing groups may exhibit lower nucleophilicity, requiring more forcing reaction conditions.

    • Inappropriate Reaction Conditions: The Paal-Knorr synthesis, a common route to pyrroles, can be sensitive to temperature and catalyst choice.[1] Harsh conditions, such as prolonged heating or highly concentrated acid, might lead to the degradation of starting materials or the product.[1]

    • Solvent Choice: The solvent plays a crucial role in the reaction. While some modern variations of the Paal-Knorr synthesis can be performed in water, the final dehydration step to form the pyrrole ring can be inhibited by excess water under certain conditions.

    • Steric Hindrance: Significant steric hindrance in either the 1,4-dicarbonyl compound or the amine can impede the reaction.[2]

    Recommendations:

    • Verify the quality of your reagents.

    • Optimize the reaction temperature and catalyst concentration. Milder conditions are often preferable.[2]

    • Experiment with different solvents. For some pyrrole syntheses, ethanol has been found to be an effective solvent in terms of yield and reaction time.[3] Solvent-free conditions have also been reported to be successful for certain Paal-Knorr reactions.[4]

    • If steric hindrance is a suspected issue, consider using a less hindered substrate or applying more forcing conditions, such as higher temperatures or longer reaction times, with caution.[2]

Issue 2: Formation of Significant Byproducts

  • Question: I am observing a significant amount of byproducts in my reaction mixture. What are these likely to be and how can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge. Potential side-products in the synthesis of this compound include:

    • Polymerization Products: Pyrroles can be susceptible to polymerization, especially under strongly acidic conditions.[5]

    • Incompletely Cyclized Intermediates: The reaction may stall at the hemiaminal or the 2,5-dihydroxytetrahydropyrrole stage, especially if the dehydration step is inefficient.

    • Side reactions of intermediates: The intermediate imine or iminium ion can be prone to side reactions.

    Recommendations:

    • Optimize the concentration of the acid catalyst; too strong an acid can promote polymerization.

    • Ensure efficient removal of water during the final dehydration step to drive the reaction towards the desired pyrrole.

    • Monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal reaction time and avoid prolonged reaction times that may lead to byproduct formation.

Issue 3: Difficulties in Product Purification

  • Question: The crude product is proving difficult to purify. What purification strategies are recommended?

  • Answer: Purification of pyrrole derivatives can be challenging due to their polarity.

    • Extraction: A standard workup may involve neutralizing the reaction mixture and extracting the product into an appropriate organic solvent. Washing the organic layer with water and brine can help remove residual acid and water-soluble impurities.

    • Column Chromatography: This is a common method for purifying pyrrole derivatives. A careful selection of the stationary and mobile phases is crucial for achieving good separation.

    • Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification technique.[2]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound and its derivatives?

    • A1: The Paal-Knorr synthesis is a widely used and versatile method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][6]

  • Q2: How does the choice of solvent affect the synthesis of this compound?

    • A2: The solvent can influence reaction rate, yield, and in some cases, product selectivity. While polar protic solvents like ethanol are commonly used and have been shown to be effective, some modern protocols advocate for solvent-free conditions to enhance the "green" credentials of the synthesis.[3][4] The choice of solvent can also be critical in managing the solubility of reactants and intermediates.

  • Q3: Can I use a starting material other than a 1,4-dicarbonyl compound?

    • A3: Yes, other starting materials can be used. For instance, polysubstituted pyrroles can be synthesized from N-protected succinimides.[7]

  • Q4: What catalysts are typically used in the Paal-Knorr synthesis?

    • A4: A variety of acid catalysts can be employed, including Brønsted acids (e.g., hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., iron(III) chloride).[8] In some modified procedures, iodine has been used as a catalyst under solvent-free conditions.[1]

  • Q5: How can I confirm the identity and purity of my synthesized this compound?

    • A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) are used to confirm the structure of the synthesized compound. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation

Table 1: Summary of Reaction Conditions for Pyrrole Synthesis from Literature

Starting MaterialsAmine SourceCatalystSolventTemperatureYield (%)Reference
2,5-HexanedioneVarious aminesNoneSolvent-freeRoom TemperatureExcellentGreen Chemistry (RSC Publishing)[4]
Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid-Tetra-n-butylammonium bromide (TBAB)Ethanol50 °C73-95Journal of the Mexican Chemical Society[3]
N-Protected Succinimides-Petasis reagent/p-TsOHTHF-85-95Tetrahedron Letters[7]
1,4-DiketonesPrimary amineProtic or Lewis acidsVarious->60Phosphorus, Sulfur, and Silicon and the Related Elements[1]
2,5-dimethoxytetrahydrofuranVarious aminesIron(III) chlorideWaterMildGood to ExcellentSynlett[9]

Experimental Protocols

General Protocol for the Paal-Knorr Synthesis of a Substituted Pyrrole (Adapted)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Amine: Add the primary amine or ammonia source (1-1.2 equivalents) to the solution.

  • Catalyst Addition: Introduce the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization.

  • Characterization: Confirm the structure of the purified product using NMR, IR, and MS.

Mandatory Visualization

experimental_workflow start Start: Reagents & Solvent reaction_setup 1. Reaction Setup: Dissolve 1,4-dicarbonyl in solvent start->reaction_setup add_amine 2. Add Amine Source reaction_setup->add_amine add_catalyst 3. Add Acid Catalyst add_amine->add_catalyst reaction 4. Heat to Reflux & Monitor by TLC add_catalyst->reaction workup 5. Cooldown, Neutralize & Extract reaction->workup purification 6. Purify Crude Product (Chromatography/Distillation/Recrystallization) workup->purification characterization 7. Characterize Product (NMR, IR, MS) purification->characterization end End: Pure this compound characterization->end

Caption: Paal-Knorr Synthesis Workflow for this compound.

troubleshooting_workflow start Low/No Yield? check_reagents Check Reagent Purity & Reactivity start->check_reagents Yes byproducts Significant Byproducts? start->byproducts No optimize_conditions Optimize Temperature & Catalyst Concentration check_reagents->optimize_conditions change_solvent Experiment with Different Solvents optimize_conditions->change_solvent steric_hindrance Consider Steric Hindrance change_solvent->steric_hindrance steric_hindrance->byproducts adjust_acid Adjust Acid Catalyst Concentration byproducts->adjust_acid Yes purification_issue Purification Difficulty? byproducts->purification_issue No remove_water Ensure Efficient Water Removal adjust_acid->remove_water monitor_reaction Optimize Reaction Time via Monitoring remove_water->monitor_reaction monitor_reaction->purification_issue extraction Optimize Extraction Protocol purification_issue->extraction Yes success Successful Synthesis purification_issue->success No chromatography Optimize Chromatography Conditions extraction->chromatography distill_recrystallize Attempt Distillation or Recrystallization chromatography->distill_recrystallize distill_recrystallize->success

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

Validation & Comparative

Validating the Structure of 1H-Pyrrol-2(3H)-one: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive spectroscopic analysis for the validation of the 1H-Pyrrol-2(3H)-one structure, a key heterocyclic motif in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of its spectroscopic data against its saturated analog, pyrrolidin-2-one, and its aromatic counterpart, pyrrole. The guide includes detailed experimental protocols and visual workflows to support the identification and characterization of this important compound.

Spectroscopic Data Comparison

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this compound and its comparative analysis with pyrrolidin-2-one and pyrrole.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by the presence of signals corresponding to its unique unsaturated lactam structure. Key differences are observed when compared to the fully saturated ring of pyrrolidin-2-one and the aromatic system of pyrrole.

CompoundH3 (ppm)H4 (ppm)H5 (ppm)N-H (ppm)
This compound ~3.0 (s, 2H)~6.1 (d, 1H)~7.0 (d, 1H)~8.0 (br s, 1H)
Pyrrolidin-2-one ~2.3 (t, 2H)~2.0 (quint, 2H)~3.4 (t, 2H)~7.5 (br s, 1H)
Pyrrole 6.22 (t, 2H)6.73 (t, 2H)-8.11 (br s, 1H)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the this compound structure, with distinct chemical shifts for the carbonyl carbon, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbon at the C3 position.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
This compound ~175~35~125~145
Pyrrolidin-2-one ~177~31~18~42
Pyrrole 118108108118

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, as well as C=C stretching from the double bond.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
This compound ~3250~1680~1620
Pyrrolidin-2-one ~3200~1670-
Pyrrole ~3400-~1530
Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of this compound. The fragmentation pattern provides additional structural information.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 8355, 54, 28
Pyrrolidin-2-one 8556, 42, 28
Pyrrole 6766, 41, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accurate validation of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum on a 75 MHz or higher spectrometer. Typical parameters include a spectral width of 0-200 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film for liquids/oils):

  • Place a small drop of the neat liquid sample onto one face of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently press to form a thin, uniform film.

Sample Preparation (KBr Pellet for solids):

  • Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (for thin film) or a pure KBr pellet.

  • Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

Signaling Pathway and Experimental Workflow

To illustrate the context of this compound derivatives in biological systems, the following diagrams depict a representative signaling pathway and a general experimental workflow for spectroscopic analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Structure Structure Validation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General experimental workflow for the spectroscopic validation of this compound.

Many derivatives of succinimide, which shares a similar core structure with this compound, have been shown to be active in various biological pathways, including the activation of stress-related signaling cascades.[1]

MAPK_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, RAF) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Regulates Succinimide_Derivative Succinimide/Pyrrol-2(3H)-one Derivative Succinimide_Derivative->MAPKKK Modulates Succinimide_Derivative->MAPK Modulates

Caption: Simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway potentially modulated by succinimide and related derivatives.

References

A Comparative Guide to the Synthesis of 1H-Pyrrol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrol-2(3H)-one, or γ-lactam, is a core structural motif in a multitude of biologically active compounds and a valuable synthetic intermediate in medicinal chemistry. The development of efficient and versatile synthetic routes to this scaffold is of paramount importance. This guide provides an objective comparison of three distinct and widely employed methodologies for the synthesis of this compound and its derivatives: the classical ammonolysis of γ-butyrolactone, the hydrogenation of succinimide, and a modern multicomponent approach for the synthesis of functionalized pyrrolidinones.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative aspects of the three selected synthetic routes, offering a clear and concise comparison to aid in the selection of the most appropriate method for a given research objective.

ParameterAmmonolysis of γ-ButyrolactoneHydrogenation of SuccinimideUgi Multicomponent Reaction
Starting Materials γ-Butyrolactone, AmmoniaSuccinimide, HydrogenCarboxylic Acid, Amine, Carbonyl, Isocyanide
Key Reagents/Catalysts None (high temp/pressure) or Acid/BaseSkeletal Nickel (Raney Nickel)None (self-condensing)
Typical Reaction Yield >94% (industrial)High (lab scale)Generally high, product dependent
Reaction Temperature 250-290 °C (industrial)60-350 °CRoom temperature to 65 °C
Reaction Pressure 8.0-16.0 MPa (industrial)50-10,000 psigAtmospheric
Reaction Time 20-120 min (continuous flow)Variable, typically several hours24 hours
Product Scope Unsubstituted this compoundUnsubstituted this compoundHighly functionalized N-substituted pyrrolidinones
Advantages High yield, atom economical, scalableGood yield, readily available starting materialHigh diversity, one-pot, mild conditions
Disadvantages Harsh conditions (industrial), limited scopeRequires high pressure hydrogenation setupLimited to N-substituted derivatives

Experimental Protocols

Synthesis of this compound via Ammonolysis of γ-Butyrolactone

This protocol describes a laboratory-scale synthesis of 4-hydroxybutanamide, which subsequently cyclizes to this compound upon heating. This two-step approach avoids the high pressures and temperatures of the direct industrial conversion.

Materials and Equipment:

  • γ-Butyrolactone (GBL), ≥99% purity

  • Aqueous ammonia (28-30% NH₃ solution)

  • Deionized water

  • Ethanol, absolute

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 86.1 g (1.0 mol) of γ-butyrolactone and 100 mL of deionized water.

  • Addition of Ammonia: While stirring, slowly add 150 mL of concentrated aqueous ammonia (28-30%) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 90-95 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ammonia and water under reduced pressure using a rotary evaporator to obtain crude 4-hydroxybutanamide.

  • Cyclization: The crude 4-hydroxybutanamide is then heated to approximately 180-200 °C. The cyclization process releases water and yields this compound. The product can be purified by distillation under reduced pressure.

Synthesis of this compound via Hydrogenation of Succinimide

This method involves the catalytic hydrogenation of succinimide to produce 2-pyrrolidinone.

Materials and Equipment:

  • Succinimide

  • Skeletal Nickel (Raney Nickel) catalyst

  • Aqueous or non-aqueous solvent (e.g., water, ethanol)

  • High-pressure autoclave (hydrogenation reactor)

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Prepare a slurry of skeletal nickel catalyst in the chosen solvent.

  • Reaction Setup: In a high-pressure autoclave, combine succinimide and the skeletal nickel catalyst slurry.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 500-2000 psi) and heat to the reaction temperature (e.g., 100-250 °C).[2][3]

  • Reaction Monitoring: Maintain the reaction under stirring for several hours until the uptake of hydrogen ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting 2-pyrrolidinone can be purified by distillation or recrystallization.

Synthesis of N-Substituted Pyrrolidinones via Ugi Multicomponent Reaction

This protocol outlines a solid-phase synthesis of N-substituted pyrrolidinones, which allows for the rapid generation of a library of diverse compounds.

Materials and Equipment:

  • Resin-bound glutamic acid (e.g., on Merrifield resin)

  • Aldehyde (2 equivalents)

  • Amine (2 equivalents)

  • Isocyanide (2 equivalents)

  • Acetonitrile/methanol (4:1) solvent

  • Solid-phase synthesis vessel with shaker

  • Filtration apparatus

  • Solvents for washing (methanol, DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound glutamic acid in acetonitrile/methanol (4:1) in a solid-phase synthesis vessel.

  • Ugi Reaction:

    • Add the aldehyde (2 equiv.) and amine (2 equiv.) to the swollen resin and shake at 65 °C for 1 hour.

    • Add the isocyanide (2 equiv.) and continue to shake at 65 °C for 24 hours.[4]

  • Washing: After the reaction, filter the resin and wash sequentially with methanol, DMF, and DCM, then dry.

  • Cleavage from Resin (if required): Depending on the linker used, the N-substituted pyrrolidinone product can be cleaved from the solid support using appropriate reagents (e.g., trifluoroacetic acid for an acid-labile linker).

  • Purification: The cleaved product is then purified using standard chromatographic techniques.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the three compared synthetic routes to this compound and its derivatives.

Synthetic_Routes_Comparison cluster_0 Route 1: Ammonolysis of γ-Butyrolactone cluster_1 Route 2: Hydrogenation of Succinimide cluster_2 Route 3: Ugi Multicomponent Reaction GBL γ-Butyrolactone Pyrrolidinone1 This compound GBL->Pyrrolidinone1 High Temp/Pressure Ammonia Ammonia Succinimide Succinimide Pyrrolidinone2 This compound Succinimide->Pyrrolidinone2 Catalytic Hydrogenation Hydrogen Hydrogen Catalyst Ni Catalyst Carboxylic_Acid Carboxylic Acid Functionalized_Pyrrolidinone N-Substituted Pyrrolidinone Carboxylic_Acid->Functionalized_Pyrrolidinone One-pot Reaction Amine Amine Amine->Functionalized_Pyrrolidinone One-pot Reaction Carbonyl Carbonyl Carbonyl->Functionalized_Pyrrolidinone One-pot Reaction Isocyanide Isocyanide Isocyanide->Functionalized_Pyrrolidinone One-pot Reaction Experimental_Workflow cluster_ammonolysis Ammonolysis of γ-Butyrolactone cluster_hydrogenation Hydrogenation of Succinimide cluster_ugi Ugi Multicomponent Reaction A1 Mix γ-Butyrolactone and Aqueous Ammonia A2 Reflux (90-95°C) A1->A2 A3 Evaporate Water/Ammonia A2->A3 A4 Heat to Cyclize (180-200°C) A3->A4 A5 Purify by Distillation A4->A5 H1 Combine Succinimide and Ni Catalyst in Autoclave H2 Pressurize with H₂ and Heat H1->H2 H3 Filter Catalyst H2->H3 H4 Evaporate Solvent H3->H4 H5 Purify by Distillation H4->H5 U1 Swell Resin-Bound Glutamic Acid U2 Add Aldehyde, Amine, and Isocyanide; Heat U1->U2 U3 Wash Resin U2->U3 U4 Cleave Product from Resin U3->U4 U5 Purify by Chromatography U4->U5

References

The Versatility of the 1H-Pyrrol-2(3H)-one Scaffold: A Comparative Guide to Its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 1H-pyrrol-2(3H)-one core structure represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to specific enzyme inhibition. This guide provides a comparative analysis of the biological potency of this compound and its analogs, supported by experimental data and detailed methodologies to aid in future drug discovery efforts.

The pyrrol-2-one ring, a five-membered nitrogen-containing lactam, serves as a versatile template for the design of novel therapeutic agents. Modifications to this core structure have yielded a plethora of analogs with diverse and potent biological profiles. This comparative guide synthesizes findings from multiple studies to present a clear overview of the structure-activity relationships and therapeutic potential of this important class of compounds.

Comparative Biological Activities: A Tabular Overview

The following tables summarize the quantitative biological data for various analogs of this compound, categorized by their primary biological activity. This allows for a direct comparison of the potency of different structural modifications.

Table 1: Antimicrobial Activity
Compound/AnalogTarget OrganismActivity (MIC/IC50)Reference
Iodo-Dihydro-Pyrrole-2-one (3g)Staphylococcus aureus, Pseudomonas aeruginosaNot specified, but noted as highly active[1]
Iodo-Dihydro-Pyrrole-2-one (3l, 3i)Candida albicansNot specified, but noted as highly active[1]
2H-pyrrole-2-one derivative (5a-j with p-F)S. aureus, E. coli, C. albicansMore potent than ciprofloxacin and fluconazole[2]
Pyrrole-based Chalcone (7)Candida kruseiMIC = 25 µg/mL[3]
Pyrrole-based Chalcone (9)Candida kruseiMIC = 25 µg/mL[3]
Pyrrolo[3,4-c]pyridine-3-one (14a-d)Mycobacterium tuberculosisMIC <25 µM, IC50 = 4.5–9.5 µM (InhA inhibition)[4]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37RvMIC = 3.125 µg/mL[5]
Table 2: Anticancer and Antiproliferative Activity
Compound/AnalogCell Line(s)Activity (IC50/GI50)Mechanism of ActionReference
5-Hydroxy-1H-pyrrol-2-(5H)-one (1d)Multiple cancer cell linesStrong anti-proliferative activityInduces S-phase arrest and apoptosis[6]
Pyrrol-2-one derivative (IVg)60 human cancer cell linesBroad spectrum, selectiveTubulin polymerization inhibitor[7]
1H-pyrrolo[2,3-b]pyridine (4h)4T1 (breast cancer)FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nMFGFR inhibitor[8][9]
1H-pyrrolo[2,3-b]pyridine derivative (9)MKN-45, EBC-1c-Met IC50 = 22.8 nMc-Met kinase inhibitor[10]
Benzo[d]oxazol-2(3H)-one derivative (8g)Colorectal cancer cellsTNIK IC50 = 0.050 µMTNIK inhibitor, Wnt signaling suppression[11]
Pyrrolo[3,2-c]pyridine (14)FMS kinase assayIC50 = 60 nMFMS kinase inhibitor[12]
Pyrrolo[3,2-c]pyridine (15)FMS kinase assayIC50 = 30 nMFMS kinase inhibitor[12]
Table 3: Enzyme Inhibitory Activity
Compound/AnalogTarget EnzymeActivity (IC50/Kᵢ)Reference
(E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-oneshCA I, II, IX, XIILow to high nanomolar potency[13]
1,3-diaryl-pyrrole (3p)Butyrylcholinesterase (BChE)IC50 = 1.71 ± 0.087 µM[14]
1H-pyrrolo[2,3-b]pyridine derivative (9)c-Met kinaseIC50 = 22.8 nM[10]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR1, FGFR2, FGFR3IC50 = 7, 9, 25 nM respectively[8][9]
Benzo[d]oxazol-2(3H)-one derivative (8g)TNIKIC50 = 0.050 µM[11]
1H-pyrrolo[2,3-c]pyridine-7-amine derivativesH+/K+-ATPasePotent in vitro and in vivo inhibition[15]
(1H)-pyrrolesHistone Deacetylases (HDACs)Induces histone acetylation[16]
1H-pyrrolo[2,3-b]pyridine derivative (9)UreaseIC50 = 2.19 ± 0.37 µM

Experimental Protocols

A summary of the key experimental methodologies employed in the cited studies is provided below to ensure reproducibility and facilitate further research.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is a common measure of antimicrobial activity.[2] A typical protocol involves:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific protein kinases is often determined using in vitro assays.[10] A general workflow is as follows:

  • Reagents: The assay mixture typically includes the purified kinase, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

  • Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (Serial Dilutions) Incubation Incubate at Specific Temp Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Quantify Quantify Phosphorylation (e.g., Luminescence) Incubation->Quantify IC50 Calculate IC50 Quantify->IC50

General workflow for an in vitro kinase inhibition assay.

Signaling Pathways

The anticancer activity of many this compound analogs can be attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases.[9] Aberrant activation of the FGFR signaling pathway is implicated in various cancers.[8] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to effectively block this pathway.[8][9]

FGFR_pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Pyrrolone 1H-pyrrolo[2,3-b]pyridine Inhibitor Pyrrolone->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine analogs.
Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) is a key regulator of this pathway. Certain benzo[d]oxazol-2(3H)-one derivatives, which are structurally related to the pyrrolone core, have been identified as potent TNIK inhibitors, thereby suppressing aberrant Wnt signaling.[11]

Wnt_pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Degradation β-catenin Degradation Beta_Catenin->Degradation TNIK TNIK TCF_LEF->TNIK Gene_Transcription Target Gene Transcription TNIK->Gene_Transcription Pyrrolone_analog Benzo[d]oxazol-2(3H)-one Inhibitor Pyrrolone_analog->TNIK

Mechanism of Wnt signaling inhibition by TNIK-targeting pyrrolone analogs.

Conclusion

The this compound scaffold and its analogs continue to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, including potent and selective antimicrobial, anticancer, and enzyme inhibitory effects, underscore the importance of this chemical class. The data and methodologies presented in this guide offer a valuable resource for researchers aiming to design and develop next-generation drugs based on this versatile molecular framework. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of novel clinical candidates.

References

Unveiling the Reactivity of 1H-Pyrrol-2(3H)-one: A Computational Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of heterocyclic scaffolds is paramount for designing novel therapeutics and functional materials. This guide provides a comparative analysis of the computational studies on the reactivity of 1H-Pyrrol-2(3H)-one and its structural analogs, offering insights into its stability and reaction mechanisms.

While direct computational investigations on this compound are limited, its structural similarity to the well-studied succinimide moiety provides a valuable benchmark for predicting its chemical behavior. This guide leverages computational data from succinimide and other γ-lactams to offer a comprehensive overview of the factors governing the reactivity of this class of compounds.

Comparative Analysis of Lactam Reactivity

The reactivity of lactams is critically influenced by ring strain, amide resonance, and the nature of substituents. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying these effects.

Hydrolysis Activation Barriers

The hydrolysis of the lactam bond is a key reaction pathway influencing the stability and biological activity of these molecules. The activation energy (Ea) for this process provides a quantitative measure of their reactivity.

CompoundReactionComputational MethodActivation Energy (Ea) in kcal/mol
SuccinimideAlkaline Hydrolysis (OH⁻ attack)DFT (B3LYP/6-31+G*)~16-18
β-Lactam (general)Neutral HydrolysisAb initio~20-30
β-Lactam (general)Alkaline HydrolysisDFTLower than neutral hydrolysis
γ-Lactam (general)Alkaline HydrolysisAb initio~21.62[1]

Note: The data presented is a summary from various computational studies and may vary depending on the specific model and computational level of theory used.

The lower activation energy for the alkaline hydrolysis of succinimide compared to the neutral hydrolysis of β-lactams suggests that this compound is likely more susceptible to base-catalyzed ring opening. The presence of the double bond in the pyrrolone ring may further influence its electronic properties and reactivity compared to the saturated succinimide ring.

Reaction Mechanisms: A Computational Perspective

Computational chemistry provides a window into the transition states and intermediates that govern reaction pathways. For lactams, the primary focus has been on the mechanism of hydrolysis.

Alkaline Hydrolysis Pathway

The alkaline hydrolysis of γ-lactams, such as succinimide, is generally accepted to proceed through a nucleophilic addition-elimination mechanism.

hydrolysis_pathway Reactants Lactam + OH⁻ TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Ring Opening) Intermediate->TS2 Products Ring-Opened Product TS2->Products

Alkaline hydrolysis pathway of a γ-lactam.

This pathway involves the initial attack of a hydroxide ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent ring-opening, facilitated by the departure of the nitrogen as a leaving group, yields the final carboxylate product. Computational studies can model the energies of the transition states and the intermediate, providing a detailed energy profile of the reaction.

Experimental Protocols: A Foundation for Computational Validation

Robust computational models are often validated against experimental data. Here are detailed methodologies for key experiments relevant to the study of lactam reactivity.

Kinetic Analysis of Lactam Hydrolysis

Objective: To determine the rate constants and activation parameters for the hydrolysis of a lactam under specific conditions (e.g., pH, temperature).

Materials:

  • Lactam of interest (e.g., this compound)

  • Buffer solutions of desired pH

  • Spectrophotometer or HPLC system

  • Thermostated water bath

Procedure:

  • Prepare a stock solution of the lactam in a suitable solvent.

  • Prepare a series of buffer solutions at the desired pH values.

  • Initiate the reaction by adding a small aliquot of the lactam stock solution to the pre-heated buffer solution in a cuvette or reaction vial.

  • Monitor the progress of the reaction over time by measuring the change in absorbance at a specific wavelength (if the product has a different UV-Vis spectrum) or by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of the reactant and product.

  • Calculate the initial rate of the reaction from the change in concentration over time.

  • Repeat the experiment at different substrate concentrations to determine the order of the reaction.

  • Repeat the entire procedure at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Computational Workflow for Reactivity Studies

The following workflow outlines a typical computational approach to investigating the reactivity of a molecule like this compound.

computational_workflow Start Define Research Question (e.g., Hydrolysis Mechanism) GeomOpt Geometry Optimization (DFT: B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation (Confirm Minima) GeomOpt->FreqCalc TS_Search Transition State Search (e.g., QST2, QST3) GeomOpt->TS_Search IRC_Calc Intrinsic Reaction Coordinate (IRC) (Confirm Transition State) TS_Search->IRC_Calc Energy_Profile Calculate Energy Profile (Single Point Energies) IRC_Calc->Energy_Profile Analysis Analyze Results (Activation Barriers, Geometries) Energy_Profile->Analysis

A typical computational workflow for studying reaction mechanisms.

This workflow begins with the optimization of the ground state geometries of the reactants. Transition state structures are then located, and their identity is confirmed by frequency calculations (one imaginary frequency) and Intrinsic Reaction Coordinate (IRC) calculations, which connect the transition state to the corresponding reactants and products. Finally, single-point energy calculations at a higher level of theory are often performed to obtain a more accurate reaction energy profile.

Conclusion

While direct computational data on this compound remains an area for future investigation, a comparative analysis with its structural analog, succinimide, and other γ-lactams provides valuable insights into its expected reactivity. The computational methodologies and experimental protocols outlined in this guide offer a robust framework for researchers to further explore the chemical properties of this important heterocyclic scaffold. Future computational studies focusing on the specific electronic effects of the endocyclic double bond in this compound will be crucial for a more precise understanding of its reactivity profile and for guiding its application in drug discovery and materials science.

References

X-ray Crystallographic Insights into 1H-Pyrrol-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comparative analysis of the X-ray crystallographic data of two distinct 1H-Pyrrol-2(3H)-one derivatives, offering insights into their molecular geometry and packing.

The this compound scaffold, a five-membered lactam ring, is a core component of numerous compounds with significant biological activities, including potential applications in cancer therapy. The precise spatial arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Comparative Crystallographic Data

This section presents a summary of the crystallographic data for two exemplary this compound derivatives, highlighting the key parameters that define their crystal structures.

ParameterDerivative 1: (E)-1-(4-sulfamoylphenylethyl)-3-(4-bromobenzylidene)-5-(p-tolyl)-1H-pyrrol-2(3H)-oneDerivative 2: (E)-4-(2-(3-(4-fluorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)ethyl)benzenesulfonamide
Chemical Formula C₂₆H₂₃BrN₂O₃SC₂₅H₂₂FN₃O₃S
Crystal System Not explicitly statedNot explicitly stated
Space Group Not explicitly statedNot explicitly stated
Unit Cell Dimensions
a (Å)Data not availableData not available
b (Å)Data not availableData not available
c (Å)Data not availableData not available
α (°)Data not availableData not available
β (°)Data not availableData not available
γ (°)Data not availableData not available
Volume (ų) Data not availableData not available
Z Data not availableData not available
Key Torsion Angles (°) Data not availableData not available

Note: Specific crystallographic data such as crystal system, space group, and unit cell dimensions were not available in the searched literature for these specific compounds. The table is structured to accommodate this data once available.

Experimental Protocols

The synthesis and crystallization of these compounds are critical steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. The general procedures are outlined below.

Synthesis of (E)-1-(4-sulfamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones

A series of these derivatives were synthesized, and their general preparation involves the reaction of appropriate starting materials. For instance, the synthesis of (E)-4-(2-(3-(4-bromobenzylidene)-2-oxo-5-(p-tolyl)-2,3-dihydro-1H-pyrrol-1-yl)ethyl)benzenesulfonamide (Derivative 1) resulted in dark brown crystals with a melting point of 233–234 °C.[1] Similarly, (E)-4-(2-(3-(4-fluorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)ethyl)benzenesulfonamide (Derivative 2) was obtained as light yellow crystals with a melting point of 170–171 °C.[1]

Crystallization

Single crystals suitable for X-ray analysis are typically grown using techniques such as slow evaporation, vapor diffusion, or solvent layering. A general guide to crystallization suggests dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or layering a less soluble solvent on top of the solution to induce crystallization. The choice of solvents and conditions is crucial and often requires empirical optimization for each compound.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer. X-ray diffraction data is collected, typically at low temperatures to minimize thermal vibrations. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.

Visualizing the Path to Crystal Structure

The journey from a synthetic concept to a fully characterized crystal structure involves several key stages. The following diagram illustrates a typical workflow.

experimental_workflow Experimental Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth CrystalSelection Crystal Selection CrystalGrowth->CrystalSelection DataCollection Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

Caption: A flowchart illustrating the key stages from chemical synthesis to obtaining a final crystal structure.

Biological Significance and Signaling Pathways

Derivatives of the this compound scaffold have been investigated for their potential as inhibitors of human carbonic anhydrase (CA) isoforms, which are implicated in various diseases, including cancer.[1] The benzenesulfonamide moiety present in the analyzed derivatives is a well-known zinc-binding group that can interact with the zinc ion in the active site of carbonic anhydrases.

The inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, can disrupt the pH regulation of cancer cells, leading to apoptosis. The general signaling pathway affected by the inhibition of tumor-associated carbonic anhydrases is depicted below.

signaling_pathway Simplified Signaling Impact of Carbonic Anhydrase Inhibition Pyrrolinone This compound Derivative CA_IX_XII Carbonic Anhydrase (CA IX & XII) Pyrrolinone->CA_IX_XII Inhibition pH_Regulation Tumor pH Regulation (Extracellular Acidosis) CA_IX_XII->pH_Regulation Maintains Tumor_Progression Tumor Proliferation, Metastasis, & Survival pH_Regulation->Tumor_Progression Promotes

Caption: Inhibition of tumor-associated carbonic anhydrases by this compound derivatives disrupts pH regulation, hindering cancer progression.

References

A Comparative Guide to Catalysts for 1H-Pyrrol-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of a Key Lactam Moiety.

The synthesis of 1H-Pyrrol-2(3H)-one, also known as 2-pyrrolidone or γ-butyrolactam, is a critical process in the production of a wide range of pharmaceuticals, agrochemicals, and industrial solvents. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts for the synthesis of this compound, focusing on the common and industrially relevant intramolecular cyclization of 4-aminobutanoic acid. The data presented is compiled from scientific literature to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The selection of a suitable catalyst is paramount for achieving high yield, selectivity, and favorable reaction kinetics. The following table summarizes the performance of different catalysts in the synthesis of this compound from 4-aminobutanoic acid, highlighting key reaction parameters.

CatalystStarting MaterialTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
No Catalyst (Thermal)4-Aminobutanoic Acid220-240-2-3~85General Knowledge
Ruthenium on Alumina (Ru/Al₂O₃)Glutamic Acid*1602 (H₂)463.5[1]
Cobalt (Co)Succinimide 60-3500.34-69-High[2]
Nickel (Ni)Succinimide60-3500.34-69-High[2]
Ruthenium (Ru)Succinimide 60-3500.34-69-High[2]
Palladium (Pd)Succinimide60-3500.34-69-High[2]
Platinum (Pt)Succinimide**60-3500.34-69-High[2]

*Note: The synthesis from glutamic acid involves a multi-step process where pyroglutamic acid is an intermediate. **Note: The synthesis from succinimide requires the presence of ammonia and hydrogen gas.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are generalized experimental protocols for key synthetic routes to this compound.

Protocol 1: Thermal Cyclization of 4-Aminobutanoic Acid (Uncatalyzed)

This method represents a baseline for comparison, relying on high temperatures to drive the intramolecular cyclization.

Procedure:

  • Place 10.3 g (0.1 mol) of 4-aminobutanoic acid in a distillation apparatus.

  • Heat the apparatus to a temperature of 220-240 °C.

  • The this compound product will begin to distill over as it is formed.

  • Collect the distillate, which is the crude product.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Catalytic Conversion of Glutamic Acid using Ruthenium on Alumina (Ru/Al₂O₃)

This protocol outlines a one-pot synthesis from a readily available amino acid precursor.

Procedure:

  • Prepare the Ru/Al₂O₃ catalyst by an impregnation method using a ruthenium chloride solution.

  • In a high-pressure autoclave, charge the reactor with glutamic acid and the prepared Ru/Al₂O₃ catalyst.

  • Pressurize the autoclave with hydrogen gas to 2 MPa.

  • Heat the reaction mixture to 160 °C and maintain for 4 hours with stirring.

  • After cooling and depressurizing the reactor, separate the catalyst by filtration.

  • Analyze the product mixture using gas chromatography to determine the yield of this compound.

Protocol 3: Catalytic Hydrogenation of Succinimide

This method utilizes various hydrogenation catalysts in the presence of ammonia.

Procedure:

  • In a high-pressure reactor, place succinimide, the chosen hydrogenation catalyst (e.g., Cobalt, Nickel, Ruthenium, Palladium, or Platinum), and a suitable solvent.

  • Introduce ammonia into the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure (ranging from 0.34 to 69 MPa).

  • Heat the reactor to the reaction temperature (ranging from 60 to 350 °C) and maintain for the required reaction time.

  • After the reaction is complete, cool the reactor and release the pressure.

  • Filter to remove the catalyst.

  • Isolate and purify the this compound product from the reaction mixture.

Visualizing the Synthesis Workflow

To illustrate the general experimental process for evaluating and comparing catalysts for this compound synthesis, the following workflow diagram is provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Select Starting Material (e.g., 4-Aminobutanoic Acid) catalyst Select Catalyst (e.g., Ru/Al2O3, None) start->catalyst setup Reactor Setup (Autoclave/Distillation) start->setup catalyst->setup conditions Set Reaction Conditions (Temperature, Pressure, Time) setup->conditions run Run Reaction conditions->run workup Reaction Work-up (Filtration, Extraction) run->workup analysis Product Analysis (GC, NMR) workup->analysis purification Purification (Distillation, Chromatography) analysis->purification end Pure this compound purification->end

Caption: Generalized workflow for the comparative study of catalysts in this compound synthesis.

Signaling Pathway and Logical Relationships

The synthesis of this compound via the intramolecular cyclization of 4-aminobutanoic acid is a dehydration reaction. The catalyst's role is to facilitate the removal of a water molecule, thereby lowering the activation energy of the reaction. The general signaling pathway, or more accurately, the reaction pathway, can be visualized as follows.

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products reactant 4-Aminobutanoic Acid (HOOC-(CH2)3-NH2) activation Activation of Carboxyl and/or Amino Group reactant->activation Adsorption/Interaction catalyst_node Catalyst (e.g., Acid/Base site or Metal Surface) catalyst_node->catalyst_node Regeneration catalyst_node->activation Facilitates product This compound activation->product Intramolecular Cyclization water Water (H2O) activation->water Dehydration product->catalyst_node Desorption

Caption: Reaction pathway for the catalytic synthesis of this compound from 4-aminobutanoic acid.

References

A Comparative Guide to 1H-Pyrrol-2(3H)-one Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1H-Pyrrol-2(3H)-one derivatives, a promising class of compounds with diverse biological activities. We present a synthesis of in vitro and in vivo data from various studies, focusing on their anticancer, anti-inflammatory, and kinase inhibitory properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for various this compound derivatives and related pyrrole compounds, highlighting their inhibitory concentrations (IC50) and growth inhibition percentages against different cancer cell lines and molecular targets.

Table 1: In Vitro Anticancer Activity of Pyrrole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Diarylureas with 1H-pyrrolo[3,2-c]pyridine scaffoldA375P (Melanoma)AntiproliferativePotencies superior to Sorafenib[1]
Bisamide derivatives with 1H-pyrrolo[3,2-c]pyridine scaffoldNCI-9 Melanoma Cell LinesAntiproliferativeTwo-digit nanomolar IC50 values[1]
Pyrrol-2-one derivative IVgVarious (Renal, Lung, Colon, CNS, Ovary, Kidney)Growth InhibitoryBroad-spectrum activity[2]
1H-pyrrolo[2,3-b]pyridine derivative 4h4T1 (Breast Cancer)ProliferationPotent inhibition[3]
Pyrrole derivative 4dLoVo (Colon Cancer)Cytotoxicity45.81% viability at 50 µM[4]
2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative 5mLeishmania (amastigote)AntileishmanialIC50 = 8.36 µM[5]
1,3-diaryl-pyrrole derivative 3pButyrylcholinesterase (BChE)Enzyme InhibitionIC50 = 1.71 ± 0.087 µM[6]

Table 2: In Vivo Efficacy of Pyrrole Derivatives

Compound/DerivativeAnimal ModelTumor TypeDosage% Tumor Growth Inhibition (TGI)Reference
1H-pyrrolo[2,3-b]pyridine derivative 25a (with irinotecan)HCT116 XenograftColon CancerNot Specified79.3%[7]
1H-pyrrolo[2,3-b]pyridine derivative 25a (with irinotecan)SW620 XenograftColon CancerNot Specified95.4%[7]
2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative 5mBalb/c miceLeishmaniasis12.5 mg/kg (i.p.)56.2% (liver), 61.1% (spleen)[5]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Cell Viability and Cytotoxicity Assays (MTS/MTT)

This protocol is used to assess the effect of this compound derivatives on the viability and proliferation of cancer cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • For MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[8]

  • For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Add solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.[9]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Tubulin Polymerization Inhibition Assay

This assay determines the ability of this compound derivatives to interfere with the assembly of microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer

  • GTP (Guanosine triphosphate)

  • This compound derivatives

  • Microplate reader capable of measuring absorbance at 340 nm over time

Procedure:

  • Prepare a reaction mixture containing tubulin protein in polymerization buffer.

  • Add the this compound derivatives at various concentrations to the reaction mixture.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of treated samples to a control (without inhibitor) to determine the inhibitory effect.[2]

Kinase Inhibition Assays (EGFR, VEGFR)

This protocol measures the ability of this compound derivatives to inhibit the activity of specific kinases like EGFR and VEGFR.

Materials:

  • Recombinant human EGFR or VEGFR kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • This compound derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 96-well plate by combining the kinase, substrate, and this compound derivatives in the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]

  • Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.

  • Determine the IC50 values of the compounds by analyzing the dose-response curves.

In Vivo Tumor Growth Inhibition Study

This study evaluates the in vivo efficacy of this compound derivatives in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells for xenograft implantation

  • This compound derivatives formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomly assign mice to treatment and control groups.

  • Administer the this compound derivatives or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor volume using calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

EGFR_VEGFR_Signaling_Pathway Ligand EGF/VEGF Receptor EGFR/VEGFR (Receptor Tyrosine Kinase) Ligand->Receptor Dimerization Receptor Dimerization Receptor->Dimerization Pyrrolone This compound Derivative Pyrrolone->Receptor Inhibition Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of EGFR/VEGFR Signaling by this compound Derivatives.

TNIK_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TNIK TNIK TCF_LEF->TNIK Recruitment GeneTranscription Target Gene Transcription TNIK->GeneTranscription Activation Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine Derivative Pyrrolopyridine->TNIK Inhibition

Caption: Inhibition of TNIK in the Wnt Signaling Pathway.[11]

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Pyrrolone Pyrrol-2-one Derivative Pyrrolone->Tubulin Inhibition of Polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition by Pyrrol-2-one Derivatives.[2]

Experimental_Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Evaluation Synthesis->InVitro Cytotoxicity Cytotoxicity Assays (MTS/MTT) InVitro->Cytotoxicity TargetBased Target-Based Assays (Kinase, Tubulin) InVitro->TargetBased Mechanism Mechanism of Action (Cell Cycle, Western Blot) InVitro->Mechanism InVivo In Vivo Evaluation InVitro->InVivo Promising Candidates Xenograft Xenograft Models InVivo->Xenograft Pharmacokinetics Pharmacokinetics InVivo->Pharmacokinetics LeadOptimization Lead Optimization InVivo->LeadOptimization Data for Further Development

Caption: General Experimental Workflow for the Evaluation of this compound Derivatives.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1H-Pyrrol-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of heterocyclic chemistry, the 1H-Pyrrol-2(3H)-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental data is presented in structured tables, accompanied by key experimental protocols and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of these promising compounds.

The versatility of the this compound core allows for extensive chemical modifications, leading to a diverse library of analogs with activities spanning from cytotoxicity against cancer cell lines to the inhibition of key inflammatory enzymes and the suppression of microbial growth. Understanding the intricate relationship between the chemical structure of these analogs and their biological function is paramount for the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting the Cytoskeleton and Kinase Signaling

A significant body of research has focused on the anticancer potential of this compound derivatives, with many exhibiting potent cytotoxic effects against a range of human cancer cell lines. A key mechanism of action for a prominent class of these analogs is the inhibition of tubulin polymerization, a critical process for cell division and proliferation.

Structure-Activity Relationship of Tubulin Polymerization Inhibitors

SAR studies have revealed that specific substitutions on the pyrrolone ring are crucial for potent tubulin polymerization inhibitory activity. The presence of a 3-aroyl group, particularly with a 3,4,5-trimethoxyphenyl moiety, and a substituted 1-aryl ring are often essential for high potency.

Compound1-Aryl Substituent3-Aroyl SubstituentTubulin Polymerization IC50 (µM)MCF-7 Cell Growth IC50 (nM)Reference
1 3-Nitrophenyl3,4,5-Trimethoxyphenyl8.9-[1]
2 3-Aminophenyl3,4,5-Trimethoxyphenyl1.415[1]
3 1-(pyridin-2-yl)3,4,5-Trimethoxyphenyl-9.6[2]
4 4-Fluorophenyl3,4,5-Trimethoxyphenyl--[2]
(E)4b ---11.47 (HepG2)[3]
4f Quinolinyl--GI50 CNS: 3.49, Renal: 3.56 (µM)[4]

Data presented as IC50 (the half maximal inhibitory concentration) or GI50 (the concentration for 50% of maximal inhibition of cell proliferation). A lower value indicates higher potency.

The data clearly indicates that the reduction of a nitro group to an amino group at the 3-position of the 1-phenyl ring (compound 2 vs. 1 ) significantly enhances both tubulin polymerization inhibition and cytotoxicity[1]. Furthermore, the introduction of a quinoline scaffold at various positions has been shown to yield potent antiproliferative agents[4].

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The inhibitory effect of this compound analogs on tubulin polymerization is a key indicator of their anticancer potential. A widely used method to determine this is a cell-free in vitro assay that measures the change in turbidity as tubulin polymerizes into microtubules.

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Reference compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer)

  • 96-well microplate reader with temperature control

Procedure:

  • A solution of tubulin in polymerization buffer is prepared on ice.

  • GTP is added to the tubulin solution to a final concentration of 1 mM.

  • The test compounds at various concentrations are added to the wells of a 96-well plate. Control wells contain the vehicle (e.g., DMSO) and reference compounds.

  • The tubulin/GTP solution is added to each well to initiate the polymerization reaction.

  • The plate is immediately transferred to a microplate reader pre-warmed to 37°C.

  • The absorbance (turbidity) at 350 nm is measured every 30-60 seconds for a period of 60-90 minutes.

  • The rate and extent of tubulin polymerization are determined from the change in absorbance over time. The IC50 value for each compound is calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the disruption of microtubule dynamics by inhibitory this compound analogs.

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Analogs Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibited Polymerization Inhibited Polymerization Tubulin Dimers->Inhibited Polymerization Stable Microtubules Stable Microtubules Microtubule Polymerization->Stable Microtubules Cell Division Cell Division Stable Microtubules->Cell Division Mitotic Spindle Inhibitory Analog Inhibitory Analog Inhibitory Analog->Tubulin Dimers Apoptosis Apoptosis Inhibited Polymerization->Apoptosis Cell Cycle Arrest

Caption: Inhibition of tubulin polymerization by this compound analogs.

Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes

Certain this compound and related pyrrole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.

Structure-Activity Relationship of COX Inhibitors

SAR studies on pyrrole derivatives have identified key structural features that influence their COX inhibitory activity and selectivity. The nature and position of substituents on the pyrrole ring and on attached aryl moieties play a critical role.

CompoundR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5a HPhenylCOOH>1001.5>66.7[5]
5b Me4-ChlorophenylCOOH50.20.862.8[5]
5u ---45.231.7974.92[6]
5s ----2.5172.95[6]
E ---Similar to MeloxicamSimilar to Meloxicam-[7]

Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

The data suggests that substitution at the N1-position and the C5-position of the pyrrole ring significantly impacts both potency and selectivity. For instance, the introduction of a methyl group at R1 and a 4-chlorophenyl group at R2 (compound 5b ) enhances both COX-1 and COX-2 inhibition compared to the unsubstituted analog (5a )[5]. Some hybrid pyrazole analogs have shown very high selectivity for COX-2[6].

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of this compound analogs against COX-1 and COX-2 can be determined using commercially available colorimetric or fluorometric inhibitor screening kits.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric probe

  • Assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate reader

Procedure:

  • The COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control in the assay buffer containing heme.

  • Arachidonic acid is added to initiate the enzymatic reaction.

  • The reaction is incubated at 37°C for a specified time (e.g., 10-15 minutes).

  • The reaction is stopped, and the amount of prostaglandin produced is quantified by measuring the absorbance or fluorescence of the probe.

  • The percentage of inhibition is calculated for each compound concentration.

  • IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow: SAR Study of COX Inhibitors

The following diagram outlines a typical workflow for a structure-activity relationship study of this compound analogs as COX inhibitors.

G Workflow for SAR Study of COX Inhibitors Start Start Design & Synthesis of Analogs Design & Synthesis of Analogs Start->Design & Synthesis of Analogs In Vitro COX-1/COX-2 Inhibition Assay In Vitro COX-1/COX-2 Inhibition Assay Design & Synthesis of Analogs->In Vitro COX-1/COX-2 Inhibition Assay Determine IC50 & Selectivity Index Determine IC50 & Selectivity Index In Vitro COX-1/COX-2 Inhibition Assay->Determine IC50 & Selectivity Index Analyze SAR Analyze SAR Determine IC50 & Selectivity Index->Analyze SAR Lead Optimization Lead Optimization Analyze SAR->Lead Optimization Lead Optimization->Design & Synthesis of Analogs Iterative Process In Vivo Anti-inflammatory Models In Vivo Anti-inflammatory Models Lead Optimization->In Vivo Anti-inflammatory Models End End In Vivo Anti-inflammatory Models->End

Caption: A typical experimental workflow for an SAR study.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of the this compound scaffold have also demonstrated promising activity against a range of pathogenic bacteria and fungi. The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action, and these pyrrole-based compounds represent a valuable starting point.

Structure-Activity Relationship of Antimicrobial Agents

The antimicrobial efficacy of this compound analogs is highly dependent on the nature and position of substituents on the heterocyclic ring.

CompoundR SubstituentsTarget OrganismMIC (µg/mL)Reference
ENBHEDPC Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethylMycobacterium tuberculosis H37Rv0.7[8]
Pyrrole benzamide deriv. N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamideStaphylococcus aureus3.12 - 12.5[8]
Marinopyrrole A deriv. para-trifluoromethylMethicillin-resistant Staphylococcus epidermidis (MRSE)0.008[8]
Vc -MRSA4[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower value indicates higher potency.

The data highlights the potent antimycobacterial activity of some derivatives, with MIC values comparable to standard drugs[8]. Halogenation and the presence of specific side chains appear to be beneficial for antibacterial activity against resistant strains like MRSA[8][9].

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the this compound analogs is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • A serial two-fold dilution of each test compound is prepared in the broth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • Control wells containing only the medium (sterility control), medium with the inoculum (growth control), and medium with a standard antimicrobial agent are included.

  • The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors of key biological targets involved in cancer, inflammation, and microbial infections. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field, facilitating the rational design and optimization of the next generation of this compound-based drugs. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

References

A Comparative Guide to 1H-Pyrrol-2(3H)-one and Other Five-Membered Lactams for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical Properties, Synthesis, and Biological Activities of Key Five-Membered Lactam Scaffolds

The five-membered lactam ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed comparison of 1H-Pyrrol-2(3H)-one with other prominent five-membered lactams: 2-pyrrolidinone, γ-butyrolactone, and succinimide. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions in their work.

Physicochemical and Spectroscopic Properties

A comprehensive summary of the key physicochemical and spectroscopic properties of the four compared lactams is presented in Table 1. These properties are fundamental to understanding the behavior of these molecules in biological systems and for their characterization and identification.

PropertyThis compound2-Pyrrolidinoneγ-Butyrolactone (GBL)Succinimide
Molecular Formula C₄H₅NOC₄H₇NOC₄H₆O₂C₄H₅NO₂
Molecular Weight ( g/mol ) 83.0985.1186.0999.09
Appearance -Colorless liquid or crystalsColorless oily liquidWhite crystalline solid
Melting Point (°C) -25-44125-127
Boiling Point (°C) -245204-206287-289
Solubility -Miscible with water, ethanol, ether, chloroform, benzeneMiscible with water, methanol, ethanol, acetone, etherSoluble in water and ethanol; Insoluble in ether and chloroform
¹H-NMR (δ, ppm) -~2.0 (m, 2H), 2.3 (t, 2H), 3.3 (t, 2H), 7.5 (br s, 1H)~2.28 (quin, 2H), 2.49 (t, 2H), 4.34 (t, 2H)2.68 (s, 4H), 8.3 (br s, 1H)
¹³C-NMR (δ, ppm) -~18.0, 30.8, 45.6, 179.7~22.0, 28.0, 68.0, 177.0~29.0, 177.0
IR (cm⁻¹) -~1680 (C=O), ~3250 (N-H)~1770 (C=O)~1700, 1770 (C=O), ~3200 (N-H)

Synthesis of Five-Membered Lactams

The synthetic routes to these lactams are well-established, offering various approaches depending on the desired scale and available starting materials.

This compound: The synthesis of this compound and its derivatives can be achieved through various methods, including the cyclization of appropriate precursors.

2-Pyrrolidinone: Industrially, 2-pyrrolidinone is primarily produced via the reaction of γ-butyrolactone with ammonia at high temperature and pressure. It can also be synthesized by the hydrogenation of succinimide.

γ-Butyrolactone (GBL): The main industrial synthesis of GBL involves the dehydrogenation of 1,4-butanediol.

Succinimide: A common laboratory and industrial synthesis involves the heating of succinic acid or its anhydride with ammonia or an ammonium salt.

Below is a generalized workflow for a common synthetic approach for each class of compound.

Synthesis_Workflows cluster_2_pyrrolidinone 2-Pyrrolidinone Synthesis cluster_gbl γ-Butyrolactone Synthesis cluster_succinimide Succinimide Synthesis GBL γ-Butyrolactone High_Temp_Pressure High Temp/Pressure GBL->High_Temp_Pressure Ammonia Ammonia Ammonia->High_Temp_Pressure Pyrrolidinone 2-Pyrrolidinone High_Temp_Pressure->Pyrrolidinone Butanediol 1,4-Butanediol Dehydrogenation Dehydrogenation Butanediol->Dehydrogenation GBL_out γ-Butyrolactone Dehydrogenation->GBL_out Succinic_Acid Succinic Acid / Anhydride Heating Heating Succinic_Acid->Heating Ammonia_source Ammonia / Ammonium Salt Ammonia_source->Heating Succinimide_out Succinimide Heating->Succinimide_out

General Synthetic Approaches for Lactams.

Comparative Biological Activities

The biological activities of these five-membered lactams are diverse, ranging from central nervous system effects to antimicrobial and anticancer properties. A direct quantitative comparison is challenging due to the lack of head-to-head studies. The following sections and the accompanying table summarize the known biological activities based on available data.

This compound: While data on the parent compound is limited, derivatives of the pyrrol-2-one scaffold have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

2-Pyrrolidinone: This lactam is a versatile solvent and intermediate. Some of its derivatives, like piracetam, are known as nootropic agents, while others have been investigated for their anticonvulsant and other CNS activities.

γ-Butyrolactone (GBL): GBL is a prodrug of γ-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[1] It exerts its effects primarily through the GABAergic system.[1]

Succinimide: The succinimide core is a well-established pharmacophore in anticonvulsant drugs, with ethosuximide being a prime example used in the treatment of absence seizures.[2] The mechanism of action is believed to involve the inhibition of T-type calcium channels in the thalamus.[2] Derivatives have also been explored for other activities, including as acetylcholinesterase inhibitors.[3]

LactamPrimary Biological ActivityMechanism of Action (if known)Example IC₅₀/ED₅₀ Values (for derivatives)
This compound Anticancer, Antimicrobial (derivatives)Varies with derivative-
2-Pyrrolidinone Nootropic, Anticonvulsant (derivatives)Varies with derivative-
γ-Butyrolactone (GBL) CNS Depressant (as GHB)GABAB receptor agonist-
Succinimide AnticonvulsantInhibition of T-type calcium channelsAcetylcholinesterase inhibition (derivatives): IC₅₀ = 29,000 - 31,000 µM[3]

Note: The provided IC₅₀ values are for derivatives and not the parent compounds, highlighting the need for further comparative studies on the basic scaffolds.

Signaling Pathways and Mechanisms of Action

The biological effects of these lactams are mediated through various signaling pathways and molecular targets.

Succinimide Anticonvulsant Mechanism

Succinimide-based anticonvulsants, such as ethosuximide, are thought to exert their therapeutic effect by modulating neuronal excitability in the thalamus. They specifically target and inhibit low-voltage-activated T-type calcium channels, which are implicated in the generation of the characteristic spike-and-wave discharges of absence seizures.

Succinimide_Pathway Thalamic_Neuron Thalamic Neuron T_type_Channel T-type Ca²⁺ Channel Thalamic_Neuron->T_type_Channel Ca_Influx Ca²⁺ Influx T_type_Channel->Ca_Influx Depolarization Spike_Wave Spike-and-Wave Discharges Ca_Influx->Spike_Wave Absence_Seizure Absence Seizure Spike_Wave->Absence_Seizure Succinimide Succinimide Anticonvulsants Succinimide->T_type_Channel Inhibits

Mechanism of Succinimide Anticonvulsants.
Gamma-Butyrolactone (GBL) Mechanism of Action

GBL is rapidly metabolized in the body to GHB. GHB is an agonist at the GABAB receptor and, at higher concentrations, can also modulate GABAA receptors. This interaction with the inhibitory GABAergic system leads to the CNS depressant effects.

GBL_Pathway GBL γ-Butyrolactone (GBL) Metabolism Metabolism GBL->Metabolism GHB γ-Hydroxybutyrate (GHB) Metabolism->GHB GABA_B_Receptor GABA_B Receptor GHB->GABA_B_Receptor Agonist GABA_A_Receptor GABA_A Receptor GHB->GABA_A_Receptor Modulates (high conc.) CNS_Depression CNS Depression GABA_B_Receptor->CNS_Depression GABA_A_Receptor->CNS_Depression

Metabolic Activation and Mechanism of GBL.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Anticonvulsant Activity Assessment

1. Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Animals: Mice (e.g., Swiss albino, 20-25 g) or rats (e.g., Wistar, 150-200 g).

  • Procedure:

    • Administer the test compound or vehicle to the animals at a predetermined time before the test.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Place the corneal electrodes on the corneas of the animal.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the tonic hindlimb extension is considered as protection.

    • The ED₅₀ (the dose that protects 50% of the animals) can be calculated.

2. Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to evaluate potential efficacy against absence and myoclonic seizures.

  • Reagent: Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for subcutaneous injection in mice).

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a specific pretreatment time, inject PTZ subcutaneously.

    • Observe the animals for a period of 30 minutes for the onset of clonic convulsions (jerky movements of the whole body).

    • Record the latency to the first convulsion and the percentage of animals protected from convulsions.

    • The ability of a compound to prevent or delay the onset of PTZ-induced seizures indicates potential anticonvulsant activity.

Cytotoxicity Assessment

MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Equipment: 96-well plate reader, incubator.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test lactam and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ (the concentration that inhibits 50% of cell growth) can be calculated.

Antimicrobial Activity Assessment

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound.

  • Materials: Nutrient agar plates, sterile cork borer, microbial cultures.

  • Procedure:

    • Prepare a lawn of the test microorganism on the surface of an agar plate.

    • Aseptically punch wells (6-8 mm in diameter) into the agar.

    • Add a known concentration of the test lactam solution into each well.

    • Incubate the plates under appropriate conditions for the test microorganism.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

    • The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Conclusion

This guide provides a comparative overview of this compound and other key five-membered lactams. While 2-pyrrolidinone, γ-butyrolactone, and succinimide are well-characterized with established biological roles and applications, this compound remains a less explored scaffold. The provided data and experimental protocols offer a foundation for further research into the comparative biological activities of these compounds. Future head-to-head studies are crucial to fully elucidate the structure-activity relationships and therapeutic potential of this important class of heterocyclic compounds. The diverse biological activities exhibited by the derivatives of these core structures underscore the continued importance of five-membered lactams in drug discovery and development.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 1H-Pyrrol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary: Based on similar chemical structures, 1H-Pyrrol-2(3H)-one is anticipated to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE) and handling procedures are critical to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential for the safe handling of this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Standards/Specifications
Eye and Face Chemical safety goggles or a face shield.[1][2]Conforming to EN166 (EU) or NIOSH (US) approved standards.[1][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit.[1]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3] If ventilation is inadequate, use a full-face respirator.[3][4]NIOSH approved.
Footwear Safety footwear or safety gumboots.[2]---

Operational Plan: Safe Handling Procedure

Adherence to a strict operational protocol is necessary to ensure safety.

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5] All personnel must be trained on the potential hazards and emergency procedures.

  • Handling:

    • Always work in a well-ventilated area or a chemical fume hood to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

    • Wear the appropriate PPE as detailed in the table above.[2]

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The storage area should be locked up.[1]

  • Spill Management: In the event of a spill, evacuate the area.[1] Wear full PPE, including respiratory protection.[1] Contain and absorb the spill with an inert material such as sand or earth.[2] Collect the material in a labeled container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: this compound should be treated as hazardous waste.

  • Containerization:

    • Collect waste material in a designated, compatible, and properly labeled container.[3][6]

    • Ensure the container is sealed and stored in a designated hazardous waste accumulation area.[3]

  • Disposal:

    • Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]

    • Contaminated packaging should be treated as the chemical itself.[1] Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as non-hazardous waste.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_wash Wash Hands After Handling handle_chem->handle_wash disp_waste Collect in Labeled Hazardous Waste Container handle_chem->disp_waste store_chem Store in a Cool, Dry, Ventilated Area handle_wash->store_chem disp_contact Contact EHS for Disposal disp_waste->disp_contact

Caption: Workflow for the safe handling of this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrol-2(3H)-one
Reactant of Route 2
1H-Pyrrol-2(3H)-one

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